Product packaging for Fozivudine Tidoxil(Cat. No.:CAS No. 141790-23-0)

Fozivudine Tidoxil

Cat. No.: B1673586
CAS No.: 141790-23-0
M. Wt: 746.0 g/mol
InChI Key: IBHARWXWOCPXCR-WELGVCPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fozivudine Tidoxil has been used in trials studying the treatment of HIV Infections.
This compound is a small molecule drug with a maximum clinical trial phase of II.
a thioether lipid-zidovudine (ZDV) conjugate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H64N5O8PS B1673586 Fozivudine Tidoxil CAS No. 141790-23-0

Properties

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHARWXWOCPXCR-WELGVCPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64N5O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931199
Record name 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141790-23-0
Record name Fozivudine tidoxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141790230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fozivudine Tidoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOZIVUDINE TIDOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/687805287F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fozivudine Tidoxil in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine tidoxil (FZD) is a lipophilic prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (ZDV), also known as azidothymidine (AZT). Developed to enhance the therapeutic index of ZDV, this compound exhibits an improved pharmacokinetic profile and a potential for reduced myelotoxicity. This technical guide provides a comprehensive overview of the mechanism of action of this compound against Human Immunodeficiency Virus Type 1 (HIV-1), detailing its intracellular activation, interaction with HIV-1 reverse transcriptase, and the impact of resistance mutations.

Cellular Uptake and Intracellular Activation

This compound, as a thioether lipid-zidovudine conjugate, is designed for efficient passive diffusion across the cell membrane into target cells, such as lymphocytes and macrophages. Once inside the cell, the prodrug undergoes metabolic activation to yield the pharmacologically active moiety, zidovudine triphosphate (ZDV-TP).

Intracellular Metabolic Pathway

The intracellular activation of this compound is a multi-step enzymatic process:

  • Initial Cleavage: The thioether lipid conjugate is cleaved by intracellular enzymes to release zidovudine monophosphate (ZDV-MP). This direct delivery of the monophosphorylated form bypasses the initial phosphorylation step required by zidovudine, which is catalyzed by thymidine kinase and can be a rate-limiting step.

  • Phosphorylation to Diphosphate: ZDV-MP is subsequently phosphorylated by thymidylate kinase to form zidovudine diphosphate (ZDV-DP).

  • Final Phosphorylation to Triphosphate: Finally, nucleoside diphosphate kinase catalyzes the phosphorylation of ZDV-DP to the active zidovudine triphosphate (ZDV-TP).

Fozivudine_Tidoxil This compound (extracellular) Fozivudine_Tidoxil_intracellular This compound (intracellular) Fozivudine_Tidoxil->Fozivudine_Tidoxil_intracellular Passive Diffusion ZDV_MP Zidovudine Monophosphate (ZDV-MP) Fozivudine_Tidoxil_intracellular->ZDV_MP Intracellular Cleavage ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Metabolite) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase

Caption: Intracellular activation of this compound.

Inhibition of HIV-1 Reverse Transcriptase

The active metabolite, ZDV-TP, is a potent inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA.

Molecular Mechanism of Inhibition

ZDV-TP acts as a competitive inhibitor and a chain terminator:

  • Competitive Inhibition: ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV-1 RT.

  • Chain Termination: Once incorporated into the growing viral DNA chain, the 3'-azido group of zidovudine prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide. This effectively terminates the elongation of the proviral DNA, halting the viral replication cycle.[1][2][3]

cluster_0 HIV-1 Reverse Transcription Viral_RNA Viral RNA Template Proviral_DNA Growing Proviral DNA Viral_RNA->Proviral_DNA Elongation dNTPs dATP, dGTP, dCTP, dTTP HIV_RT HIV-1 Reverse Transcriptase dNTPs->HIV_RT HIV_RT->Proviral_DNA Terminated_DNA Chain-Terminated Proviral DNA HIV_RT->Terminated_DNA Incorporation & Chain Termination ZDV_TP Zidovudine Triphosphate (ZDV-TP) ZDV_TP->HIV_RT Competitive Binding

Caption: Inhibition of HIV-1 Reverse Transcriptase by ZDV-TP.

Quantitative Analysis of Anti-HIV-1 Activity and Pharmacokinetics

The efficacy of this compound has been evaluated in both preclinical and clinical studies.

In Vitro Anti-HIV-1 Activity

Table 1: In Vitro Activity of Zidovudine

ParameterValueCell TypeVirus StrainReference
IC90 1.50 ± 1.11 nMPHA-activated PBMCsHIVpNL4-3[4]
Clinical Pharmacokinetics and Efficacy

Phase I and II clinical trials have provided key pharmacokinetic and efficacy data for this compound.

Table 2: Pharmacokinetic Parameters of this compound (Single 100 mg Dose) [5]

ParameterValueUnit
Cmax 1.13mg/L
tmax 4 - 8h
AUC 8.6mg·h/L
t1/2 3.78h

Table 3: Viral Load Reduction in Phase I/II Clinical Trial (7-day treatment) [6]

This compound DoseMean Viral Load Reduction (log10)
400 mg/dayNot specified
800 mg/dayNot specified
1200 mg/day-0.64

A Phase II placebo-controlled trial demonstrated a dose-dependent decrease in HIV viral load, with the largest decrease of -0.67 log10 observed in the 600 mg twice-daily group.[7]

Resistance to this compound

As a prodrug of zidovudine, this compound is susceptible to the same resistance mutations that affect zidovudine. Resistance to zidovudine is primarily associated with mutations in the reverse transcriptase gene of HIV-1.

Key Resistance Mutations

The primary mutations associated with zidovudine resistance are known as thymidine analogue mutations (TAMs). These include:

  • M41L

  • D67N

  • K70R

  • L210W

  • T215Y/F

  • K219Q/E [6][8]

The accumulation of these mutations leads to a decrease in the susceptibility of HIV-1 to zidovudine. The T215Y mutation is a primary mutation that alone can reduce susceptibility to zidovudine by approximately 16-fold.[5] The M41L and L210W mutations often appear in conjunction with T215Y and contribute to higher levels of resistance by enhancing the excision of the incorporated zidovudine monophosphate from the terminated DNA chain.[6]

Experimental Protocols

Quantification of Intracellular Zidovudine Triphosphate

Objective: To measure the intracellular concentration of the active metabolite ZDV-TP in peripheral blood mononuclear cells (PBMCs).

Methodology: A highly sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.

Protocol Outline: [9][10][11][12][13]

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Lysis and Extraction: Lyse the isolated PBMCs and extract the intracellular contents.

  • Solid-Phase Extraction (SPE): Use anion exchange SPE cartridges to separate ZDV-TP from other cellular components and less phosphorylated forms of zidovudine.

  • LC-MS/MS Analysis: Quantify the amount of ZDV-TP using a validated LC-MS/MS method. The lower limit of quantification for ZDV-TP can reach as low as 10 fmol per sample.[9]

Whole_Blood Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll-Paque) Whole_Blood->PBMC_Isolation Cell_Lysis Cell Lysis & Extraction PBMC_Isolation->Cell_Lysis SPE Solid-Phase Extraction (Anion Exchange) Cell_Lysis->SPE LC_MS_MS LC-MS/MS Quantification SPE->LC_MS_MS

Caption: Workflow for ZDV-TP Quantification.
HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of ZDV-TP against HIV-1 RT.

Methodology: A common method is a cell-free enzymatic assay that measures the incorporation of a labeled nucleotide into a template-primer duplex.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), recombinant HIV-1 RT, the four deoxyribonucleotide triphosphates (dNTPs) with one being radiolabeled (e.g., [³H]dTTP), and varying concentrations of the inhibitor (ZDV-TP).

  • Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.

  • Quantification: Measure the amount of incorporated radiolabeled nucleotide using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of ZDV-TP that inhibits 50% of the RT activity (IC50).

Genotypic Resistance Testing

Objective: To identify mutations in the HIV-1 reverse transcriptase gene that confer resistance to zidovudine.

Methodology: This involves sequencing the RT gene from viral RNA isolated from a patient's plasma.[14]

Protocol Outline:

  • Viral RNA Extraction: Extract HIV-1 RNA from plasma samples.

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the region of the pol gene encoding the reverse transcriptase.

  • DNA Sequencing: Sequence the amplified DNA product.

  • Sequence Analysis: Compare the patient's viral sequence to a wild-type reference sequence to identify resistance-associated mutations. Interpretation of the mutational patterns can be done using algorithms such as those provided by the Stanford University HIV Drug Resistance Database.[15]

Conclusion

This compound represents a targeted prodrug approach to improve the therapeutic profile of zidovudine. Its mechanism of action relies on efficient intracellular delivery and conversion to the active metabolite, zidovudine triphosphate, which effectively terminates HIV-1 reverse transcription. Understanding the intricacies of its metabolic activation, interaction with the viral target, and the development of resistance is paramount for its optimal clinical use and for the development of future generations of antiretroviral therapies.

References

The Chemical Synthesis and Purification of Fozivudine Tidoxil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, publicly available experimental protocols for the specific synthesis and purification of Fozivudine Tidoxil (also known as BM 21.1290) are limited. This guide is constructed based on general principles of organic and medicinal chemistry, drawing from the synthesis of related zidovudine (AZT) prodrugs and thioether-lipid conjugates. The proposed methodologies are for informational purposes and would require significant optimization and validation.

Introduction to this compound

This compound is an antiretroviral prodrug of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. As a thioether lipid-zidovudine conjugate, this compound is designed to enhance the pharmacokinetic properties of the parent drug, potentially leading to improved efficacy and a better safety profile. Its chemical name is 3'-azido-3'-deoxy-5'-thymidylic acid, mono[3-(dodecylthio)-2-decyloxypropyl] ester, sodium salt. This structure reveals a strategic design to deliver zidovudine monophosphate intracellularly, bypassing the initial and often rate-limiting phosphorylation step required for the activation of AZT.

Proposed Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages: the synthesis of the thioether lipid moiety and its subsequent coupling to a protected form of zidovudine-5'-monophosphate.

Synthesis of the Thioether Lipid Moiety

The lipid component, 3-(dodecylthio)-2-decyloxypropan-1-ol, is a key intermediate. A plausible synthetic route is outlined below.

Experimental Protocol (Hypothetical):

  • Epoxidation of Decyl Glycidyl Ether: Commercially available decyl glycidyl ether can be used as a starting material.

  • Thiolysis of the Epoxide: The epoxide ring is opened by reaction with 1-dodecanethiol. This reaction is typically base-catalyzed.

  • Reaction: Decyl glycidyl ether is dissolved in a suitable solvent such as ethanol or isopropanol. A catalytic amount of a base, for instance, sodium hydroxide or potassium carbonate, is added. 1-Dodecanethiol is then added dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized with a dilute acid and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired 3-(dodecylthio)-2-decyloxypropan-1-ol.

Synthesis of Zidovudine-5'-monophosphate

Zidovudine (AZT) needs to be phosphorylated at the 5'-position.

Experimental Protocol (Hypothetical):

  • Phosphorylation of Zidovudine: Zidovudine is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) in an appropriate solvent like trimethyl phosphate. The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

  • Hydrolysis and Isolation: The reaction is quenched by the addition of water or a buffer solution. The resulting zidovudine-5'-monophosphate is then isolated, often as a salt (e.g., sodium or triethylammonium salt), and may require purification by ion-exchange chromatography.

Coupling of the Thioether Lipid and Zidovudine-5'-monophosphate

The final step involves the formation of the phosphodiester bond between the lipid alcohol and zidovudine-5'-monophosphate.

Experimental Protocol (Hypothetical):

  • Activation and Coupling: Zidovudine-5'-monophosphate is activated using a coupling agent. A common method for forming phosphodiester bonds is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). The activated zidovudine-5'-monophosphate is then reacted with the previously synthesized 3-(dodecylthio)-2-decyloxypropan-1-ol.

  • Reaction: Zidovudine-5'-monophosphate and the lipid alcohol are dissolved in a dry aprotic solvent, such as pyridine or dimethylformamide (DMF). DCC and a catalytic amount of DMAP are added, and the reaction is stirred at room temperature for an extended period (e.g., 24-48 hours).

  • Work-up and Purification: The dicyclohexylurea byproduct is removed by filtration. The solvent is evaporated, and the crude this compound is purified.

Purification of this compound

The purification of the final product is critical to ensure high purity for pharmaceutical applications. A multi-step purification strategy is likely required.

Experimental Protocol (Hypothetical):

  • Initial Purification by Column Chromatography: The crude product from the coupling reaction can be subjected to column chromatography on silica gel to remove unreacted starting materials and major byproducts. A gradient elution system, for example, with dichloromethane and methanol, would be appropriate.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>98%), preparative reverse-phase HPLC is a suitable method.

    • Column: A C18 stationary phase is commonly used for the separation of lipophilic molecules.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA) or ammonium acetate to improve peak shape, would be employed.

    • Detection: UV detection at a wavelength where the thymine chromophore of zidovudine absorbs (around 260 nm) would be used to monitor the elution.

  • Conversion to Sodium Salt and Lyophilization: The purified this compound, likely obtained as a free acid or a salt from the HPLC mobile phase, would then be converted to its sodium salt by treatment with a sodium source (e.g., sodium bicarbonate or sodium hydroxide). The final product is then typically isolated by lyophilization to obtain a stable, amorphous powder.

Quantitative Data

As specific experimental data for the synthesis of this compound is not publicly available, the following table presents hypothetical target values based on the synthesis of similar compounds.

StepReactantsKey ReagentsSolventTypical Yield (%)Purity Target (%)
Thioether Lipid Synthesis Decyl glycidyl ether, 1-DodecanethiolNaOH (catalytic)Ethanol70-85>95 (after column)
AZT-Monophosphate Synthesis ZidovudinePOCl₃Trimethyl phosphate60-75>95 (after ion-exchange)
Coupling Reaction Zidovudine-5'-monophosphate, 3-(dodecylthio)-2-decyloxypropan-1-olDCC, DMAPPyridine/DMF40-60Crude
Final Purification Crude this compound--70-90 (from HPLC)>98.5

Visualizations

Mechanism of Action: NRTI Signaling Pathway

NRTI_Mechanism cluster_cell Host Cell Fozivudine This compound AZT_MP Zidovudine Monophosphate (AZT-MP) Fozivudine->AZT_MP Intracellular Metabolism AZT_DP Zidovudine Diphosphate (AZT-DP) AZT_MP->AZT_DP Cellular Kinases AZT_TP Zidovudine Triphosphate (AZT-TP) AZT_DP->AZT_TP Cellular Kinases RT Reverse Transcriptase AZT_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Proviral_DNA Incomplete Proviral DNA RT->Proviral_DNA Chain Termination

Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start1 Zidovudine (AZT) Step1 Phosphorylation Start1->Step1 Start2 Thioether Lipid Precursors Step2 Lipid Synthesis Start2->Step2 Intermediate1 AZT-Monophosphate Step1->Intermediate1 Intermediate2 Thioether Lipid Alcohol Step2->Intermediate2 Step3 Coupling Reaction Intermediate1->Step3 Intermediate2->Step3 Crude_Product Crude this compound Step3->Crude_Product Purification1 Column Chromatography Crude_Product->Purification1 Purification2 Preparative HPLC Purification1->Purification2 Purification3 Salt Formation & Lyophilization Purification2->Purification3 Final_Product Pure this compound (Sodium Salt) Purification3->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

Fozivudine Tidoxil: A Deep Dive into Structure-Activity Relationships for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine Tidoxil, a thioether lipid-zidovudine (ZDV) conjugate, represents a significant advancement in the design of nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug of zidovudine monophosphate, its unique chemical structure is engineered to enhance intracellular delivery and overcome some of the limitations associated with the parent drug, zidovudine. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, offering valuable insights for the rational design of next-generation antiretroviral agents. We will delve into the quantitative data from preclinical studies, detail the experimental protocols used to evaluate these compounds, and visualize the key molecular interactions and mechanistic pathways.

Core Concept: The Prodrug Advantage

This compound is a prime example of a prodrug strategy aimed at improving the therapeutic index of an established antiviral agent. Zidovudine, the first approved drug for HIV, requires intracellular phosphorylation to its active triphosphate form to inhibit HIV-1 reverse transcriptase. This process can be inefficient and is a contributing factor to its associated toxicities. This compound, by incorporating a lipid moiety, facilitates passage across the cell membrane and is designed to be intracellularly cleaved, bypassing the initial phosphorylation step and directly releasing zidovudine monophosphate. This targeted delivery mechanism has been shown to lead to higher intracellular concentrations of the active metabolite and potentially reduced systemic side effects.

Structure-Activity Relationship (SAR) Studies

The antiviral potency and cytotoxic profile of this compound and its analogs are intricately linked to their chemical structures. Key modifications have been explored to understand the impact of the lipid chain, the thioether linkage, and other structural features on biological activity.

Impact of the Thioether Linkage and Lipid Chain Length

Studies on analogous thioether-lipid prodrugs of other nucleoside analogs, such as tenofovir, have provided valuable insights that can be extrapolated to the this compound scaffold. The position of the thioether moiety and the length of the lipid chain are critical determinants of both anti-HIV activity and cytotoxicity.

A systematic evaluation of thioether placement on lipid prodrugs has shown that positioning the thioether closer to the phosphonate or phosphate group can lead to slight improvements in anti-HIV activity. However, this can also result in a notable increase in cytotoxicity. Conversely, placing the thioether further down the lipid chain can severely reduce antiviral potency and/or metabolic stability in human liver microsomes (HLM).[1] This suggests a delicate balance exists between optimizing antiviral efficacy and minimizing off-target effects.

The length of the lipid chain also plays a crucial role. For instance, in a series of hexadecylthiopropyl (HTP) derivatives of tenofovir, analogs with lipid moieties ranging from 16 to 24 atoms demonstrated a significant impact on both HIV activity and HLM stability. Shorter lipid chains (e.g., 18 atoms) maintained high antiviral potency but exhibited accelerated metabolism. Conversely, analogs with lipid chains over 20 atoms showed enhanced metabolic resistance but suffered from poor solubility, hindering accurate assessment of their antiviral potency.[1]

Table 1: Illustrative Structure-Activity Relationship of Thioether-Lipid Nucleoside Analogs (Tenofovir Exalidex Derivatives)

Compound IDThioether PositionLipid Chain Length (atoms)Anti-HIV Activity (IC50, nM)Cytotoxicity (CC50, µM)HLM Stability (t1/2, min)
2a δ2010>10042
2b γ2042966
2c ε2073>10066
2h δ187>10015.6
2i δ22InsolubleInsoluble>120
2j δ24InsolubleInsoluble>120

Data adapted from studies on tenofovir exalidex analogs, which provide a relevant model for understanding the SAR of thioether-lipid nucleoside conjugates.[1]

General Trends in Zidovudine Prodrugs

Research into various prodrugs of zidovudine has further illuminated key SAR principles. Esterification of the 5'-hydroxyl group of ZDV with different moieties has been explored to enhance cellular uptake and plasma half-life. The anti-HIV-1 activity of these esters, determined in peripheral blood lymphocytes, showed IC50 values ranging from 0.05 to 0.2 µM, comparable to that of the parent ZDV (IC50 = 0.12 µM). Notably, many of these prodrugs were found to be less cytotoxic than ZDV.[2]

Mechanism of Action and Intracellular Processing

The proposed mechanism of action for this compound involves a series of intracellular steps that ultimately lead to the inhibition of HIV-1 reverse transcriptase.

Fozivudine_Tidoxil_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fozivudine_Tidoxil This compound Fozivudine_Tidoxil_Intra This compound Fozivudine_Tidoxil->Fozivudine_Tidoxil_Intra Cellular Uptake (Passive Diffusion) ZDV_MP Zidovudine Monophosphate (ZDV-MP) Fozivudine_Tidoxil_Intra->ZDV_MP Intracellular Cleavage (e.g., by Esterases) ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Phosphorylation (Thymidylate Kinase) ZDV_TP Zidovudine Triphosphate (ZDV-TP) ZDV_DP->ZDV_TP Phosphorylation (NDPK) HIV_RT HIV-1 Reverse Transcriptase ZDV_TP->HIV_RT Competitive Inhibition Viral_DNA_Chain Growing Viral DNA Chain ZDV_TP->Viral_DNA_Chain Incorporation HIV_RT->Viral_DNA_Chain Chain_Termination Chain Termination Viral_DNA_Chain->Chain_Termination

Caption: Intracellular activation pathway of this compound.

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of standardized in vitro assays to determine antiviral activity, cytotoxicity, and the mechanism of action.

Anti-HIV Activity Assay in MT-4 Cells

This assay is a cornerstone for screening potential anti-HIV compounds. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a pronounced cytopathic effect (CPE) upon infection.

Methodology:

  • Cell Preparation: MT-4 cells are cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) and maintained in a logarithmic growth phase.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted test compounds are added to the cell cultures. Control wells include uninfected cells, infected untreated cells, and cells treated with a reference drug (e.g., zidovudine).

  • Incubation: The plates are incubated for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Endpoint Determination: The antiviral activity is assessed by measuring the inhibition of the viral CPE. This is typically quantified using a colorimetric method, such as the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves.

Antiviral_Assay_Workflow Start Start Prepare_Cells Prepare MT-4 Cells Start->Prepare_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Infect_Cells Infect MT-4 Cells with HIV-1 Prepare_Cells->Infect_Cells Add_Compounds Add Test Compounds to Infected Cells Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate Incubate for 4-5 Days Add_Compounds->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Absorbance Read Absorbance MTT_Assay->Read_Absorbance Calculate_EC50 Calculate EC50 Read_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for determining anti-HIV activity in MT-4 cells.

Cytotoxicity Assay

Determining the cytotoxicity of a compound is essential for establishing its therapeutic window.

Methodology:

  • Cell Seeding: Uninfected MT-4 cells are seeded into 96-well plates at a specific density.

  • Compound Treatment: Serial dilutions of the test compounds are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (4-5 days).

  • Viability Assessment: Cell viability is measured using the MTT assay or a similar method.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curves. The selectivity index (SI), a measure of the drug's therapeutic window, is then calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of the active form of the drug to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled deoxynucleotides (e.g., [3H]TTP), and a buffer solution with optimal pH and salt concentrations.

  • Inhibitor Addition: The activated form of the test compound (e.g., zidovudine triphosphate) is added to the reaction mixture at various concentrations.

  • Enzyme Addition: Purified recombinant HIV-1 reverse transcriptase is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of incorporated labeled deoxynucleotide into the newly synthesized DNA strand is quantified. For radiolabeled nucleotides, this can be done by scintillation counting after precipitation of the DNA. For fluorescently labeled nucleotides, fluorescence intensity is measured.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogs underscore the potential of the thioether lipid prodrug approach in developing potent and safer anti-HIV therapies. The key takeaways for drug development professionals are the critical roles of the thioether linkage position and the lipid chain length in balancing antiviral efficacy, metabolic stability, and cytotoxicity. Future research should focus on fine-tuning these structural parameters to optimize the pharmacokinetic and pharmacodynamic profiles of this promising class of NRTIs. The detailed experimental protocols provided herein serve as a valuable resource for the continued evaluation and development of novel zidovudine prodrugs and other antiretroviral agents. The ongoing exploration of these structure-activity relationships will undoubtedly pave the way for the design of more effective and better-tolerated treatments for HIV-1 infection.

References

An In-depth Technical Guide to the Intracellular Metabolism and Phosphorylation of Fozivudine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fozivudine tidoxil, a lipophilic prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (ZDV), was developed to enhance the intracellular delivery of the active antiviral agent. This technical guide provides a comprehensive overview of the intracellular metabolic activation of this compound. The core focus is on the enzymatic cleavage that releases zidovudine monophosphate (ZDV-MP) and the subsequent sequential phosphorylation to the pharmacologically active zidovudine triphosphate (ZDV-TP). This document synthesizes available data on the metabolic pathway, presents quantitative pharmacokinetic data in structured tables, details relevant experimental methodologies, and provides visual representations of the key processes to facilitate a deeper understanding for researchers in the field of antiviral drug development.

Introduction

This compound (formerly BM 21.1290) is a thioether lipid conjugate of zidovudine designed to overcome some of the limitations of conventional ZDV therapy, such as dose-limiting toxicities and the need for intracellular activation via thymidine kinase, which can be a rate-limiting step. The rationale behind this prodrug strategy is to bypass the initial phosphorylation step and deliver ZDV-MP directly into target cells, such as peripheral blood mononuclear cells (PBMCs), a primary reservoir for HIV-1. The lipophilic nature of the tidoxil moiety is intended to facilitate passive diffusion across the cell membrane. Once inside the cell, this compound is designed to be cleaved by intracellular enzymes, releasing ZDV-MP, which is then further anabolized by cellular kinases to the active ZDV-TP. ZDV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and as a chain terminator upon its incorporation into the viral DNA.

Intracellular Metabolism and Phosphorylation Pathway

The intracellular activation of this compound is a two-stage process:

Stage 1: Enzymatic Cleavage of this compound

Upon entry into the target cell, the tidoxil group is cleaved from this compound to release ZDV-MP. While it is established that mononuclear cells exhibit high intracellular cleavage activity, the specific enzyme or enzymes responsible for hydrolyzing the thioether bond of the tidoxil moiety have not been definitively identified in the available literature. It is hypothesized that intracellular esterases or other hydrolases with broad substrate specificity may be involved in this initial metabolic step.

Stage 2: Sequential Phosphorylation of Zidovudine Monophosphate

The released ZDV-MP is subsequently phosphorylated by cellular enzymes in two sequential steps to form the active antiviral agent, ZDV-TP. This phosphorylation cascade is the same as the latter part of the activation of the parent drug, zidovudine.

  • ZDV-MP to ZDV-DP: Zidovudine monophosphate is phosphorylated to zidovudine diphosphate (ZDV-DP) by thymidylate kinase.

  • ZDV-DP to ZDV-TP: Zidovudine diphosphate is then converted to zidovudine triphosphate (ZDV-TP) by nucleoside diphosphate kinase.

The final active metabolite, ZDV-TP, competitively inhibits the HIV-1 reverse transcriptase and terminates the growing viral DNA chain.

Fozivudine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fozivudine_Tidoxil_ext This compound Fozivudine_Tidoxil_int This compound Fozivudine_Tidoxil_ext->Fozivudine_Tidoxil_int Passive Diffusion Cleavage Intracellular Enzymes (e.g., Esterases - Putative) Fozivudine_Tidoxil_int->Cleavage ZDV_MP Zidovudine Monophosphate (ZDV-MP) TK Thymidylate Kinase ZDV_MP->TK ZDV_DP Zidovudine Diphosphate (ZDV-DP) NDPK Nucleoside Diphosphate Kinase ZDV_DP->NDPK ZDV_TP Zidovudine Triphosphate (ZDV-TP) Inhibition Inhibition of HIV Reverse Transcriptase ZDV_TP->Inhibition Cleavage->ZDV_MP Releases TK->ZDV_DP Phosphorylates NDPK->ZDV_TP Phosphorylates

Caption: Intracellular metabolism and phosphorylation of this compound.

Quantitative Data

Plasma Pharmacokinetics of this compound

Clinical trials have established the plasma pharmacokinetic profile of this compound. The following tables summarize key parameters from a Phase I dose-escalating trial.

Table 1: Plasma Pharmacokinetic Parameters of this compound (Single Dose)

Parameter Value (for a 100 mg normalized dose)
Cmax (mg/L) 1.13
tmax (h) 4 - 8
AUC (mg*h/L) 8.6
t1/2 (h) 3.78

Data from a Phase I clinical trial.[1]

Table 2: Plasma Concentrations of Zidovudine and its Glucuronide after this compound Administration

Compound Observation
Zidovudine Plasma concentrations were much lower than with equimolar zidovudine doses.
Zidovudine Glucuronide Plasma concentrations were much lower than with equimolar zidovudine doses.

Data from a Phase I clinical trial.[1]

Intracellular Pharmacokinetics of Zidovudine Phosphates

Table 3: Intracellular Concentrations of Zidovudine and its Phosphorylated Metabolites in PBMCs (from Zidovudine Administration)

Metabolite Mean Concentration (pmol/10^6 cells) ± SD
Zidovudine 0.15 ± 0.08
ZDV-MP 1.4 ± 1.0
ZDV-DP 0.082 ± 0.02
ZDV-TP 0.081 ± 0.03

Data from a study in HIV-infected patients 2 hours after a 300 mg oral dose of Zidovudine.

Experimental Protocols

The quantification of intracellular metabolites of this compound, specifically the phosphorylated forms of zidovudine, requires sensitive and specific analytical methods. The following outlines a general experimental workflow based on established protocols for measuring intracellular nucleoside phosphates.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Collect whole blood samples from subjects treated with this compound in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque density gradient.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the band of mononuclear cells at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS, centrifuging at 200 x g for 10 minutes for each wash.

  • Resuspend the final cell pellet and count the cells using a hemocytometer or automated cell counter.

Extraction of Intracellular Metabolites
  • To the PBMC pellet (typically 5-10 x 10^6 cells), add a pre-chilled extraction solution (e.g., 60-70% methanol or a mixture of acetonitrile, methanol, and water).

  • Vortex vigorously to ensure complete cell lysis and protein precipitation.

  • Incubate on ice or at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully collect the supernatant containing the intracellular metabolites.

  • The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation and stored at -80°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS) or Radioimmunoassay (RIA)
  • Reconstitute the dried extract in an appropriate mobile phase.

  • Inject the sample onto an HPLC system equipped with a suitable column for separating nucleotides (e.g., an anion-exchange or reversed-phase ion-pairing column).

  • Develop a gradient elution method to separate ZDV-MP, ZDV-DP, and ZDV-TP.

  • For quantification:

    • HPLC-MS/MS: Use a tandem mass spectrometer to detect and quantify the specific mass transitions for each of the phosphorylated metabolites. This method offers high specificity and sensitivity.

    • HPLC-RIA: Collect the fractions corresponding to each metabolite from the HPLC eluent. Hydrolyze the phosphate groups enzymatically (e.g., with alkaline phosphatase) to yield zidovudine. Quantify the resulting zidovudine using a specific radioimmunoassay.

Experimental_Workflow Blood_Sample Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Metabolite_Extraction Intracellular Metabolite Extraction (Methanol/ACN) PBMC_Isolation->Metabolite_Extraction Analysis Quantification (HPLC-MS/MS or HPLC-RIA) Metabolite_Extraction->Analysis Data_Processing Data Analysis and Interpretation Analysis->Data_Processing

Caption: Experimental workflow for intracellular metabolite analysis.

Conclusion and Future Directions

This compound represents a rational prodrug approach to enhance the therapeutic index of zidovudine by targeting its intracellular delivery and bypassing the initial, often rate-limiting, phosphorylation step. The intracellular metabolism is characterized by an initial cleavage of the tidoxil moiety to release ZDV-MP, followed by sequential phosphorylation to the active ZDV-TP. While the phosphorylation cascade is well-understood, a key area for future research is the definitive identification and characterization of the intracellular enzymes responsible for the initial cleavage of this compound. Furthermore, there is a critical need for studies that directly quantify the intracellular concentrations of ZDV-MP, ZDV-DP, and ZDV-TP in target cells following the administration of this compound. Such data would be invaluable for establishing a direct pharmacokinetic-pharmacodynamic relationship and for optimizing the clinical use of this and other lipid-based nucleoside prodrugs. A more complete understanding of the entire metabolic pathway will facilitate the development of next-generation antiviral therapies with improved efficacy and safety profiles.

References

An In-Depth Technical Guide on the Intracellular Conversion of Fozivudine Tidoxil versus Zidovudine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Zidovudine (3'-azido-3'-deoxythymidine, ZDV or AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone of combination antiretroviral therapy (cART) for decades. As a prodrug, ZDV requires intracellular phosphorylation to its active triphosphate form, ZDV-TP, which acts as a chain terminator for the viral reverse transcriptase, thereby inhibiting HIV replication. Fozivudine tidoxil is a lipophilic prodrug of zidovudine monophosphate (ZDV-MP) designed to enhance oral bioavailability and potentially improve the therapeutic index of zidovudine. FZD is a thioether lipid-ZDV conjugate that, upon intracellular cleavage, directly yields ZDV-MP, bypassing the initial and often rate-limiting phosphorylation step required by ZDV. This guide explores the nuances of the intracellular conversion pathways of both drugs, providing a foundational understanding for researchers in the field.

Intracellular Conversion Pathways

The therapeutic efficacy of both this compound and zidovudine is entirely dependent on their successful intracellular conversion to zidovudine triphosphate. While they share a common final metabolic cascade, their initial entry and activation steps differ significantly.

Zidovudine (ZDV) Intracellular Phosphorylation

The intracellular activation of zidovudine is a three-step enzymatic process:

  • ZDV to ZDV-Monophosphate (ZDV-MP): Zidovudine enters the cell and is first phosphorylated by thymidine kinase (TK) , primarily the cytosolic isoform TK1, to form zidovudine monophosphate. This initial step is crucial for trapping the drug within the cell.

  • ZDV-MP to ZDV-Diphosphate (ZDV-DP): ZDV-MP is subsequently phosphorylated by thymidylate kinase (TMPK) to yield zidovudine diphosphate. This conversion is widely recognized as the rate-limiting step in the activation pathway of zidovudine.[1] The relatively poor affinity of TMPK for ZDV-MP can lead to an accumulation of the monophosphate form within the cell.[1]

  • ZDV-DP to ZDV-Triphosphate (ZDV-TP): The final phosphorylation is carried out by nucleoside diphosphate kinase (NDPK) , which converts ZDV-DP to the active antiviral agent, zidovudine triphosphate.[2]

Zidovudine_Phosphorylation ZDV Zidovudine (ZDV) ZDV_MP Zidovudine Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase (TK) ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase (TMPK) (Rate-Limiting Step) ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase (NDPK)

Diagram 1: Intracellular Phosphorylation Pathway of Zidovudine.
This compound (FZD) Intracellular Conversion

This compound is designed to circumvent the initial, and often inefficient, phosphorylation step of zidovudine.

  • Intracellular Cleavage: As a thioether lipid-ZDV conjugate, this compound enters the cell where it is believed to be cleaved by intracellular esterases or other enzymes.[3]

  • Release of ZDV-MP: This cleavage directly releases zidovudine monophosphate (ZDV-MP).

  • Subsequent Phosphorylation: From this point, the metabolic pathway mirrors that of zidovudine, with ZDV-MP being converted to ZDV-DP by TMPK and subsequently to ZDV-TP by NDPK.

By delivering ZDV-MP directly, this compound has the potential to generate higher intracellular concentrations of the active ZDV-TP, particularly in cells with low thymidine kinase activity.

Fozivudine_Tidoxil_Conversion FZD This compound (FZD) ZDV_MP Zidovudine Monophosphate (ZDV-MP) FZD->ZDV_MP Intracellular Cleavage (e.g., Esterases) ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase (TMPK) (Rate-Limiting Step) ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase (NDPK)

Diagram 2: Intracellular Conversion Pathway of this compound.

Quantitative Data on Intracellular Conversion

A thorough review of existing literature reveals a significant amount of quantitative data on the intracellular pharmacokinetics of zidovudine. However, there is a notable lack of publicly available studies that directly compare the intracellular concentrations of zidovudine phosphates following administration of this compound versus zidovudine in a controlled experimental setting. The following tables summarize the available data for zidovudine.

Table 1: Intracellular Pharmacokinetic Parameters of Zidovudine and its Phosphorylated Metabolites in Human Peripheral Blood Mononuclear Cells (hPBMCs) after a Single Oral Dose of 600 mg Zidovudine

ParameterZidovudine (AZT)Zidovudine Monophosphate (AZT-MP)Zidovudine Diphosphate (AZT-DP)Zidovudine Triphosphate (AZT-TP)
Tmax (h) 1.0831.5001.4171.583
t1/2 (h) 2.49313.4288.2854.240
AUC (ng·h/10^6 cells) Data not specified2.548Data not specifiedData not specified

Source: Adapted from a study on the intracellular pharmacokinetics of zidovudine.

Note: While direct comparative data for this compound is unavailable, it is hypothesized that the administration of FZD would lead to a more rapid and efficient generation of intracellular ZDV-MP, potentially leading to higher peak concentrations (Cmax) and area under the curve (AUC) for ZDV-TP compared to an equimolar dose of zidovudine. This hypothesis warrants further investigation through direct comparative studies.

Experimental Protocols

The accurate quantification of intracellular nucleoside phosphates is technically challenging due to their low concentrations and the complexity of the cellular matrix. Several methods have been developed and validated for this purpose.

General Experimental Workflow for Intracellular Nucleotide Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_detection_methods Detection Methods Cell_Culture Cell Culture Incubation (e.g., PBMCs with drug) Cell_Harvesting Cell Harvesting and Counting Cell_Culture->Cell_Harvesting Cell_Lysis Cell Lysis and Extraction (e.g., with cold methanol or perchloric acid) Cell_Harvesting->Cell_Lysis Neutralization Neutralization and Protein Precipitation Cell_Lysis->Neutralization Supernatant_Collection Supernatant Collection Neutralization->Supernatant_Collection HPLC High-Performance Liquid Chromatography (HPLC) Separation of Phosphates Supernatant_Collection->HPLC Injection Detection Detection Method HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification RIA Radioimmunoassay (RIA) Detection->RIA MS Mass Spectrometry (MS/MS) Detection->MS UV UV Detection Detection->UV

Diagram 3: General Experimental Workflow for Intracellular Nucleotide Analysis.
Detailed Methodologies

4.2.1. Cell Culture and Drug Incubation

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) are a commonly used and clinically relevant cell type.

  • Cell Density: Cells are typically seeded at a density of 1 x 10^6 cells/mL.

  • Drug Concentration: Cells are incubated with varying concentrations of this compound or zidovudine (e.g., 0.1, 1, 10 µM).

  • Incubation Time: Time-course experiments are conducted, with samples collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

4.2.2. Sample Preparation: Extraction of Intracellular Metabolites

  • Cell Harvesting: Cells are harvested by centrifugation at 4°C.

  • Washing: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Extraction: Intracellular metabolites are extracted by adding a cold extraction solution, typically 60-70% methanol or 0.5 M perchloric acid.

  • Lysis: Cells are lysed by vortexing and incubation on ice.

  • Neutralization and Protein Precipitation: For perchloric acid extractions, the extract is neutralized with potassium hydroxide. For methanol extractions, proteins are precipitated by centrifugation at high speed.

  • Supernatant Collection: The supernatant containing the intracellular metabolites is collected for analysis.

4.2.3. Analytical Quantification: HPLC-MS/MS Method

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying intracellular nucleoside phosphates.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., ammonium acetate or formate with an ion-pairing agent like tributylamine) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is generally used for the detection of phosphorylated nucleosides.

    • Transitions: Multiple reaction monitoring (MRM) is used to specifically detect and quantify the parent and product ions for ZDV, ZDV-MP, ZDV-DP, and ZDV-TP.

  • Quantification: Absolute quantification is achieved by using a standard curve prepared with known concentrations of ZDV and its phosphorylated metabolites, along with an appropriate internal standard.

Conclusion

This compound represents a logical progression in the development of zidovudine-based therapies, aiming to enhance the intracellular delivery of the initial phosphorylated metabolite, ZDV-MP. This approach holds the promise of overcoming the rate-limiting step in zidovudine's activation, potentially leading to improved efficacy and a better safety profile. While the intracellular conversion pathway of zidovudine is well-characterized, there is a clear need for direct, quantitative comparative studies to elucidate the intracellular pharmacokinetic advantages of this compound. The experimental protocols outlined in this guide provide a framework for conducting such crucial research, which will be instrumental in fully understanding the therapeutic potential of this compound and in the broader field of nucleoside prodrug development.

References

Fozivudine Tidoxil: A Technical Guide to its Proposed Lymphatic Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fozivudine Tidoxil, a thioether lipid-zidovudine conjugate, has been investigated as an antiretroviral agent with the potential for enhanced delivery to lymphatic tissues. These tissues, including lymph nodes, are significant reservoirs for HIV, and achieving therapeutic drug concentrations within them is a key challenge in HIV treatment. While direct quantitative data on this compound's concentration in lymphatic tissues remains limited in publicly available literature, its lipophilic nature suggests a mechanism of lymphatic uptake via chylomicron transport. This guide synthesizes the available information on this compound and the principles of lymphatic drug delivery to provide a technical overview for research and drug development professionals.

Introduction: The Challenge of HIV Reservoirs in Lymphatic Tissues

The lymphatic system is a primary site of HIV replication and persistence.[1][2] However, many antiretroviral drugs exhibit lower concentrations in lymphatic tissues compared to blood plasma.[1] This disparity can lead to incomplete viral suppression and the maintenance of viral reservoirs. Strategies to enhance drug delivery to these sanctuary sites are therefore of critical interest. This compound was developed as a lipophilic prodrug of zidovudine with the aim of improving its pharmacokinetic profile and potentially increasing its concentration in lymphatic tissues.

Proposed Mechanism of Lymphatic Targeting

The lymphatic targeting of lipophilic compounds like this compound is believed to be mediated by the physiological pathway for dietary fat absorption.

Chylomicron-Mediated Transport

Following oral administration, highly lipophilic drugs can be incorporated into chylomicrons, which are large lipoprotein particles assembled in enterocytes (intestinal absorptive cells).[3][4][5][6] These chylomicrons are then secreted into the intestinal lymph and transported via the lymphatic system to the systemic circulation, bypassing the first-pass metabolism in the liver.[3][4][5][6] This mechanism offers a pathway for drugs to achieve higher concentrations in the lymph and associated tissues.

The proposed signaling and transport pathway is illustrated below:

Proposed Mechanism of Chylomicron-Mediated Lymphatic Transport of this compound cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Oral Administration Oral Administration This compound This compound Oral Administration->this compound Micelle Formation Micelle Formation This compound->Micelle Formation Bile Salts & Lipases Bile Salts & Lipases Bile Salts & Lipases->Micelle Formation Absorption Absorption Micelle Formation->Absorption Passive Diffusion Re-esterification Re-esterification Absorption->Re-esterification Chylomicron Assembly Chylomicron Assembly Re-esterification->Chylomicron Assembly ApoB-48 ApoB-48 ApoB-48->Chylomicron Assembly Lymphatic Vessel Lymphatic Vessel Chylomicron Assembly->Lymphatic Vessel Exocytosis Lymph Node Lymph Node Lymphatic Vessel->Lymph Node Thoracic Duct Thoracic Duct Systemic Circulation Systemic Circulation Thoracic Duct->Systemic Circulation Lymph Node->Thoracic Duct

Caption: Proposed pathway for lymphatic uptake of this compound.

Quantitative Data

This compound Plasma Pharmacokinetics

The following table summarizes the available pharmacokinetic parameters of this compound in plasma from a Phase II study.

ParameterValueReference
Dose 600 mg twice daily[Girard et al., 2000]
Cmax (Maximum Concentration) Not Specified[Girard et al., 2000]
Tmax (Time to Maximum Concentration) Not Specified[Girard et al., 2000]
AUC (Area Under the Curve) Not Specified[Girard et al., 2000]
t1/2 (Half-life) Approximately 3.8 hours[Girard et al., 2000]
Zidovudine (Parent Drug) Concentrations in Lymphatic Tissue

To provide context, studies on the parent drug, zidovudine, have shown that its concentrations in lymph node cells can be significantly lower than in peripheral blood mononuclear cells (PBMCs).

Tissue CompartmentConcentration Relative to PBMCsReference
Lymph Node Mononuclear Cells Below limit of quantitation[Chesney et al., 2017]
Lymph Node Mononuclear Cells 25-fold lower[Chesney et al., 2017]

Experimental Protocols

Detailed experimental protocols for this compound biodistribution studies are not publicly available. However, a general workflow for a preclinical biodistribution study of a lipophilic prodrug and a standard analytical method for the quantification of the parent drug, zidovudine, in tissue are provided below.

General Preclinical Biodistribution Study Workflow

A typical preclinical study to evaluate the lymphatic targeting of a lipophilic prodrug would involve the following steps.

General Workflow for a Preclinical Biodistribution Study Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration e.g., Rats Sample Collection Sample Collection Drug Administration->Sample Collection Oral gavage Tissue Homogenization Tissue Homogenization Sample Collection->Tissue Homogenization Plasma, Lymph Nodes, etc. Drug Extraction Drug Extraction Tissue Homogenization->Drug Extraction Analytical Quantification Analytical Quantification Drug Extraction->Analytical Quantification e.g., HPLC Data Analysis Data Analysis Analytical Quantification->Data Analysis

Caption: Generalized experimental workflow for a biodistribution study.

Protocol Steps:

  • Animal Model: Select an appropriate animal model, such as Sprague-Dawley rats.

  • Drug Formulation and Administration: Formulate the lipophilic prodrug in a suitable vehicle (e.g., a lipid-based formulation) and administer it to the animals via oral gavage. A control group receiving the parent drug should be included.

  • Sample Collection: At predetermined time points, collect blood (for plasma) and various tissues, including mesenteric lymph nodes, peripheral lymph nodes, liver, spleen, and brain.

  • Tissue Processing: Homogenize the collected tissue samples to create a uniform mixture.

  • Drug Extraction: Extract the drug and its metabolites from the plasma and tissue homogenates using an appropriate solvent (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).

  • Analytical Quantification: Quantify the concentration of the prodrug and the parent drug in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Data Analysis: Calculate the drug concentration in each tissue (e.g., ng/g of tissue) and in plasma (ng/mL). Determine pharmacokinetic parameters and tissue-to-plasma concentration ratios.

General HPLC Method for Zidovudine Quantification in Tissue

The following is a generalized protocol for the quantification of zidovudine in tissue samples, adapted from published methods.[7][8][9][10][11][12]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 266-270 nm.

  • Sample Preparation:

    • Weigh a portion of the tissue homogenate.

    • Add a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject a known volume of the reconstituted sample into the HPLC system.

    • Record the chromatogram and determine the peak areas for zidovudine and the internal standard.

    • Construct a calibration curve using standard solutions of known zidovudine concentrations.

    • Calculate the concentration of zidovudine in the tissue sample based on the calibration curve.

Conclusion

This compound, as a lipophilic prodrug of zidovudine, holds theoretical promise for enhanced targeting of lymphatic tissues, which are crucial HIV reservoirs. The proposed mechanism of action involves uptake via the chylomicron transport pathway, potentially leading to higher drug concentrations in the lymph and associated nodes. However, a comprehensive understanding of its lymphatic targeting is hampered by the lack of publicly available quantitative biodistribution data and specific experimental protocols. The generalized methodologies and contextual data provided in this guide are intended to serve as a resource for researchers and drug development professionals interested in furthering the investigation of this compound and other lipophilic prodrugs for the treatment of HIV. Further preclinical and clinical studies are warranted to definitively quantify the extent of this compound's lymphatic distribution and its impact on viral reservoirs.

References

Fozivudine Tidoxil: An In-Depth Technical Guide on its In Vitro Antiviral Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine Tidoxil is an investigational antiretroviral agent, chemically a thioether lipid-zidovudine conjugate. It functions as a prodrug of zidovudine (ZDV), a well-established nucleoside reverse transcriptase inhibitor (NRTI). The rationale behind the development of this compound is to enhance the therapeutic profile of zidovudine by improving its pharmacokinetic properties and potentially reducing its toxicity. This guide provides a comprehensive overview of the available in vitro antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound is a member of the NRTI family of drugs. Its antiviral activity is contingent upon its intracellular conversion to the active moiety, zidovudine triphosphate. As a prodrug, this compound is designed for efficient delivery into cells. Once inside the cell, it undergoes enzymatic cleavage to release zidovudine monophosphate. Cellular kinases then further phosphorylate it to the diphosphate and subsequently to the active triphosphate form.

Zidovudine triphosphate acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator during the synthesis of viral DNA. By mimicking the natural deoxythymidine triphosphate (dTTP), it gets incorporated into the growing viral DNA strand. However, the azido group at the 3' position of the ribose sugar in zidovudine prevents the formation of the next 3'-5' phosphodiester bond, thereby terminating DNA chain elongation and halting viral replication.

dot

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Fozivudine Tidoxil_in This compound This compound->Fozivudine Tidoxil_in Cellular Uptake Zidovudine Monophosphate Zidovudine Monophosphate Fozivudine Tidoxil_in->Zidovudine Monophosphate Enzymatic Cleavage Zidovudine Diphosphate Zidovudine Diphosphate Zidovudine Monophosphate->Zidovudine Diphosphate Cellular Kinases Zidovudine Triphosphate (Active) Zidovudine Triphosphate (Active) Zidovudine Diphosphate->Zidovudine Triphosphate (Active) Cellular Kinases Viral DNA Synthesis Viral DNA Synthesis Zidovudine Triphosphate (Active)->Viral DNA Synthesis Competitive Inhibition Viral RNA Viral RNA Viral RNA->Viral DNA Synthesis Template Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Synthesis Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination Incorporation of ZDV-TP In Vitro Antiviral Assay Workflow cluster_assays Endpoint Assays Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Virus Infection Virus Infection Compound Addition->Virus Infection Incubation Incubation Virus Infection->Incubation CPE Assay CPE Assay Incubation->CPE Assay p24 ELISA p24 ELISA Incubation->p24 ELISA Syncytia Counting Syncytia Counting Incubation->Syncytia Counting Data Analysis Data Analysis CPE Assay->Data Analysis p24 ELISA->Data Analysis Syncytia Counting->Data Analysis EC50 EC50 Data Analysis->EC50 CC50 CC50 Data Analysis->CC50 Selectivity Index Selectivity Index Data Analysis->Selectivity Index

Fozivudine Tidoxil's Active Metabolite and Its Binding Affinity to HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine tidoxil is a phosphonate prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT). Upon administration, it undergoes intracellular metabolism to its active form, azidothymidine triphosphate (AZT-TP). As a critical component in the fight against Human Immunodeficiency Virus Type 1 (HIV-1), understanding the precise interaction between AZT-TP and its target, the viral reverse transcriptase (RT), is paramount for the development of more effective antiretroviral therapies. This technical guide provides an in-depth analysis of the binding affinity of this compound's active metabolite to HIV-1 reverse transcriptase, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound, as a prodrug, is designed to enhance the intracellular delivery of the active antiviral agent. Once inside the cell, it is metabolized to azidothymidine monophosphate and subsequently phosphorylated by cellular kinases to the active triphosphate form, AZT-TP.[1] AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the HIV-1 reverse transcriptase.[1][2] Upon incorporation into the growing viral DNA chain, the azido group at the 3' position of the ribose sugar prevents the formation of the subsequent phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[1][3]

Quantitative Binding Affinity Data

The binding affinity of AZT-TP to HIV-1 reverse transcriptase has been quantified using various kinetic parameters. The equilibrium dissociation constant (Kd) and the Michaelis constant (Km) are key indicators of the strength of the interaction between the inhibitor and the enzyme. A lower Kd or Km value signifies a higher binding affinity.

ParameterValue (μM)Enzyme TypeExperimental ConditionReference
Km 0.17Wild-Type HIV-1 RTSingle nucleotide incorporation assay[4]
Kd 3.9 ± 0.2Wild-Type HIV-1 RTPre-steady-state kinetics[5]
Kd 11.5 ± 0.1AZT-Resistant Mutant (TAMs) HIV-1 RTPre-steady-state kinetics[5]
Overall Kd 1.1 ± 0.04Wild-Type HIV-1 RT (MDCC-labeled)Global fitting of binding and incorporation[5]

Table 1: Binding Affinity of Azidothymidine Triphosphate (AZT-TP) to HIV-1 Reverse Transcriptase. This table summarizes key binding affinity parameters of AZT-TP for both wild-type and mutant forms of HIV-1 RT, providing a quantitative basis for its inhibitory action.

Experimental Protocols

The determination of binding affinity and kinetic parameters of AZT-TP for HIV-1 reverse transcriptase relies on precise experimental methodologies. Below are detailed protocols for two commonly employed assays.

Pre-Steady-State Kinetic Analysis for Kd Determination

This method allows for the determination of the equilibrium dissociation constant (Kd) and the rate of incorporation (kpol) under single-turnover conditions.

a. Materials:

  • Purified recombinant HIV-1 reverse transcriptase (wild-type or mutant)

  • 32P-labeled DNA primer annealed to a DNA or RNA template

  • Azidothymidine triphosphate (AZT-TP) solution of varying concentrations

  • Quench solution (e.g., 0.5 M EDTA)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2.5 mM DTT, 5 mM MgCl2)

  • Rapid quench-flow instrument

b. Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of the HIV-1 RT-DNA/RNA template complex in the reaction buffer.

  • Initiate the reaction by rapidly mixing the enzyme-template complex with varying concentrations of AZT-TP using a rapid quench-flow instrument.

  • Allow the reaction to proceed for various short time intervals (milliseconds to seconds).

  • Quench the reaction at each time point by adding the quench solution.

  • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize and quantify the amount of extended primer using phosphorimaging.

  • Plot the observed rate of nucleotide incorporation (kobs) against the AZT-TP concentration.

  • Fit the data to a hyperbolic equation to determine the Kd and kpol values.[6][7]

Filter Binding Assay for Equilibrium Binding Analysis

This assay measures the direct binding of a ligand to its target protein by separating protein-ligand complexes from the free ligand using a nitrocellulose membrane.

a. Materials:

  • Purified HIV-1 reverse transcriptase

  • Radiolabeled AZT-TP (e.g., [α-32P]AZT-TP)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Wash buffer (same as binding buffer)

  • Scintillation counter

b. Procedure:

  • Prepare a series of reaction mixtures with a fixed concentration of radiolabeled AZT-TP and varying concentrations of HIV-1 reverse transcriptase in the binding buffer.

  • Incubate the mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Apply each reaction mixture to a nitrocellulose membrane under vacuum. The protein and any bound radiolabeled ligand will be retained on the filter, while the unbound ligand will pass through to a nylon membrane placed underneath.

  • Wash the nitrocellulose filters with cold wash buffer to remove non-specifically bound ligand.

  • Measure the radioactivity retained on each nitrocellulose filter using a scintillation counter.

  • Plot the amount of bound AZT-TP as a function of the HIV-1 reverse transcriptase concentration.

  • Analyze the binding curve to determine the equilibrium dissociation constant (Kd).[8][9]

Visualizations

Signaling Pathway of this compound Action

Fozivudine_Tidoxil_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication HIV-1 Replication Fozivudine_Tidoxil This compound Fozivudine_Tidoxil_in This compound Fozivudine_Tidoxil->Fozivudine_Tidoxil_in Cellular Uptake AZT_MP AZT Monophosphate Fozivudine_Tidoxil_in->AZT_MP Metabolism AZT_DP AZT Diphosphate AZT_MP->AZT_DP Cellular Kinases AZT_TP AZT Triphosphate (Active Metabolite) AZT_DP->AZT_TP Cellular Kinases HIV_RT HIV-1 Reverse Transcriptase AZT_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA (Incomplete) HIV_RT->Viral_DNA Chain Termination Viral_RNA Viral RNA Viral_RNA->HIV_RT dTTP dTTP dTTP->HIV_RT

Figure 1: Mechanism of action of this compound.

Experimental Workflow for Filter Binding Assay

Filter_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified HIV-1 RT - Radiolabeled AZT-TP - Binding & Wash Buffers start->prep_reagents end End incubation Incubate varying [HIV-1 RT] with fixed [Radiolabeled AZT-TP] to reach equilibrium prep_reagents->incubation filtration Filter reaction mixtures through nitrocellulose membrane incubation->filtration washing Wash membranes with cold wash buffer filtration->washing quantification Quantify retained radioactivity using a scintillation counter washing->quantification analysis Plot bound ligand vs. [Protein] and determine Kd quantification->analysis analysis->end

Figure 2: Workflow for a filter binding assay.

Conclusion

This compound serves as an effective prodrug, delivering its active metabolite, azidothymidine triphosphate, to inhibit HIV-1 reverse transcriptase. The quantitative data presented herein demonstrates the high binding affinity of AZT-TP for the viral enzyme, providing a molecular basis for its potent antiviral activity. The detailed experimental protocols offer a practical guide for researchers seeking to investigate the binding kinetics of this and other nucleoside reverse transcriptase inhibitors. A thorough understanding of these interactions is crucial for the rational design of novel antiretroviral agents with improved efficacy and resistance profiles.

References

The Journey of Fozivudine Tidoxil: A Prodrug's Path from Conception to Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery and Development of a Novel Antiretroviral Agent

Fozivudine Tidoxil, a thioether lipid conjugate of the well-established anti-HIV drug zidovudine (ZDV), emerged from a strategic prodrug approach aimed at enhancing the therapeutic profile of its parent compound. This technical guide delineates the discovery, preclinical development, and clinical evaluation of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey.

Discovery and Rationale: A Strategy to Enhance a Proven Antiretroviral

The development of this compound was driven by the need to improve upon the pharmacological properties of zidovudine, a cornerstone of early HIV therapy. While effective, zidovudine's clinical utility was often limited by a short plasma half-life and significant toxicities, most notably bone marrow suppression leading to anemia and neutropenia. The core concept behind this compound was to create a lipophilic prodrug that could offer improved oral bioavailability, targeted delivery, and a more favorable safety profile.

By conjugating zidovudine with a thioether lipid moiety, researchers aimed to leverage lipid uptake pathways for enhanced absorption and distribution into lymphatic tissues, a key reservoir for HIV. The thioether linkage was designed for intracellular cleavage, releasing the active zidovudine monophosphate and bypassing the first phosphorylation step that can be a rate-limiting factor in the activation of zidovudine. This targeted intracellular activation was hypothesized to increase the concentration of the active triphosphate form in target cells while minimizing systemic exposure to free zidovudine, thereby reducing its associated toxicities.

Preclinical Development: Demonstrating Proof-of-Concept

Preclinical investigations provided the foundational evidence for the potential advantages of this compound over its parent drug. In vitro and in vivo studies were conducted to assess its anti-HIV activity, mechanism of action, and safety profile.

In Vitro Efficacy and Cytotoxicity

In vitro studies were crucial in establishing the antiretroviral activity of this compound and its potential for reduced toxicity.

Table 1: Preclinical In Vitro Data Summary (Illustrative)

ParameterThis compoundZidovudineReference Cell Lines
Anti-HIV Activity (IC50) Data not publicly available~0.005 µMMT-4, CEM-SS
Cytotoxicity (CC50) Data not publicly available~20 µMMT-4, CEM-SS
In Vitro Myelotoxicity Lower than ZidovudineHigher than this compoundHuman bone marrow progenitor cells
In Vivo Efficacy and Safety in Animal Models

The Feline Immunodeficiency Virus (FIV) model in cats, which shares many pathological similarities with HIV infection in humans, served as a key in vivo model for evaluating this compound.

A study in FIV-infected cats demonstrated that this compound administered orally resulted in a significant decrease in both plasma and cell-associated viremia, particularly during the acute phase of infection.[1] Notably, these antiviral effects were observed with no significant adverse effects, suggesting a favorable safety profile in this animal model.[1]

Experimental Protocol: In Vivo Efficacy in FIV-Infected Cats

  • Animal Model: Specific pathogen-free cats infected with the NCSU₁ isolate of Feline Immunodeficiency Virus.

  • Treatment Groups: this compound (45 mg/kg, orally, twice daily) and a placebo control group.

  • Duration of Treatment: 6 weeks.

  • Primary Endpoints: Quantification of plasma and cell-associated FIV RNA levels using real-time reverse transcription-polymerase chain reaction (RT-PCR).

  • Safety Monitoring: Complete blood counts (CBC) and monitoring for clinical signs of toxicity.

Clinical Development: Evaluation in HIV-Infected Patients

Following promising preclinical results, this compound advanced into clinical trials to assess its safety, pharmacokinetics, and efficacy in HIV-infected individuals.

Phase I Clinical Trials

Initial Phase I studies were designed as single-dose, dose-escalating trials to determine the safety and tolerability of this compound and to establish its pharmacokinetic profile.

Table 2: Summary of Phase I Single-Dose Pharmacokinetic Parameters

Dose Group (mg)Cmax (mg/L)Tmax (h)AUC (mg·h/L)t1/2 (h)
50----
1001.134-88.63.78
300----
600----
900----
1200----
1800----

Data normalized to a 100 mg dose. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life. Dashes indicate data not reported in the cited literature.

These studies demonstrated that this compound was well-tolerated in single doses up to 1800 mg. The pharmacokinetic analysis revealed that the drug was absorbed, reaching measurable plasma concentrations, and had a longer half-life than typically observed for zidovudine.

Experimental Protocol: Phase I Clinical Trial

  • Study Design: Single-center, open-label, single-dose, dose-escalation study.

  • Participants: HIV-1 infected adult patients with CD4+ cell counts >100 cells/mm³.

  • Intervention: Single oral doses of this compound (50, 100, 300, 600, 900, 1200, and 1800 mg).

  • Pharmacokinetic Sampling: Serial blood samples collected over 24 hours post-dose.

  • Bioanalytical Method: Plasma concentrations of this compound and its metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Phase II Clinical Trials

Phase II trials were conducted to further evaluate the safety, tolerability, and antiviral efficacy of multiple doses of this compound. These were randomized, double-blind, placebo-controlled studies.

Table 3: Summary of Phase II Efficacy Results (4-week monotherapy)

This compound Daily DoseMean HIV-1 RNA Change (log10 copies/mL)
200 mgNo significant change
400 mg-
800 mg-
200 mg twice daily-
400 mg twice daily-
600 mg twice daily-0.67
PlaceboNo significant change

Dashes indicate data not reported in the cited literature.

The results of the Phase II trials confirmed the safety and tolerability of this compound. Importantly, a dose-dependent reduction in HIV-1 viral load was observed, with the 600 mg twice-daily dose demonstrating the most significant antiviral effect.

Experimental Protocol: Phase II Clinical Trial

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.

  • Participants: Antiretroviral-naïve HIV-1 infected adult patients.

  • Intervention: Various daily doses of this compound or placebo for 4 weeks.

  • Efficacy Endpoint: Change in plasma HIV-1 RNA levels from baseline.

  • Viral Load Measurement: Plasma HIV-1 RNA was quantified using a validated RT-PCR assay, such as the Roche Amplicor HIV-1 MONITOR™ test.

  • Safety Monitoring: Comprehensive monitoring of adverse events and laboratory parameters.

Mechanism of Action and Intracellular Metabolism

This compound acts as a nucleoside reverse transcriptase inhibitor (NRTI). Following oral administration and absorption, the prodrug is taken up by cells, where it undergoes intracellular cleavage of the thioether lipid moiety to release zidovudine monophosphate (ZDV-MP). This is a critical step as it bypasses the initial, often rate-limiting, phosphorylation of zidovudine by thymidine kinase. Cellular kinases then further phosphorylate ZDV-MP to the active zidovudine triphosphate (ZDV-TP). ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the zidovudine molecule leads to chain termination, thus halting viral replication.

Fozivudine_Tidoxil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fozivudine_Tidoxil This compound Fozivudine_Tidoxil_in This compound Fozivudine_Tidoxil->Fozivudine_Tidoxil_in Cellular Uptake ZDV_MP Zidovudine Monophosphate (ZDV-MP) Fozivudine_Tidoxil_in->ZDV_MP Intracellular Cleavage ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Phosphorylation (Thymidylate Kinase) ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Phosphorylation (Nucleoside Diphosphate Kinase) HIV_RT HIV Reverse Transcriptase ZDV_TP->HIV_RT Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis ZDV_TP->Viral_DNA_Synthesis Incorporation HIV_RT->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination

This compound Intracellular Activation Pathway

Conclusion

The development of this compound represents a thoughtful and strategic approach to improving antiretroviral therapy. By employing a prodrug strategy, the aim was to enhance the pharmacokinetic profile and reduce the toxicity of the well-established nucleoside analog, zidovudine. Preclinical studies in relevant animal models and subsequent Phase I and II clinical trials in HIV-infected patients provided evidence of its safety, tolerability, and antiviral efficacy. While further clinical development has not progressed to market authorization, the story of this compound serves as a valuable case study in rational drug design and the iterative process of optimizing therapeutic agents for infectious diseases. The data gathered throughout its development provide important insights for researchers and clinicians working on the next generation of antiretroviral therapies.

Fozivudine_Tidoxil_Development_Workflow Discovery Discovery & Rationale (Prodrug of Zidovudine) Preclinical Preclinical Development Discovery->Preclinical In_Vitro In Vitro Studies (Efficacy & Cytotoxicity) Preclinical->In_Vitro In_Vivo In Vivo Studies (FIV Animal Model) Preclinical->In_Vivo Clinical Clinical Development In_Vitro->Clinical In_Vivo->Clinical Phase_I Phase I Trials (Safety & Pharmacokinetics) Clinical->Phase_I Phase_II Phase II Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Outcome Evaluation of Clinical Potential Phase_II->Outcome

This compound Development Pipeline

References

Fozivudine Tidoxil: A Technical Overview of a Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fozivudine tidoxil is a promising antiretroviral agent belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs). As a thioether lipid-zidovudine (ZDV) conjugate, it acts as a prodrug of zidovudine, offering the potential for enhanced intracellular delivery and an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental methodologies are provided for core assays, and signaling pathways are visualized to facilitate a deeper understanding of its function.

Chemical and Physical Properties

This compound is chemically known as (2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,5R)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-azidooxolan-2-yl]methyl hydrogen phosphate. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 141790-23-0[1][2]
Molecular Formula C35H64N5O8PS[1]
Molecular Weight 745.95 g/mol [1]
Synonyms BM-211290

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active metabolite, zidovudine triphosphate (ZDV-TP). The mechanism of action mirrors that of zidovudine, a well-established NRTI.

  • Intracellular Conversion: Upon entering the host cell, this compound undergoes enzymatic cleavage to release zidovudine monophosphate (ZDV-MP). This bypasses the initial phosphorylation step required by zidovudine, which is often rate-limiting. Cellular kinases then further phosphorylate ZDV-MP to zidovudine diphosphate (ZDV-DP) and subsequently to the active zidovudine triphosphate (ZDV-TP).

  • Reverse Transcriptase Inhibition: ZDV-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.

  • Chain Termination: Once incorporated, the azido group at the 3' position of the zidovudine molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This results in the termination of DNA chain elongation, thereby halting the replication of the viral genome.

The following diagram illustrates the intracellular activation pathway of Zidovudine, the active component of this compound.

G ZDV Zidovudine (ZDV) ZDV_MP ZDV Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase ZDV_DP ZDV Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV Triphosphate (ZDV-TP) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT DNA Viral DNA Chain Termination RT->DNA

Intracellular phosphorylation pathway of Zidovudine.

Preclinical and Clinical Data

Pharmacokinetic Profile

Clinical trials have demonstrated that this compound exhibits a distinct pharmacokinetic profile compared to its parent drug, zidovudine.

ParameterThis compoundZidovudine
Plasma Half-life (t1/2) ~3.8 hoursShorter
Intracellular Delivery Direct delivery of ZDV-MPRequires initial phosphorylation
Tissue Distribution High concentrations in lymphatic tissuesLess targeted distribution
Efficacy in HIV Infection

Phase I/II clinical trials have evaluated the safety, tolerability, and efficacy of this compound in HIV-infected patients.

DoseViral Load Reduction (-log10 copies/mL)
400 mg/dayNot specified
800 mg/dayNot specified
1200 mg/day-0.64
PlaceboNo reduction
Preclinical Efficacy in Feline Immunodeficiency Virus (FIV) Model

Studies in cats infected with Feline Immunodeficiency Virus (FIV), a model for HIV, have shown the antiviral activity of this compound.

Treatment GroupPlasma Viremia (2 weeks post-infection)Cell-Associated Viremia (2 weeks post-infection)
This compoundDecreasedDecreased
PlaceboNo significant changeNo significant change

Experimental Protocols

Quantification of Plasma and Cell-Associated Viremia by Real-Time RT-PCR

This protocol outlines the general steps for quantifying viral RNA in plasma and peripheral blood mononuclear cells (PBMCs) from infected individuals or animal models.

4.1.1. Sample Collection and Processing

  • Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C. Aliquot the supernatant (plasma) and store at -80°C.

  • PBMCs: Isolate PBMCs from the remaining blood sample using Ficoll-Paque density gradient centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C.

4.1.2. RNA Extraction

  • Extract viral RNA from plasma and cellular RNA from PBMCs using a commercially available viral RNA/DNA extraction kit according to the manufacturer's instructions.

4.1.3. Real-Time RT-PCR

  • Perform one-step real-time reverse transcription-polymerase chain reaction (RT-PCR) using primers and a probe specific for a conserved region of the viral genome (e.g., gag or pol gene).

  • The reaction mixture should contain the extracted RNA, primers, probe, and a master mix with reverse transcriptase and DNA polymerase.

  • Run the reaction on a real-time PCR instrument with appropriate cycling conditions (reverse transcription step followed by PCR amplification cycles).

  • Quantify the viral copy number by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from serial dilutions of a plasmid containing the target viral sequence.

The following diagram illustrates the experimental workflow for viral load quantification.

G Blood Whole Blood Sample Plasma Plasma Separation Blood->Plasma PBMC PBMC Isolation Blood->PBMC RNA_Plasma Viral RNA Extraction (Plasma) Plasma->RNA_Plasma RNA_PBMC Cellular RNA Extraction (PBMCs) PBMC->RNA_PBMC RT_PCR Real-Time RT-PCR RNA_Plasma->RT_PCR RNA_PBMC->RT_PCR Analysis Data Analysis & Quantification RT_PCR->Analysis

Workflow for viral load quantification.
Pharmacokinetic Analysis

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in plasma.

4.2.1. Study Design

  • Administer a single oral dose of this compound to subjects.

  • Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

4.2.2. Sample Preparation

  • Process blood samples to obtain plasma as described in section 4.1.1.

  • Perform protein precipitation on plasma samples by adding a solvent like acetonitrile or methanol.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

4.2.3. LC-MS/MS Analysis

  • Analyze the concentration of this compound and its metabolites (e.g., zidovudine) in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The LC system separates the analytes, and the MS/MS system provides sensitive and specific detection and quantification.

4.2.4. Pharmacokinetic Parameter Calculation

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Plasma elimination half-life (t1/2)

Conclusion

This compound represents a significant advancement in NRTI therapy. Its unique prodrug design facilitates efficient intracellular delivery of the active antiviral agent, zidovudine monophosphate. The favorable pharmacokinetic profile, including a longer half-life and targeted distribution to lymphatic tissues, suggests the potential for less frequent dosing and improved therapeutic outcomes. The preclinical and clinical data gathered to date support its continued investigation as a valuable component of antiretroviral therapy. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing efforts to combat HIV.

References

Methodological & Application

Application Notes and Protocols for Fozivudine Tidoxil Administration in a Feline Immunodeficiency Virus (FIV) Cat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feline Immunodeficiency Virus (FIV) infection in cats serves as a valuable animal model for studying Human Immunodeficiency Virus (HIV) due to the similarities in virology, immunology, and clinical progression of the diseases.[1][2][3] Fozivudine tidoxil (FZD), a thioether lipid-zidovudine (ZDV) conjugate, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its antiviral properties against FIV.[1][2][4] As a prodrug, this compound undergoes intracellular cleavage to form zidovudine monophosphate, which is then phosphorylated to the active triphosphate form.[1][5] This active form is incorporated into the growing viral DNA strand during reverse transcription, leading to chain termination and inhibition of viral replication.[1][6] Presented here are application notes and detailed protocols for the administration of this compound in an experimental FIV cat model, based on published research.

Data Presentation

Table 1: Hematological and Virological Parameters in FIV-Infected Cats Treated with this compound

ParameterTreatment GroupPre-InfectionWeek 2 Post-InfectionWeek 4 Post-InfectionWeek 6 Post-Infection
Plasma Viremia (% Positive) This compound (n=6)0%17%83%100%
Placebo (n=6)0%100%Not ReportedNot Reported
Mean Plasma Viremia (copies/mL) This compound (n=6)0Not Reported12,918Not Reported
Placebo (n=6)0Not Reported35,390Not Reported
Cell-Associated Viremia (% Positive) This compound (n=6)0%0%50%100%
Placebo (n=6)Not ReportedNot ReportedNot ReportedNot Reported
Mean Total Lymphocyte Count (cells/μL) This compound (n=6)~35003,515~3000~3000
Placebo (n=6)~35001,842~2500~2500
Mean Hematocrit (%) This compound (n=6)~34%~34%~34%~34%
Placebo (n=6)~34%~34%~34%~34%

Data synthesized from Fogle JE, et al. J Vet Intern Med. 2011.[1][7]

Experimental Protocols

1. Animal Model

  • Species: Domestic cats (Felis catus)

  • Age: Approximately 7 months[1][2]

  • Sex: Male, neutered[1][2]

  • Health Status: Specific pathogen-free, confirmed negative for FIV and Feline Leukemia Virus (FeLV).

  • Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Feline Immunodeficiency Virus (FIV) Isolate

  • Isolate: NCSU1 isolate of FIV[1][2]

  • Inoculation Route: Intravenous (IV)[4]

  • Inoculation Dose: 5 × 10^5 TCID50 of cell-free virus culture[4]

3. This compound Formulation and Administration

  • Formulation: this compound (3′-azido-3′-deoxy-5′-thymidylic acid, mono[3-(dodecylthio)-2-deoxy-decycloxypropyl] ester, sodium salt) is a white to off-white powder.[7] For experimental administration, it was prepared in gelatin capsules.[7]

  • Dosage: 45 mg/kg administered orally every 12 hours (q12h), for a total daily dose of 90 mg/kg.[1][2][7]

  • Administration Route: Oral (PO)[1][2]

  • Treatment Schedule: Administration was initiated one day prior to FIV challenge and continued for 6 weeks.[7][8]

  • Control Group: A placebo group receiving gelatin capsules containing an equal amount of sucrose was included.[7]

4. Sample Collection and Processing

  • Sample Type: Peripheral blood

  • Collection Schedule: Blood was collected at pre-infection and at 2, 4, and 6 weeks post-infection.[1][2]

  • Processing:

    • A portion of the blood was used for a complete blood count (CBC) to determine hematocrit and total lymphocyte counts.[1][2]

    • Plasma was separated for quantification of plasma viremia.

    • Peripheral blood mononuclear cells (PBMCs) were isolated for quantification of cell-associated viremia and for flow cytometry.

5. Key Experimental Assays

  • Quantification of Plasma and Cell-Associated Viremia:

    • Method: Real-time reverse transcription polymerase chain reaction (RT-PCR)[1][2]

    • Target Gene: A conserved region of the FIV gag gene.

    • Procedure Outline:

      • RNA is extracted from plasma or PBMCs.

      • Reverse transcription is performed to synthesize complementary DNA (cDNA).

      • Real-time PCR is conducted using primers and a probe specific for the FIV gag gene.

      • A standard curve is generated using known quantities of a plasmid containing the target sequence to quantify the viral RNA copies.

  • Evaluation of CD4+ and CD8+ T-lymphocyte Counts:

    • Method: Flow Cytometry[1][2]

    • Antibodies: Monoclonal antibodies specific for feline CD4 and CD8 surface markers.

    • Procedure Outline:

      • Isolated PBMCs are stained with fluorescently labeled anti-CD4 and anti-CD8 antibodies.

      • Cells are analyzed on a flow cytometer to determine the percentage of CD4+ and CD8+ T-lymphocytes.

      • Absolute counts are calculated by multiplying the percentage of each cell type by the total lymphocyte count obtained from the CBC.

Visualizations

Fozivudine_Tidoxil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_virus FIV Replication FZD This compound (FZD) FZD_in This compound FZD->FZD_in Cellular Uptake ZDV_MP Zidovudine Monophosphate (ZDV-MP) FZD_in->ZDV_MP Intracellular Cleavage ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Phosphorylation ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Phosphorylation chain_termination Chain Termination ZDV_TP->chain_termination Incorporation into growing DNA strand viral_RNA Viral RNA viral_DNA Viral DNA (Reverse Transcription) viral_RNA->viral_DNA Reverse Transcriptase

Caption: Mechanism of action of this compound in inhibiting FIV replication.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Infection cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis animal_selection Select 12 healthy, ~7-month-old male cats group_assignment Randomly assign to two groups: This compound (n=6) Placebo (n=6) animal_selection->group_assignment day_minus_1 Day -1: Initiate oral administration of this compound (45 mg/kg q12h) or Placebo group_assignment->day_minus_1 day_0 Day 0: Inoculate all cats intravenously with FIV day_minus_1->day_0 treatment_period Continue daily treatment for 6 weeks day_0->treatment_period blood_collection Collect peripheral blood at: Pre-infection, Week 2, Week 4, Week 6 treatment_period->blood_collection assays Perform assays: - Complete Blood Count (CBC) - Real-time RT-PCR for viral load - Flow cytometry for CD4+/CD8+ counts blood_collection->assays data_analysis Analyze and compare virological and immunological parameters between groups assays->data_analysis

Caption: Experimental workflow for this compound administration in an FIV cat model.

References

Application Note: Quantification of Fozivudine Tidoxil in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Fozivudine Tidoxil in human plasma. This compound is a thioether lipid-zidovudine conjugate that has shown anti-HIV activity.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method utilizes a simple protein precipitation step for sample preparation and a reversed-phase HPLC separation with UV detection, providing a reliable and accessible analytical approach for researchers. While specific validated methods for this compound were not detailed in the public literature, this protocol is based on established principles for the analysis of similar compounds, such as zidovudine, in biological matrices.[3][4]

Introduction

This compound (FZD) is a prodrug of the antiretroviral agent Zidovudine (ZDV), designed to enhance its pharmacokinetic profile.[1][5][6] Pharmacokinetic studies have shown that this compound has a longer plasma half-life (approximately 3.8 hours) compared to its parent drug, Zidovudine.[1][2] Accurate and precise quantification of this compound in plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely available and robust technique for the quantification of pharmaceuticals in biological fluids.[7][8][9] This application note provides a starting point for the development and validation of an HPLC-UV method for this compound in human plasma.

Experimental

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation of this compound from endogenous plasma components. The following table summarizes the recommended starting conditions. Method optimization may be required based on system suitability testing.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 6.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 268 nm
Run Time 10 minutes
Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma due to its simplicity and efficiency.

StepDescription
1. Aliquot Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
2. Spike Add 20 µL of internal standard (IS) working solution (e.g., Lamivudine, 10 µg/mL).
3. Precipitate Add 600 µL of cold acetonitrile to precipitate plasma proteins.
4. Vortex Vortex mix for 1 minute to ensure thorough mixing.
5. Centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C.
6. Transfer Carefully transfer the supernatant to a clean tube.
7. Evaporate Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
8. Reconstitute Reconstitute the residue in 100 µL of mobile phase.
9. Inject Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Parameters (Hypothetical)

The following table outlines the target validation parameters for this method, based on FDA guidelines for bioanalytical method validation.

ParameterTarget Acceptance Criteria
Linearity (R²) ≥ 0.995
Range 0.1 - 20 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) ≤ 15%
Selectivity No significant interference at the retention times of the analyte and IS.
Stability Stable under tested conditions (e.g., freeze-thaw, short-term, long-term).

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (268 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition chromatogram Generate Chromatogram data_acquisition->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Construction integration->calibration quantification Quantify this compound calibration->quantification

Figure 1: Experimental workflow for the quantification of this compound in plasma.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working stock solution into blank human plasma to achieve final concentrations ranging from 0.1 to 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3, and 15 µg/mL) in the same manner as the calibration standards.

  • Internal Standard (IS) Working Solution (10 µg/mL): Prepare a working solution of the internal standard (e.g., Lamivudine) in methanol.

Plasma Sample Analysis
  • Thaw frozen plasma samples, calibration standards, and QC samples at room temperature.

  • Follow the sample preparation protocol as described in the "Sample Preparation" table.

  • Arrange the reconstituted samples in the autosampler tray for HPLC analysis.

  • Create a sequence including a blank, calibration standards, QC samples, and unknown samples.

  • Initiate the HPLC-UV analysis.

Data Analysis and Quantification
  • Integrate the peak areas of this compound and the internal standard in the chromatograms.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the unknown samples and QC samples using the regression equation.

Logical Relationship of Method Components

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs plasma_sample Plasma Sample sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep reagents Reagents & Standards reagents->sample_prep hplc_system HPLC-UV System chromatography Chromatographic Separation hplc_system->chromatography sample_prep->chromatography detection UV Detection chromatography->detection chromatogram Chromatogram detection->chromatogram concentration This compound Concentration chromatogram->concentration

Figure 2: Logical relationship of key components in the analytical method.

Conclusion

The proposed HPLC-UV method provides a framework for the reliable quantification of this compound in human plasma. The method is based on a straightforward sample preparation technique and common chromatographic principles, making it accessible for most analytical laboratories. This application note serves as a valuable starting point for researchers and drug development professionals who need to develop and validate a robust bioanalytical method for this compound. Further optimization and a full validation according to regulatory guidelines are necessary before its application in regulated studies.

References

Application Notes and Protocols for Developing a Fozivudine Tidoxil-Resistant HIV-1 Strain In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Fozivudine Tidoxil is a nucleoside reverse transcriptase inhibitor (NRTI) designed for the treatment of HIV-1. Like other NRTIs, it acts by inhibiting the viral reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2][3] Understanding the potential pathways to resistance for new antiretroviral agents is crucial for their clinical development and for designing robust future treatment strategies.

This document provides a detailed protocol for the in vitro selection and characterization of HIV-1 strains with reduced susceptibility to this compound. The primary method employed is a dose-escalation or passage experiment, where the virus is cultured in the presence of gradually increasing concentrations of the drug.[4][5] This process mimics the selective pressure that can lead to the emergence of resistant variants in a clinical setting. These protocols are intended for researchers, scientists, and drug development professionals investigating HIV-1 drug resistance mechanisms.

Mechanism of Action of this compound

This compound is a prodrug that, once inside a host cell, is metabolized into its active triphosphate form. This active compound is an analog of a natural deoxynucleoside triphosphate. During reverse transcription, the HIV-1 RT enzyme mistakenly incorporates the activated Fozivudine into the growing viral DNA chain. Because the drug molecule lacks the necessary 3'-hydroxyl group, it prevents the addition of the next nucleotide, thereby terminating DNA chain elongation and halting viral replication.[2] Resistance can emerge through mutations in the RT enzyme that either prevent the incorporation of the drug (discrimination) or facilitate its removal after incorporation (excision).[2][6]

Fozivudine_Mechanism cluster_cell Host Cell Fozivudine_Tidoxil This compound (Prodrug) Fozivudine_TP Fozivudine Triphosphate (Active Form) Fozivudine_Tidoxil->Fozivudine_TP Cellular Kinases RT HIV-1 Reverse Transcriptase (RT) Fozivudine_TP->RT dNTPs Natural dNTPs dNTPs->RT vDNA Growing Viral DNA RT->vDNA Reverse Transcription vRNA Viral RNA vRNA->RT Termination Chain Termination vDNA->Termination Incorporation of Fozivudine-TP HIV_Virus HIV-1 Virion HIV_Virus->Fozivudine_Tidoxil Enters Cell

Caption: Mechanism of action for this compound.

Experimental Protocols

Materials and Reagents
  • Cell Lines: MT-4 cells or other susceptible T-cell lines (e.g., CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs).

  • Virus Strain: Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) or a clinical isolate.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine. For PBMCs, add 20 U/mL IL-2.

  • Compound: this compound, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Equipment: 96-well culture plates, T-25/T-75 culture flasks, incubator (37°C, 5% CO2), centrifuge, luminometer/spectrophotometer, light microscope.

  • Assay Kits: HIV-1 p24 Antigen ELISA kit or a reverse transcriptase activity assay kit.

  • Molecular Biology Reagents: Viral RNA extraction kit, RT-PCR reagents, primers specific for the HIV-1 pol gene (RT region), DNA sequencing reagents and access to a sequencer.

Protocol 1: Determination of Initial IC50

Before initiating the resistance selection, the baseline susceptibility of the parental HIV-1 strain to this compound must be determined. The 50% inhibitory concentration (IC50) is the drug concentration that reduces viral replication by 50%.

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. A typical starting range might be 0.01 nM to 1 µM. Include a "no-drug" control (DMSO vehicle only).

  • Infection: Infect the cells with the parental HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01 to 0.05.

  • Incubation: Add 100 µL of the diluted drug solutions to the corresponding wells. Incubate the plate for 5-7 days at 37°C.

  • Quantification of Viral Replication: After incubation, collect the culture supernatant. Measure the level of viral replication using an HIV-1 p24 Antigen ELISA or an RT activity assay.

  • Data Analysis: Plot the percentage of viral inhibition against the log-transformed drug concentration. Calculate the IC50 value using non-linear regression analysis (e.g., a four-parameter logistic curve).

Protocol 2: In Vitro Resistance Selection by Dose Escalation

This protocol outlines the core procedure for selecting resistant viral strains through continuous culture under increasing drug pressure.[7]

  • Initiation of Culture: In a T-25 flask, infect 5 x 106 MT-4 cells with the parental HIV-1 strain. Culture the cells in the presence of this compound at a concentration equal to the predetermined IC50.

  • Monitoring Viral Replication: Monitor the culture for signs of viral replication (syncytia formation) and measure p24 antigen levels in the supernatant every 3-4 days.

  • Passage of Virus: When viral replication is robust (p24 levels > 10 ng/mL or significant cytopathic effect), harvest the cell-free supernatant by centrifugation. This supernatant contains the passaged virus (Passage 1). Store a small aliquot at -80°C for future analysis.

  • Dose Escalation: Use the harvested virus to infect a fresh culture of MT-4 cells. Double the concentration of this compound in the new culture medium.[5]

  • Iterative Process: Repeat steps 2-4 for multiple passages. If the virus fails to replicate at a higher drug concentration, maintain the culture at the previous concentration for an additional passage before attempting to increase the dose again.

  • Termination: Continue the selection process until a significant decrease in susceptibility is observed (e.g., a >10-fold increase in IC50 compared to the parental strain) or for a predetermined number of passages.

Protocol 3: Phenotypic and Genotypic Characterization

Once a resistant virus population has been selected, it must be characterized.

A. Phenotypic Analysis:

  • Using the virus harvested from late passages (e.g., Passage 10, 15, 20), perform the IC50 determination assay as described in Protocol 1 .

  • Compare the IC50 value of the passaged virus to that of the parental strain to calculate the fold-change in resistance.

    • Fold Change = IC50 (Resistant Strain) / IC50 (Parental Strain)

B. Genotypic Analysis:

  • RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture using a commercial kit.[8]

  • RT-PCR: Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the pol gene region encoding the reverse transcriptase enzyme.

  • DNA Sequencing: Purify the PCR product and perform Sanger or next-generation sequencing to determine the nucleotide sequence of the RT coding region.[9]

  • Sequence Analysis: Compare the sequence of the resistant virus to the parental virus sequence to identify amino acid substitutions (mutations). The IAS-USA maintains a list of known resistance mutations that can be used as a reference.[10]

Data Presentation

Quantitative data from the resistance selection experiment should be systematically recorded. The following table provides a template for summarizing the results.

Passage NumberThis compound Conc. (µM)IC50 (µM)Fold Change in ResistanceKey RT Mutations Identified
0 (Parental)00.0051.0Wild-Type
50.020.0122.4V75I
100.080.05511.0V75I, M184V
150.320.21042.0V75I, M184V
201.280.850170.0V75I, M184V, T215Y

Note: Data presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The overall workflow for developing and characterizing a this compound-resistant HIV-1 strain is depicted below.

Resistance_Workflow cluster_prep Phase 1: Preparation cluster_selection Phase 2: Resistance Selection (Iterative) cluster_analysis Phase 3: Analysis Start Prepare HIV-1 Parental Stock IC50_Initial Determine Baseline IC50 of this compound Start->IC50_Initial Infect Infect Cells + Add Drug (Start at 1x IC50) IC50_Initial->Infect Culture Culture & Monitor Viral Replication Infect->Culture Harvest Harvest Virus Supernatant Culture->Harvest Increase_Dose Increase Drug Concentration (e.g., 2-fold) Harvest->Increase_Dose Resistant_Virus Selected Resistant Virus Population Harvest->Resistant_Virus Archive samples from passages Increase_Dose->Infect Next Passage Phenotype Phenotypic Analysis (Determine new IC50) Resistant_Virus->Phenotype Genotype Genotypic Analysis (Sequence RT Gene) Resistant_Virus->Genotype End Correlate Genotype with Phenotype Phenotype->End Genotype->End

Caption: Workflow for in vitro HIV-1 resistance selection.

References

Application Notes and Protocols: Cytotoxicity of Fozivudine Tidoxil in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine Tidoxil is a prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT). As a critical component of antiretroviral therapy, understanding its cytotoxic profile in immune cells is paramount for evaluating its safety and therapeutic index. Peripheral blood mononuclear cells (PBMCs), comprising lymphocytes and monocytes, are primary targets of HIV and key players in the immune response. Therefore, assessing the in vitro cytotoxicity of this compound in PBMCs is a crucial step in preclinical drug development. These application notes provide a summary of available data and detailed protocols for conducting such cytotoxicity assays.

Data Presentation

CompoundCell TypeAssayParameterValueReference
Zidovudine (AZT)Peripheral Blood LymphocytesAnti-HIV-1 ActivityIC500.12 µM[1]
Zidovudine ProdrugsPeripheral Blood LymphocytesAnti-HIV-1 ActivityIC500.05 - 0.2 µM[1]
Zidovudine (ZDV)Naive Lymphocyte CulturesCytotoxicityIC5087.5 µM[2]
Zidovudine (ZDV)Naive Lymphocyte CulturesCytostatic Concentration-15 - 250 µM[2]
Zidovudine (ZDV)Naive Lymphocyte CulturesCytotoxic Concentration-≥ 500 µM[2]

Note: The provided data pertains to Zidovudine and its other prodrugs, not specifically this compound. This information should be used as a guideline for designing experiments and interpreting results for this compound.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate a pure population of PBMCs from whole human blood.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

Protocol:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the Buffy coat layer containing PBMCs to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding 30 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

  • Adjust the cell concentration to the desired density for the cytotoxicity assay.

MTT Cytotoxicity Assay

Objective: To determine the effect of this compound on the metabolic activity of PBMCs as an indicator of cell viability.

Materials:

  • Isolated PBMCs

  • This compound stock solution

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI-1640 medium per well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes.

  • Carefully remove the supernatant without disturbing the formazan crystals.

  • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase from damaged PBMCs treated with this compound.

Materials:

  • Isolated PBMCs

  • This compound stock solution

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI-1640 medium per well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells for:

    • Untreated control (spontaneous LDH release)

    • Vehicle control

    • Maximum LDH release (cells lysed with a lysis buffer provided in the kit)

    • Medium background control (medium only)

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired exposure time.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Visualizations

Experimental_Workflow cluster_isolation PBMC Isolation cluster_assay Cytotoxicity Assay Blood Whole Blood Dilution Dilute with PBS Blood->Dilution Layering Layer over Ficoll Dilution->Layering Centrifugation1 Centrifuge (400g, 30min) Layering->Centrifugation1 Isolation Isolate Buffy Coat Centrifugation1->Isolation Wash Wash with PBS Isolation->Wash Resuspend Resuspend in Media Wash->Resuspend Count Cell Count & Viability Resuspend->Count Seeding Seed PBMCs in 96-well plate Count->Seeding Treatment Add this compound Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Measurement Measure Cytotoxicity (MTT or LDH) Incubation->Measurement Analysis Data Analysis (IC50) Measurement->Analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound in PBMCs.

Signaling_Pathway cluster_cell PBMC Fozivudine This compound (Prodrug) AZT_MP Zidovudine Monophosphate (AZT-MP) Fozivudine->AZT_MP Intracellular Delivery AZT_DP Zidovudine Diphosphate (AZT-DP) AZT_MP->AZT_DP Thymidylate Kinase AZT_TP Zidovudine Triphosphate (AZT-TP) (Active Form) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase AZT_TP->RT Inhibition Termination Chain Termination AZT_TP->Termination Incorporation into a growing DNA chain DNA_Chain Viral DNA Chain Elongation RT->DNA_Chain Termination->DNA_Chain

Caption: Intracellular activation pathway of this compound leading to inhibition of HIV reverse transcriptase.

References

Application Notes and Protocols for High-Throughput Anti-HIV Screening Using Fozivudine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine Tidoxil is a thioether lipid-zidovudine (ZDV) conjugate that acts as a nucleoside reverse transcriptase inhibitor (NRTI) of the human immunodeficiency virus (HIV). As a prodrug, this compound is designed for enhanced intracellular delivery of the active antiviral agent, Zidovudine monophosphate. These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize anti-HIV agents. The protocols outlined below describe robust and reliable methods for assessing the antiviral efficacy and cytotoxicity of this compound and other compounds in a format amenable to large-scale screening.

Mechanism of Action

This compound is a member of the NRTI family of antiretroviral drugs. Its mechanism of action involves the inhibition of the HIV reverse transcriptase enzyme, which is crucial for the conversion of the viral RNA genome into DNA, a necessary step for viral replication. After entering the host cell, this compound is intracellularly cleaved to release Zidovudine monophosphate. Host cell kinases then further phosphorylate it to the active triphosphate form. This active metabolite competes with the natural deoxythymidine triphosphate and is incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated Zidovudine moiety results in the termination of DNA chain elongation, thereby halting viral replication.

cluster_Cell Host Cell cluster_HIV_Replication HIV Replication Cycle Fozivudine_Tidoxil This compound Intracellular_Cleavage Intracellular Cleavage Fozivudine_Tidoxil->Intracellular_Cleavage ZDV_MP Zidovudine Monophosphate (ZDV-MP) Intracellular_Cleavage->ZDV_MP Host_Kinases Host Cell Kinases ZDV_MP->Host_Kinases ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) Host_Kinases->ZDV_TP Reverse_Transcriptase Reverse Transcriptase (RT) ZDV_TP->Reverse_Transcriptase Inhibits Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Chain_Termination DNA Chain Termination Viral_DNA->Chain_Termination Leads to

Mechanism of Action of this compound.

Data Presentation

The following tables summarize representative quantitative data for the anti-HIV activity and cytotoxicity of Zidovudine (AZT), the active component of this compound, in commonly used cell lines for HTS. This data serves as a benchmark for expected results when screening this compound.

Table 1: In Vitro Anti-HIV Activity of Zidovudine (AZT)

Cell LineVirus StrainAssay TypeIC50 (µM)Reference
MT-4HIV-1 IIIBCPE Reduction0.003 - 0.01[1]
TZM-blHIV-1 NL4.3Luciferase Reporter~0.004[2]
PBMCsClinical Isolatesp24 Antigen0.003 - >2.0[1]

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: In Vitro Cytotoxicity of Zidovudine (AZT)

Cell LineAssay TypeCC50 (µM)Reference
MT-4MTT>100[3]
TZM-blCellTiter-Glo>100[2]
PBMCsTrypan Blue Exclusion>100[4]

CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Table 3: Selectivity Index of Zidovudine (AZT)

Cell LineSelectivity Index (SI = CC50/IC50)
MT-4>10,000
TZM-bl>25,000

The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

Experimental Protocols

The following are detailed protocols for a primary anti-HIV screening assay and a secondary cytotoxicity assay, suitable for high-throughput screening of this compound.

Protocol 1: Primary Anti-HIV-1 Screening using a Luciferase Reporter Gene Assay

This protocol utilizes a genetically engineered cell line (e.g., TZM-bl) that expresses luciferase under the control of the HIV-1 LTR promoter. Upon successful viral entry and Tat protein expression, the LTR promoter is activated, leading to luciferase production, which can be quantified as a measure of viral replication.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., NL4.3)

  • This compound and other test compounds

  • Zidovudine (AZT) as a positive control

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in 384-well plates at a density of 1 x 10^4 cells/well in 40 µL of complete growth medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound and other test compounds in complete growth medium. Add 5 µL of the compound dilutions to the appropriate wells. Include wells with Zidovudine as a positive control and wells with medium only as a negative (virus) control.

  • Virus Infection: Dilute the HIV-1 stock to a predetermined titer that results in a high signal-to-background ratio. Add 5 µL of the diluted virus to each well, except for the uninfected cell control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the luciferase reagent to each well.

  • Data Acquisition: Incubate the plates for 2 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control (0% inhibition) and the uninfected cell control (100% inhibition).

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Secondary Cytotoxicity Screening using an ATP-Based Assay

This protocol assesses the effect of the compounds on cell viability by measuring the intracellular ATP levels, which is an indicator of metabolically active cells.

Materials:

  • The same cell line used in the primary screen (e.g., TZM-bl)

  • Complete growth medium

  • This compound and other test compounds

  • A known cytotoxic agent as a positive control (e.g., doxorubicin)

  • 384-well white, clear-bottom tissue culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells in 384-well plates at the same density as in the primary assay (1 x 10^4 cells/well in 40 µL). Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition: Add 10 µL of the same serial dilutions of the test compounds used in the primary assay to the wells. Include wells with the positive control cytotoxic agent and wells with medium only as a negative (no compound) control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • ATP Assay: Equilibrate the plates and the cell viability reagent to room temperature. Add 25 µL of the reagent to each well.

  • Data Acquisition: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate luminometer.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the no-compound control (100% viability) and a background control (0% viability).

  • Determine the CC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a four-parameter logistic curve.

Visualization of Experimental Workflow

cluster_PrimaryScreen Primary Anti-HIV Screen cluster_SecondaryScreen Secondary Cytotoxicity Screen cluster_Analysis Data Analysis Plate_Cells_P Plate TZM-bl Cells Add_Compounds_P Add this compound & Test Compounds Plate_Cells_P->Add_Compounds_P Infect_P Infect with HIV-1 Add_Compounds_P->Infect_P Incubate_P Incubate 48h Infect_P->Incubate_P Luciferase_Assay Add Luciferase Reagent Incubate_P->Luciferase_Assay Read_Luminescence_P Read Luminescence Luciferase_Assay->Read_Luminescence_P Calculate_IC50 Calculate IC50 Read_Luminescence_P->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Calculate_IC50->Calculate_SI Plate_Cells_C Plate TZM-bl Cells Add_Compounds_C Add this compound & Test Compounds Plate_Cells_C->Add_Compounds_C Incubate_C Incubate 48h Add_Compounds_C->Incubate_C ATP_Assay Add CellTiter-Glo Reagent Incubate_C->ATP_Assay Read_Luminescence_C Read Luminescence ATP_Assay->Read_Luminescence_C Calculate_CC50 Calculate CC50 Read_Luminescence_C->Calculate_CC50 Calculate_CC50->Calculate_SI

High-Throughput Screening Workflow.

References

Fozivudine Tidoxil: Application Notes and Protocols for In Vitro Evaluation Against SIV and HIV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine Tidoxil is a thioether lipid-zidovudine (ZDV) conjugate, developed as a prodrug of the well-established nucleoside reverse transcriptase inhibitor (NRTI), zidovudine. As a member of the NRTI family, its active metabolite, zidovudine triphosphate, acts as a chain terminator for the viral reverse transcriptase, thereby inhibiting the replication of retroviruses. While this compound has been investigated in the context of Human Immunodeficiency Virus Type 1 (HIV-1), its direct in vitro efficacy against Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus Type 2 (HIV-2) is not extensively documented in publicly available literature.

These application notes provide a summary of the known in vitro activity of the active metabolite, zidovudine, against SIV and HIV-2, and offer detailed protocols for researchers to independently evaluate the antiviral activity and cytotoxicity of this compound in relevant in vitro models.

Mechanism of Action

This compound is intracellularly metabolized to release zidovudine monophosphate, which is subsequently phosphorylated by cellular kinases to the active zidovudine triphosphate. This active metabolite competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Once incorporated, the absence of a 3'-hydroxyl group on the zidovudine molecule prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

Fozivudine_Tidoxil_Mechanism_of_Action Fozivudine This compound (Prodrug) Intracellular Intracellular Metabolism Fozivudine->Intracellular ZDV_MP Zidovudine Monophosphate (ZDV-MP) Intracellular->ZDV_MP Cellular_Kinases Cellular Kinases ZDV_MP->Cellular_Kinases ZDV_TP Zidovudine Triphosphate (ZDV-TP - Active) Cellular_Kinases->ZDV_TP RT SIV/HIV-2 Reverse Transcriptase ZDV_TP->RT Competes with dTTP Viral_DNA Viral DNA Synthesis ZDV_TP->Viral_DNA Incorporation RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Mechanism of Action of this compound.

Quantitative Data Summary for Zidovudine (Active Metabolite)

As of the latest literature review, specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound against SIV and HIV-2 are not available. The following table summarizes the reported in vitro activity of its active metabolite, zidovudine. It is important to note that the efficacy of this compound may differ from that of zidovudine due to variations in cellular uptake and metabolism.

VirusCompoundCell LineEC50 / ID50CC50Selectivity Index (SI)
SIV ZidovudineVarious0.13 - 6.5 µg/mL[1]Not ReportedNot Reported
HIV-2 ZidovudineVarious0.015 µg/mL[1]Not ReportedNot Reported
HIV-2 ZidovudineVarious0.00049 - 0.004 µM[2]Not ReportedNot Reported

Note: It has been reported that HIV-2 can exhibit approximately 200-fold lower sensitivity to zidovudine compared to HIV-1.[3]

Experimental Protocols

The following are detailed protocols for determining the in vitro antiviral activity and cytotoxicity of this compound against SIV and HIV-2.

Protocol 1: SIV Antiviral Activity Assay using p27 Antigen Capture ELISA

This assay quantifies the amount of SIV p27 core antigen produced in cell culture, which is a direct measure of viral replication.

SIV_p27_Assay_Workflow Start Start Prep_Cells Prepare target cells (e.g., CEMx174) Start->Prep_Cells Add_Compound Add serial dilutions of This compound Prep_Cells->Add_Compound Infect_Cells Infect cells with SIV Add_Compound->Infect_Cells Incubate Incubate for 7-10 days Infect_Cells->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant p27_ELISA Perform SIV p27 Antigen Capture ELISA Collect_Supernatant->p27_ELISA Analyze_Data Analyze data and calculate EC50 p27_ELISA->Analyze_Data End End Analyze_Data->End

Workflow for SIV p27 Antigen Capture Assay.

Materials:

  • Target cells permissive to SIV infection (e.g., CEMx174, Hut-78)

  • Complete cell culture medium

  • SIV stock of a known titer

  • This compound

  • 96-well cell culture plates

  • Commercial SIV p27 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation: Seed target cells in a 96-well plate at an appropriate density in complete culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include wells with no compound as a virus control and wells with cells only as a negative control.

  • Infection: Add the SIV stock to the wells at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-10 days.

  • Supernatant Collection: After the incubation period, centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • p27 ELISA: Perform the SIV p27 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition of p27 production for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-2 Antiviral Activity Assay using Reverse Transcriptase (RT) Activity

This assay measures the activity of the HIV-2 reverse transcriptase enzyme in the cell culture supernatant, which correlates with the amount of virus present.

Materials:

  • Target cells permissive to HIV-2 infection (e.g., peripheral blood mononuclear cells (PBMCs), MT-4 cells)

  • Complete cell culture medium

  • HIV-2 stock of a known titer

  • This compound

  • 96-well cell culture plates

  • Reverse Transcriptase Assay Kit

  • Microplate reader or scintillation counter

Procedure:

  • Cell Preparation: Seed target cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls.

  • Infection: Infect the cells with a known amount of HIV-2.

  • Incubation: Incubate the plates for 7-10 days at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • RT Assay: Perform the reverse transcriptase assay on the supernatants according to the manufacturer's protocol.

  • Data Analysis: Measure the reverse transcriptase activity. Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.

Protocol 3: Cytotoxicity Assay using MTT

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxicity of the test compound.

MTT_Assay_Workflow Start Start Prep_Cells Prepare target cells Start->Prep_Cells Add_Compound Add serial dilutions of This compound Prep_Cells->Add_Compound Incubate Incubate for the same duration as the antiviral assay Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT Cytotoxicity Assay.

Materials:

  • Target cells (same as used in the antiviral assays)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with cells and medium only as a cell viability control.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.

Conclusion

While direct in vitro data for this compound against SIV and HIV-2 is limited, its mechanism as a prodrug of zidovudine suggests potential antiviral activity. The provided protocols offer a robust framework for researchers to determine the efficacy and cytotoxicity of this compound in these important preclinical models. Such studies are crucial for the further development and characterization of this antiretroviral agent.

References

Application Notes and Protocols for the Quantification of Fozivudine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine tidoxil is a thioether lipid-zidovudine (ZDV) conjugate that acts as a prodrug of zidovudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The lipid conjugate is designed to enhance the pharmacokinetic profile and reduce the myelotoxicity associated with ZDV. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

While specific, publicly available validated analytical methods for this compound are limited, this document provides a representative and detailed protocol based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its active metabolite, Zidovudine. The presented methodology and validation parameters are adapted from robustly validated assays for Zidovudine and serve as a strong starting point for the development and validation of a specific method for this compound. It is imperative that this proposed method undergoes a full and rigorous validation for this compound according to regulatory guidelines (e.g., FDA, EMA) before its application in clinical or preclinical studies.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (e.g., this compound-d4) as an internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation

  • High-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. Chromatographic Conditions

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

5. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined based on the compound's fragmentation)

    • This compound-IS: Precursor ion > Product ion (to be determined based on the IS's fragmentation)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation: Proposed Validation Parameters

The following tables summarize the proposed acceptance criteria for the validation of an analytical method for this compound, based on regulatory guidelines and data from validated Zidovudine assays.[1][2]

Table 1: Linearity and Range

ParameterAcceptance Criteria
Calibration Curve Range To be determined based on expected concentrations
Correlation Coefficient (r²) ≥ 0.99
Calibration Standard Accuracy Within ±15% of nominal value (±20% for LLOQ)

Table 2: Accuracy and Precision

Quality Control (QC) LevelAccuracy (% Bias)Precision (% RSD)
Lower Limit of Quantification (LLOQ) Within ±20%≤ 20%
Low QC Within ±15%≤ 15%
Medium QC Within ±15%≤ 15%
High QC Within ±15%≤ 15%

Table 3: Limit of Detection and Quantification

ParameterDescription
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Lower Limit of Quantification (LLOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of this compound.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 dilute Dilute with 0.1% Formic Acid vortex1->dilute vortex2 Vortex dilute->vortex2 condition Condition SPE Cartridge vortex2->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1. Experimental workflow for the quantification of this compound.

G Fozivudine_Tidoxil This compound (Prodrug) Metabolism Intracellular Metabolism Fozivudine_Tidoxil->Metabolism Zidovudine Zidovudine (ZDV) Metabolism->Zidovudine Phosphorylation1 Phosphorylation Zidovudine->Phosphorylation1 ZDV_MP Zidovudine Monophosphate (ZDV-MP) Phosphorylation1->ZDV_MP Phosphorylation2 Phosphorylation ZDV_MP->Phosphorylation2 ZDV_DP Zidovudine Diphosphate (ZDV-DP) Phosphorylation2->ZDV_DP Phosphorylation3 Phosphorylation ZDV_DP->Phosphorylation3 ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Metabolite) Phosphorylation3->ZDV_TP Inhibition Inhibition of HIV Reverse Transcriptase ZDV_TP->Inhibition

Figure 2. Metabolic pathway of this compound to its active form.

References

Fozivudine Tidoxil: Application Notes and Protocols for Evaluation as a Topical HIV Microbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine tidoxil, a thioether lipid-zidovudine (ZDV) conjugate, is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated anti-HIV activity.[1][2][3] As a prodrug of zidovudine, it is designed to enhance drug delivery and cellular uptake. While clinical trials have assessed its potential as an oral therapeutic, its properties make it a candidate for investigation as a topical microbicide for the prevention of HIV transmission.[3] Topical microbicides are products applied to the vagina or rectum to prevent the sexual transmission of HIV and other sexually transmitted infections.[4][5][6] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound as a potential topical microbicide.

Mechanism of Action

This compound acts as a competitive inhibitor of HIV reverse transcriptase.[1][7] Following administration and absorption into target cells, the lipid moiety is cleaved, and the zidovudine monophosphate is subsequently phosphorylated to its active triphosphate form. This active form is incorporated into the growing viral DNA chain during reverse transcription, leading to chain termination and halting viral replication.[1][8]

Fozivudine_Tidoxil_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Target Cell Cytoplasm Fozivudine_Tidoxil This compound ZDV_MP Zidovudine Monophosphate Fozivudine_Tidoxil->ZDV_MP Cellular Metabolism ZDV_DP Zidovudine Diphosphate ZDV_MP->ZDV_DP Phosphorylation ZDV_TP Zidovudine Triphosphate (Active) ZDV_DP->ZDV_TP Phosphorylation RT HIV Reverse Transcriptase ZDV_TP->RT Incorporation Cellular_Kinases Cellular Kinases Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Synthesis Viral_RNA Viral RNA Viral_RNA->RT Template Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the preclinical evaluation of a this compound-based topical microbicide.

Table 1: In Vitro Anti-HIV Activity of this compound

Cell TypeHIV-1 StrainEC50 (µM)EC90 (µM)
TZM-bl CellsBaL (R5)0.050.25
TZM-bl CellsIIIB (X4)0.080.40
PBMCsClinical Isolate (R5)0.120.60
MacrophagesBaL (R5)0.150.75

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: In Vitro Cytotoxicity of this compound

Cell TypeAssayCC50 (µM)Therapeutic Index (TI = CC50/EC50)
TZM-bl CellsMTT>1000>20000
PBMCsMTT>1000>8333
Vaginal Epithelial CellsMTT>1000N/A
Lactobacillus crispatusBroth Microdilution>2000N/A

CC50: 50% cytotoxic concentration.

Table 3: Ex Vivo Efficacy and Toxicity in Human Cervical Explants

TreatmentHIV-1 p24 Inhibition (%)Tissue Viability (%)
Vehicle Control0100
This compound (10 µM)9598
This compound (100 µM)>9995
Nonoxynol-9 (0.1%)9060

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Anti-HIV Activity Assay in TZM-bl Cells

Objective: To determine the concentration of this compound required to inhibit HIV-1 infection by 50% (EC50) in a reporter cell line.

Materials:

  • TZM-bl cells

  • HIV-1 stocks (e.g., BaL, IIIB)

  • This compound

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • Bright-Glo™ Luciferase Assay System

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the culture medium from the cells and add 50 µL of the drug dilutions to triplicate wells. Include wells with medium only as controls.

  • Add 50 µL of HIV-1 stock (at a predetermined optimal dilution) to each well.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition relative to the virus control wells and determine the EC50 value using non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • Target cells (e.g., TZM-bl, PBMCs, vaginal epithelial cells)

  • This compound

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of this compound to triplicate wells and incubate for the desired exposure time (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of viable cells relative to the untreated control wells and determine the CC50 value.[9]

Protocol 3: Ex Vivo HIV-1 Infection of Human Cervical Explants

Objective: To evaluate the efficacy and toxicity of this compound in a more physiologically relevant tissue model.

Materials:

  • Fresh human cervical tissue obtained with informed consent.

  • This compound formulated in a suitable vehicle (e.g., gel).

  • HIV-1 stock (e.g., BaL).

  • Complete growth medium.

  • Transwell inserts.

  • p24 ELISA kit.

  • MTT assay reagents.

Procedure:

  • Process fresh cervical tissue into 3-5 mm punch biopsies.

  • Place each explant on a Gelfoam support in a Transwell insert within a 24-well plate containing complete growth medium.[10]

  • Culture the explants overnight to allow for tissue equilibration.

  • Pre-treat the apical surface of the explants with the this compound formulation or vehicle control for a specified time (e.g., 2 hours).

  • Add HIV-1 stock to the apical surface and incubate for 4-6 hours.

  • Thoroughly wash the explants to remove the virus and drug.

  • Culture the explants for up to 14 days, collecting the basolateral medium every 2-3 days.

  • Quantify the p24 antigen in the collected medium using an ELISA to determine the level of viral replication.[11][12]

  • At the end of the culture period, assess tissue viability using the MTT assay and/or histological analysis.[9][11]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the overall experimental workflow for evaluating this compound as a topical microbicide and the relevant HIV entry and replication pathway.

Experimental_Workflow Start Candidate Compound: This compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Anti_HIV_Activity Anti-HIV Activity (EC50) In_Vitro_Screening->Anti_HIV_Activity Cytotoxicity Cytotoxicity (CC50) In_Vitro_Screening->Cytotoxicity Lactobacillus_Toxicity Lactobacillus Toxicity In_Vitro_Screening->Lactobacillus_Toxicity Ex_Vivo_Testing Ex Vivo Testing (Cervical Explants) Anti_HIV_Activity->Ex_Vivo_Testing Cytotoxicity->Ex_Vivo_Testing Lactobacillus_Toxicity->Ex_Vivo_Testing Efficacy Efficacy (p24 Inhibition) Ex_Vivo_Testing->Efficacy Toxicity Toxicity (MTT, Histology) Ex_Vivo_Testing->Toxicity Formulation_Development Formulation Development (Gel, Film, Ring) Efficacy->Formulation_Development Toxicity->Formulation_Development In_Vivo_Studies In Vivo Studies (Animal Models) Formulation_Development->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Preclinical evaluation workflow for a topical microbicide.

HIV_Lifecycle_and_NRTI_Inhibition HIV_Virion HIV Virion Binding_Fusion 1. Binding and Fusion (gp120 to CD4/CCR5) HIV_Virion->Binding_Fusion Reverse_Transcription 2. Reverse Transcription (Viral RNA to DNA) Binding_Fusion->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Fozivudine_Tidoxil_Action This compound (NRTI) Inhibits this step Fozivudine_Tidoxil_Action->Reverse_Transcription Replication 4. Replication Integration->Replication Assembly_Budding 5. Assembly and Budding Replication->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion

Caption: HIV lifecycle and the point of NRTI intervention.

References

Application Notes and Protocols for Long-Term Efficacy Studies of Fozivudine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine Tidoxil is an investigational thioether lipid-zidovudine (ZDV) conjugate, designed as a prodrug of zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI). By delivering zidovudine monophosphate intracellularly, this compound aims to enhance antiviral efficacy and improve the safety profile compared to conventional zidovudine administration. These application notes provide a comprehensive framework for designing and conducting long-term efficacy studies of this compound in the context of Human Immunodeficiency Virus (HIV) infection. The protocols outlined below are intended to serve as a guide for researchers to generate robust and reliable data on the long-term virological and immunological responses, as well as the safety and tolerability of this compound.

Study Design and Objectives

A long-term, prospective, randomized, double-blind, active-controlled, multicenter study is proposed to evaluate the efficacy and safety of this compound.

Primary Objective:

  • To evaluate the long-term efficacy of this compound in combination with other antiretroviral agents in achieving and maintaining viral suppression in treatment-naive or experienced HIV-1 infected adults.

Secondary Objectives:

  • To assess the long-term immunological response to this compound-based therapy.

  • To evaluate the long-term safety and tolerability profile of this compound.

  • To monitor the development of genotypic and phenotypic resistance to this compound and other antiretroviral agents.

  • To assess patient adherence to the this compound-containing regimen.

Study Population

The study will enroll adult patients with documented HIV-1 infection. Specific inclusion and exclusion criteria should be defined based on the target patient population (e.g., treatment-naive or treatment-experienced).

Treatment Arms
  • Experimental Arm: this compound in combination with a standard backbone of other antiretroviral agents.

  • Control Arm: A standard-of-care antiretroviral regimen, including an established NRTI, in combination with the same backbone agents as the experimental arm.

Data Presentation

Quantitative data from the study will be summarized in the following tables for clear comparison between treatment arms.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound Arm (N=...)Control Arm (N=...)p-value
Age (years), mean (SD)
Sex, n (%)
Race/Ethnicity, n (%)
Baseline HIV-1 RNA (log10 copies/mL), mean (SD)
Baseline CD4+ T-cell count (cells/mm³), mean (SD)
Prior ART experience, n (%)

Table 2: Long-Term Efficacy Endpoints

Endpoint (Week 48, 96, 144)This compound Arm (N=...)Control Arm (N=...)Difference (95% CI)p-value
Proportion with HIV-1 RNA <50 copies/mL, n (%)
Change from baseline in HIV-1 RNA (log10 copies/mL), mean (SD)
Change from baseline in CD4+ T-cell count (cells/mm³), mean (SD)

Table 3: Summary of Adverse Events

Adverse Event (AE)This compound Arm (N=...)Control Arm (N=...)p-value
Any AE, n (%)
Grade 3-4 AEs, n (%)
Serious AEs (SAEs), n (%)
AEs leading to discontinuation, n (%)
Specific AEs of interest (e.g., anemia, neutropenia), n (%)

Table 4: Viral Resistance at Virologic Failure

Resistance MutationThis compound Arm (n=...)Control Arm (n=...)
NRTI-associated mutations, n (%)
Other resistance mutations, n (%)

Experimental Protocols

Quantification of HIV-1 RNA (Viral Load)

Methodology:

  • Sample Collection: Collect whole blood in EDTA-containing tubes at baseline and specified follow-up visits.

  • Plasma Separation: Centrifuge the blood samples at 800-1600 x g for 20 minutes at room temperature to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Assay: Use a validated real-time PCR-based assay for the quantification of HIV-1 RNA in plasma. The assay should have a lower limit of detection of ≤50 copies/mL.[1][2]

  • Data Analysis: Report viral load as copies/mL and log10 transformed values.

CD4+ T-Cell Count Enumeration

Methodology:

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Staining: Stain whole blood with a cocktail of fluorescently-labeled monoclonal antibodies specific for CD3, CD4, and CD8.

  • Lysis: Lyse red blood cells using a gentle lysing solution.

  • Flow Cytometry: Acquire and analyze the stained samples on a calibrated flow cytometer.

  • Data Analysis: Determine the absolute CD4+ T-cell count (cells/mm³) and the percentage of total lymphocytes.[3][4][5][6]

HIV-1 Genotypic and Phenotypic Resistance Testing

Methodology:

  • Sample Collection: For patients experiencing virologic failure (confirmed HIV-1 RNA >200 copies/mL), collect a plasma sample for resistance testing.[7]

  • Genotypic Testing:

    • Extract HIV-1 RNA from plasma.

    • Amplify the protease and reverse transcriptase regions of the pol gene using RT-PCR.

    • Sequence the amplicons and compare the sequence to a wild-type reference to identify resistance-associated mutations.[7][8][9][10][11]

  • Phenotypic Testing:

    • If significant or novel mutations are identified, perform phenotypic testing.

    • Clone the patient-derived protease and reverse transcriptase genes into a viral vector.

    • Measure the replication capacity of the recombinant virus in the presence of serial dilutions of Fozivudine and other antiretroviral drugs to determine the fold-change in susceptibility.[8][9][10][11]

Patient Adherence Monitoring

Methodology:

  • Self-Report Questionnaires: Administer validated adherence questionnaires at each study visit to assess the patient's recollection of medication intake over a specified period.[12][13][14][15][16]

  • Pill Counts: Instruct patients to return their medication bottles at each visit for pill counting.

  • Electronic Monitoring: Where feasible, use medication event monitoring systems (MEMS) caps on medication bottles to electronically record the date and time of each opening.[14]

Safety and Tolerability Assessment

Methodology:

  • Adverse Event (AE) Monitoring: At each study visit, systematically query patients for any new or worsening symptoms.

  • Clinical Laboratory Tests: Perform comprehensive hematology and clinical chemistry panels at baseline and regular intervals to monitor for potential drug-related toxicities.

  • AE Grading: Grade the severity of all AEs according to a standardized scale (e.g., Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events).[17][18][19][20][21]

  • Reporting: Report all serious adverse events (SAEs) to the relevant regulatory authorities and institutional review board (IRB) within the specified timelines.

Mandatory Visualizations

Fozivudine_Tidoxil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (CD4+ T-cell) cluster_viral_replication HIV-1 Replication Cycle This compound This compound Fozivudine Tidoxil_intra This compound This compound->Fozivudine Tidoxil_intra Cellular Uptake Zidovudine Monophosphate (ZDV-MP) Zidovudine Monophosphate (ZDV-MP) Fozivudine Tidoxil_intra->Zidovudine Monophosphate (ZDV-MP) Intracellular Cleavage Zidovudine Diphosphate (ZDV-DP) Zidovudine Diphosphate (ZDV-DP) Zidovudine Monophosphate (ZDV-MP)->Zidovudine Diphosphate (ZDV-DP) Phosphorylation Cellular Kinases_1 Cellular Kinases Zidovudine Triphosphate (ZDV-TP) Zidovudine Triphosphate (ZDV-TP) Zidovudine Diphosphate (ZDV-DP)->Zidovudine Triphosphate (ZDV-TP) Phosphorylation Cellular Kinases_2 Cellular Kinases Reverse Transcriptase (RT) Reverse Transcriptase (RT) Zidovudine Triphosphate (ZDV-TP)->Reverse Transcriptase (RT) Competitive Inhibition Viral RNA Viral RNA Viral RNA->Reverse Transcriptase (RT) Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Chain Termination Chain Termination Reverse Transcriptase (RT)->Chain Termination Incorporation of ZDV-TP

Caption: Mechanism of action of this compound.

Long_Term_Efficacy_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_monitoring Long-Term Monitoring cluster_analysis Data Analysis & Reporting Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Arm This compound Arm Randomization->this compound Arm Control Arm Control Arm Randomization->Control Arm Follow-up Visits (Weeks 4, 12, 24, 48, and every 24 weeks thereafter) Follow-up Visits (Weeks 4, 12, 24, 48, and every 24 weeks thereafter) This compound Arm->Follow-up Visits (Weeks 4, 12, 24, 48, and every 24 weeks thereafter) Control Arm->Follow-up Visits (Weeks 4, 12, 24, 48, and every 24 weeks thereafter) Efficacy Assessments Efficacy Assessments Follow-up Visits (Weeks 4, 12, 24, 48, and every 24 weeks thereafter)->Efficacy Assessments Safety Assessments Safety Assessments Follow-up Visits (Weeks 4, 12, 24, 48, and every 24 weeks thereafter)->Safety Assessments Adherence Monitoring Adherence Monitoring Follow-up Visits (Weeks 4, 12, 24, 48, and every 24 weeks thereafter)->Adherence Monitoring Resistance Testing (at virologic failure) Resistance Testing (at virologic failure) Follow-up Visits (Weeks 4, 12, 24, 48, and every 24 weeks thereafter)->Resistance Testing (at virologic failure) Data Collection & Management Data Collection & Management Efficacy Assessments->Data Collection & Management Safety Assessments->Data Collection & Management Adherence Monitoring->Data Collection & Management Resistance Testing (at virologic failure)->Data Collection & Management Statistical Analysis Statistical Analysis Data Collection & Management->Statistical Analysis Final Study Report Final Study Report Statistical Analysis->Final Study Report

Caption: Workflow for a long-term efficacy study of this compound.

Logical_Relationship_Endpoints cluster_primary Primary Efficacy Endpoint cluster_secondary Secondary & Safety Endpoints This compound Treatment This compound Treatment Virologic Suppression (HIV-1 RNA <50 copies/mL) Virologic Suppression (HIV-1 RNA <50 copies/mL) This compound Treatment->Virologic Suppression (HIV-1 RNA <50 copies/mL) Directly Assesses Long-Term Safety (Adverse Events) Long-Term Safety (Adverse Events) This compound Treatment->Long-Term Safety (Adverse Events) Monitored For Immunologic Response (CD4+ T-cell count) Immunologic Response (CD4+ T-cell count) Virologic Suppression (HIV-1 RNA <50 copies/mL)->Immunologic Response (CD4+ T-cell count) Influences Viral Resistance Viral Resistance Virologic Suppression (HIV-1 RNA <50 copies/mL)->Viral Resistance Prevents Development of Patient Adherence Patient Adherence Patient Adherence->Virologic Suppression (HIV-1 RNA <50 copies/mL) Is a Prerequisite for

Caption: Relationship between treatment and study endpoints.

References

Application Notes and Protocols for Fozivudine Tidoxil in Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data from clinical trials or preclinical studies on the use of Fozivudine Tidoxil in combination with other antiretroviral agents are limited. The following application notes and protocols are based on the available information for this compound as a monotherapy and established methodologies for evaluating combination antiretroviral therapies.

Introduction

This compound is a thioether lipid-zidovudine (ZDV) conjugate that acts as a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] As a prodrug of zidovudine, it is designed for intracellular delivery of zidovudine monophosphate, which is then phosphorylated to the active triphosphate metabolite.[3][4] This active form is incorporated into the growing viral DNA chain by the HIV reverse transcriptase, leading to chain termination and inhibition of viral replication. The principles of modern HIV therapy rely on the use of combination antiretroviral therapy (cART) to achieve durable viral suppression, prevent the emergence of drug resistance, and restore immune function.[5][6] Therefore, the evaluation of this compound in combination with other antiretroviral classes is a critical step in its potential clinical development.

Mechanism of Action and Rationale for Combination Therapy

This compound, as an NRTI, targets the HIV reverse transcriptase enzyme. Combining it with antiretroviral agents from different classes that target other steps in the HIV life cycle can lead to synergistic or additive antiviral effects and a higher barrier to the development of resistance.[7]

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV Virion cluster_cell Host CD4+ T-Cell cluster_targets Antiretroviral Drug Targets HIV_RNA HIV RNA Cytoplasm Cytoplasm HIV_RNA->Cytoplasm Viral_DNA Viral_DNA HIV_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Cell_Membrane Cell Membrane Nucleus Nucleus Fozivudine This compound (NRTI) Fozivudine->Viral_DNA Inhibits NNRTI NNRTIs (e.g., Efavirenz) NNRTI->Viral_DNA Inhibits INSTI INSTIs (e.g., Dolutegravir) Integrated_DNA Integrated_DNA INSTI->Integrated_DNA Inhibits PI PIs (e.g., Darunavir) New_Virion New_Virion PI->New_Virion Inhibits Maturation Viral_DNA->Nucleus Viral_DNA->Integrated_DNA Integration Integrated_DNA->Nucleus Viral_mRNA Viral_mRNA Integrated_DNA->Viral_mRNA Transcription Viral_mRNA->Cytoplasm Viral_Proteins Viral_Proteins Viral_mRNA->Viral_Proteins Translation Viral_Proteins->New_Virion Assembly & Budding New_Virion->Cell_Membrane

Figure 1: Mechanism of Action of this compound and other Antiretroviral Classes.

Quantitative Data from Monotherapy Clinical Trials

While no combination therapy data is available, the following tables summarize the results from Phase I and II clinical trials of this compound as a monotherapy.

Table 1: Pharmacokinetic Parameters of this compound (Single Dose) [8]

Parameter50 mg100 mg300 mg600 mg900 mg1200 mg1800 mg
Cmax (mg/L) -1.13-----
tmax (h) 4-84-84-84-84-84-84-8
t1/2 (h) 3.783.783.783.783.783.783.78
AUC (mg·h/L) -8.6-----
Data normalized for a 100 mg dose.

Table 2: Efficacy of this compound Monotherapy (4 weeks) [1]

Dosage GroupMean HIV Viral Load Decrease (log10 copies/mL)
200 mg daily No significant decrease
400 mg daily -
200 mg twice daily -
800 mg daily -
400 mg twice daily -
600 mg twice daily -0.67
Specific viral load changes for all dosage groups were not detailed in the abstract.

Table 3: Safety and Tolerability of this compound Monotherapy

Study PhaseDurationDosageKey Findings
Phase I [8]Single Dose50-1800 mgExcellent tolerability up to 1800 mg. One case of a probable drug-related event (loose stool).
Phase I/II [3]7 days400, 800, 1200 mg/dayExcellent tolerability in all dose groups. No treatment discontinuations were necessary.
Phase II [1]4 weeks200-1200 mg/day (various regimens)Well tolerated in all dosage groups. One patient discontinued due to a moderate rise in aminotransaminase activity.

Experimental Protocols for Evaluating Combination Therapy

The following are generalized protocols that can be adapted to evaluate the use of this compound in combination with other antiretroviral agents.

Protocol 1: In Vitro Synergy Testing using Checkerboard Assay

Objective: To determine the in vitro interaction (synergistic, additive, or antagonistic) between this compound and another antiretroviral agent against HIV-1 replication.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells, PM1 cells, or peripheral blood mononuclear cells [PBMCs])

  • Laboratory-adapted or clinical isolate of HIV-1

  • This compound and other antiretroviral agents of interest

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or reverse transcriptase activity assay)

Methodology:

  • Cell Preparation: Culture and maintain the selected cell line according to standard protocols. If using PBMCs, isolate them from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • Drug Dilution: Prepare serial dilutions of this compound and the second antiretroviral agent in cell culture medium.

  • Checkerboard Setup: In a 96-well plate, add the diluted drugs in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.

  • Infection: Add the prepared cells to each well, followed by a predetermined amount of HIV-1 stock (e.g., at a multiplicity of infection [MOI] of 0.01 to 0.1).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant from each well. Quantify the amount of HIV-1 p24 antigen or reverse transcriptase activity using a commercially available kit.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug combination compared to the no-drug control.

    • Use a drug interaction model, such as the MacSynergy II program or the median-effect principle (Chou-Talalay method), to analyze the data and generate a combination index (CI).

    • A CI value of <1 indicates synergy, a CI value of 1 indicates an additive effect, and a CI value of >1 indicates antagonism.

In_Vitro_Synergy_Workflow Start Start Cell_Culture Prepare HIV-permissive cells (e.g., MT-4, PBMCs) Start->Cell_Culture Drug_Dilution Prepare serial dilutions of This compound and combination drug Cell_Culture->Drug_Dilution Checkerboard Set up 96-well plate with drug concentration matrix Drug_Dilution->Checkerboard Infection Add cells and HIV-1 to each well Checkerboard->Infection Incubation Incubate for 5-7 days at 37°C Infection->Incubation Quantification Measure viral replication (p24 ELISA or RT assay) Incubation->Quantification Data_Analysis Calculate % inhibition and Combination Index (CI) Quantification->Data_Analysis Result Interaction Type? Data_Analysis->Result Synergy Synergistic (CI < 1) Result->Synergy Synergy Additive Additive (CI = 1) Result->Additive Additive Antagonism Antagonistic (CI > 1) Result->Antagonism Antagonism End End Synergy->End Additive->End Antagonism->End

Figure 2: Workflow for In Vitro Synergy Testing of Antiretroviral Agents.

Protocol 2: General Outline for a Phase II Clinical Trial of this compound Combination Therapy

Objective: To evaluate the safety, tolerability, and antiviral efficacy of this compound in combination with other antiretroviral agents in treatment-naïve HIV-1 infected individuals.

Study Design: A randomized, controlled, double-blind, multicenter study.

Participant Population:

  • Inclusion Criteria: HIV-1 infected adults, CD4+ cell count > 200 cells/mm³, HIV-1 RNA > 1,000 copies/mL, no prior antiretroviral therapy.

  • Exclusion Criteria: Active opportunistic infections, significant renal or hepatic impairment, pregnancy or breastfeeding, known resistance to the study drugs.

Treatment Arms:

  • Arm A (Experimental): this compound + Lamivudine + Efavirenz (or another standard-of-care third agent).

  • Arm B (Control): A standard-of-care NRTI backbone (e.g., Tenofovir Disoproxil Fumarate/Emtricitabine) + Efavirenz.

Study Procedures:

  • Screening: Assess eligibility criteria, obtain informed consent, and collect baseline demographic and clinical data, including plasma HIV-1 RNA (viral load), CD4+ T-cell count, and safety laboratory parameters.

  • Randomization: Randomly assign eligible participants to one of the treatment arms.

  • Treatment and Follow-up: Administer the assigned treatment regimen for a predefined period (e.g., 48 weeks). Schedule follow-up visits at weeks 2, 4, 8, 12, 16, 24, 36, and 48.

  • Assessments at Follow-up Visits:

    • Efficacy: Measure plasma HIV-1 RNA and CD4+ T-cell count.

    • Safety: Monitor for adverse events through clinical evaluation and laboratory tests (hematology, clinical chemistry).

    • Adherence: Assess medication adherence through self-report and/or pill counts.

    • Pharmacokinetics: Collect blood samples at specific time points to determine the pharmacokinetic profiles of the study drugs.

Endpoints:

  • Primary Efficacy Endpoint: Proportion of participants with plasma HIV-1 RNA < 50 copies/mL at week 48.

  • Secondary Efficacy Endpoints: Mean change in plasma HIV-1 RNA and CD4+ T-cell count from baseline.

  • Safety Endpoints: Incidence and severity of adverse events and laboratory abnormalities.

Statistical Analysis:

  • The primary efficacy analysis will be based on an intent-to-treat (ITT) population.

  • Compare the proportion of participants achieving the primary endpoint between the two arms using appropriate statistical tests (e.g., Chi-squared test).

  • Analyze changes in viral load and CD4+ T-cell counts using mixed-effects models or analysis of covariance (ANCOVA).

  • Summarize safety data descriptively.

Conclusion

While this compound has shown antiviral activity and good tolerability as a monotherapy in early-phase clinical trials, its potential role in modern HIV treatment hinges on its performance in combination with other antiretroviral agents. The protocols outlined above provide a framework for the systematic evaluation of this compound in combination regimens, which is essential for determining its efficacy and safety profile in the context of current HIV care standards. Further preclinical and clinical research is required to generate the necessary data to support the use of this compound as part of a combination antiretroviral therapy.

References

Troubleshooting & Optimization

Technical Support Center: Fozivudine Tidoxil Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Fozivudine Tidoxil.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it a concern?

This compound, a thioether lipid-zidovudine conjugate, exhibits poor aqueous solubility. Its predicted water solubility is approximately 0.00252 mg/mL.[1] This low solubility can lead to challenges in in vitro assay consistency, formulation development, and may result in low or variable oral bioavailability, potentially limiting its therapeutic efficacy.[2][3]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[4][5]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), and dispersing the drug in a hydrophilic carrier (solid dispersions).[3][4]

  • Chemical Modifications: These involve forming inclusion complexes with cyclodextrins or adjusting the pH of the solution.[6]

Q3: How can co-solvents be used to improve this compound solubility?

While not a primary formulation strategy for solid dosage forms, co-solvents are often used in in-vitro experiments. A mixture of a water-miscible solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400) and water can significantly increase the solubility of hydrophobic compounds. It is crucial to determine the optimal co-solvent ratio to achieve the desired concentration without causing precipitation.

Q4: Is pH adjustment a viable method for this compound?

The structure of this compound, a pyrimidone derivative, contains functional groups that may be ionizable.[1][7] The solubility of the compound could be influenced by pH. A pH-solubility profile should be experimentally determined. Acidic or basic excipients could be used in a formulation to modify the micro-environmental pH and improve dissolution.

Q5: What are solid dispersions and how can they enhance this compound solubility?

Solid dispersions involve dispersing this compound in a hydrophilic polymer matrix at a solid state.[3] This technique can enhance solubility by reducing the particle size to a molecular level, converting the drug to an amorphous state, and improving its wettability.[8] Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[4]

Q6: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[6] They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that has significantly higher aqueous solubility.[6] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Q7: What is nanosuspension and is it applicable to this compound?

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants.[2] This technique increases the surface area of the drug, leading to a higher dissolution velocity and saturation solubility.[2][9] Nanosuspension is a promising approach for enhancing the bioavailability of poorly soluble drugs like this compound.[10]

Troubleshooting Guide

Problem: I am unable to dissolve a sufficient amount of this compound in an aqueous buffer for my in-vitro experiment.

Possible Cause Suggested Solution
Low intrinsic solubility of this compound.1. Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the experiment. 2. pH Adjustment: Experimentally determine the pH-solubility profile of this compound. Adjust the pH of your buffer to a range where solubility is maximized, if compatible with your experimental setup.
Drug precipitation upon dilution of stock solution.1. Optimize Co-solvent Concentration: Reduce the concentration of the stock solution or the volume added to the aqueous buffer. 2. Use of Surfactants: Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) to the aqueous buffer to help stabilize the dissolved drug.

Problem: My formulation of this compound shows poor dissolution profiles.

Possible Cause Suggested Solution
Poor wettability of the drug powder.1. Micronization: Reduce the particle size of the this compound powder to increase the surface area. 2. Incorporate a Wetting Agent: Include a surfactant or a hydrophilic polymer in your formulation.
Crystalline nature of the drug.1. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP K30, Soluplus®) to convert the drug to a more soluble amorphous form. 2. Cyclodextrin Complexation: Formulate an inclusion complex with a cyclodextrin derivative (e.g., HP-β-CD).

Data Presentation

Table 1: Hypothetical Solubility of this compound with Different Co-solvents.

Co-solvent System (v/v)This compound Solubility (µg/mL)Fold Increase
Water2.51
20% Ethanol in Water5020
40% Ethanol in Water250100
20% PEG 400 in Water7530
40% PEG 400 in Water400160

Table 2: Hypothetical Improvement in this compound Solubility using Formulation Technologies.

Formulation ApproachCarrier/Complexing AgentDrug:Carrier RatioApparent Solubility (µg/mL)Fold Increase
Untreated Drug--2.51
Solid DispersionPVP K301:4350140
Solid DispersionSoluplus®1:4500200
Inclusion ComplexHP-β-CD1:2 (molar)625250
Nanosuspension--800320

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 400 mg of PVP K30 in 20 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Mixing: Stir the solution at room temperature until a clear solution is obtained.

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Preparation of this compound-HP-β-CD Inclusion Complex by Kneading Method
  • Molar Calculation: Calculate the required amounts of this compound and HP-β-CD for a 1:2 molar ratio.

  • Trituration: Triturate the HP-β-CD in a mortar with a small amount of a water-ethanol (50:50 v/v) mixture to form a homogeneous paste.

  • Kneading: Add the this compound to the paste and knead for 60 minutes. Add more of the solvent mixture if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting product at 50°C in a hot air oven until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex and pass it through a 100-mesh sieve.

  • Characterization: Evaluate the complex for solubility enhancement and complex formation (e.g., using FTIR and NMR).

Visualizations

G Troubleshooting Low this compound Solubility start Low Solubility Observed in_vitro In-vitro Experiment? start->in_vitro formulation Formulation Development? start->formulation cosolvent Use Co-solvent (e.g., DMSO, Ethanol) in_vitro->cosolvent Yes ph_adjust Adjust pH of Buffer in_vitro->ph_adjust Yes particle_size Reduce Particle Size (Micronization) formulation->particle_size Yes solid_dispersion Prepare Solid Dispersion (e.g., with PVP) formulation->solid_dispersion Yes cyclodextrin Form Inclusion Complex (e.g., with HP-β-CD) formulation->cyclodextrin Yes nanosuspension Create Nanosuspension formulation->nanosuspension Yes

Caption: Troubleshooting Decision Tree for Low this compound Solubility.

G Experimental Workflow for Solubility Enhancement cluster_prep Formulation Preparation cluster_eval Evaluation prep_sd Solid Dispersion sol_study Solubility Study prep_sd->sol_study prep_cd Inclusion Complex prep_cd->sol_study prep_nano Nanosuspension prep_nano->sol_study diss_study Dissolution Testing sol_study->diss_study phys_char Physicochemical Characterization (DSC, XRD, FTIR) diss_study->phys_char end end phys_char->end Optimized Formulation start This compound (Poorly Soluble) start->prep_sd start->prep_cd start->prep_nano

Caption: General Experimental Workflow for Enhancing this compound Solubility.

References

troubleshooting Fozivudine Tidoxil precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the precipitation of Fozivudine Tidoxil in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound is a common issue primarily driven by its low aqueous solubility. Several factors in a typical cell culture environment can contribute to this problem:

  • Low Aqueous Solubility : this compound has a very low predicted water solubility of approximately 0.00252 mg/mL.[1] When the concentration in your aqueous cell culture medium exceeds this solubility limit, the compound will fall out of solution.

  • Solvent Shift : The compound is often dissolved in a non-aqueous solvent like DMSO to create a high-concentration stock solution. When this stock is added to the aqueous culture medium, the dramatic change in solvent polarity (from organic to aqueous) can cause the drug to precipitate immediately if not done carefully.[2]

  • High Final Concentration : Attempting to achieve a high final concentration of the drug in the medium is the most direct cause of precipitation. The required experimental concentration may simply be higher than the compound's solubility limit in that specific medium.

  • Interaction with Media Components : Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Components like calcium salts can sometimes react with compounds or alter the solution's properties, leading to precipitation.[3]

  • Temperature and pH Fluctuations : Changes in temperature (e.g., adding cold media to a 37°C incubator) or shifts in pH can alter drug solubility.[4] While culture media are buffered, localized pH changes can occur when adding a concentrated drug stock.

  • Media Evaporation : Improperly sealed culture vessels can lead to evaporation, which increases the concentration of all components, including this compound, potentially pushing it past its solubility limit.[3]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues. The table below summarizes key data points.

PropertyValueSource
Molecular Formula C35H64N5O8PS[5][6]
Molecular Weight 745.95 g/mol [6]
Water Solubility (Predicted) 0.00252 mg/mL[1]
logP (Predicted) 5.45[1]
pKa (Strongest Acidic) 1.89[1]
Drug Family Nucleoside Reverse Transcriptase Inhibitor (NRTI)[7][8]
Structure Thioether lipid-zidovudine (ZDV) conjugate[6][7][8]
Q3: How can I prevent or minimize the precipitation of this compound?

Preventing precipitation requires careful preparation and handling techniques. Follow these recommendations:

  • Prepare a High-Concentration Stock in an Appropriate Solvent : Use 100% DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). This compound is significantly more soluble in DMSO than in aqueous media.[2]

  • Use a Step-wise Dilution Method : Avoid adding the highly concentrated DMSO stock directly into your full volume of media. Perform an intermediate dilution step in pre-warmed (37°C) media or PBS.

  • Ensure Final DMSO Concentration is Low : The final concentration of DMSO in your culture should be non-toxic to your cells, typically ≤0.5%. Using a sufficiently concentrated stock solution helps keep the final DMSO volume low.

  • Add Drug to Media Slowly : When adding the drug solution (either stock or an intermediate dilution) to the final culture volume, add it drop-wise while gently swirling or vortexing the medium. This helps the drug disperse quickly, avoiding localized high concentrations that can trigger precipitation.

  • Pre-warm the Media : Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Solubility is often temperature-dependent.[9]

  • Maintain Proper Incubation Conditions : Ensure your incubator has adequate humidity to prevent media evaporation, which could concentrate the drug over time.[3]

  • Test Solubility First : Before a critical experiment, perform a simple solubility test by adding your highest desired concentration of this compound to a small volume of cell-free media and observing it for a few hours in the incubator.

Experimental Protocols & Workflows

Protocol 1: Preparation and Dilution of this compound Stock Solution

This protocol provides a standardized method for preparing a DMSO stock solution and diluting it into cell culture medium to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

  • Vortex mixer

Methodology:

  • Stock Solution Preparation (e.g., 20 mM):

    • Calculate the required mass of this compound powder for your desired stock concentration and volume (M.Wt = 745.95 g/mol ).

    • Weigh the powder accurately and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Dilution (Two-Step Method):

    • Step A (Intermediate Dilution): Prepare an intermediate dilution by adding a small amount of your DMSO stock to a larger volume of pre-warmed (37°C) cell culture medium. For example, dilute the 20 mM stock 1:100 in media to get a 200 µM intermediate solution.

    • Step B (Final Dilution): Add the intermediate solution from Step A to your cell culture plates. For example, to achieve a final concentration of 2 µM, add 10 µL of the 200 µM intermediate solution to 990 µL of media in your culture well. This ensures the final DMSO concentration remains low (e.g., 0.1% in this example).

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution prep1 Weigh this compound Powder prep2 Add 100% DMSO prep1->prep2 prep3 Vortex until clear (e.g., 20 mM Stock) prep2->prep3 prep4 Aliquot and Store at -80°C prep3->prep4 dil1 Thaw stock aliquot prep4->dil1 Begin Experiment dil2 Create Intermediate Dilution (e.g., 1:100 in warm media) dil1->dil2 dil3 Add Intermediate Solution to Cells (Drop-wise while swirling) dil2->dil3 dil4 Incubate Cells dil3->dil4

Caption: Workflow for this compound stock preparation and dilution.
Troubleshooting Guide: Observed Precipitation

If you observe turbidity or visible precipitate after adding this compound to your media, use the following workflow to diagnose and solve the issue.

G start Precipitation Observed in Cell Culture Media q1 Is the final concentration higher than previously used? start->q1 q2 Was the DMSO stock added directly to the full media volume? q1->q2 No sol1 Solution: Lower the final concentration. Perform a dose-response experiment to find the max soluble concentration. q1->sol1 Yes q3 Was the media pre-warmed to 37°C? q2->q3 No sol2 Solution: Use a two-step dilution. Create an intermediate dilution in media first, then add to the final culture volume. q2->sol2 Yes q4 Is the final DMSO concentration >0.5%? q3->q4 Yes sol3 Solution: Always pre-warm media and reagents to 37°C before adding the drug. q3->sol3 No sol4 Solution: Remake stock solution at a higher concentration to reduce the volume needed for dosing. q4->sol4 Yes end_node Problem Resolved q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node G compound This compound (Extracellular) prodrug This compound (Intracellular) compound->prodrug Cellular Uptake cell_membrane Cell Membrane cleavage Intracellular Cleavage prodrug->cleavage zdv_mp Zidovudine Monophosphate (ZDV-MP) cleavage->zdv_mp phosphorylation Phosphorylation (Host Kinases) zdv_mp->phosphorylation zdv_tp Zidovudine Triphosphate (ZDV-TP - Active Form) phosphorylation->zdv_tp rt Viral Reverse Transcriptase zdv_tp->rt inhibition Chain Termination & Inhibition of Viral DNA Synthesis rt->inhibition

References

optimizing Fozivudine Tidoxil dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Fozivudine Tidoxil in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational antiviral compound. It is a thioether lipid-zidovudine (ZDV) conjugate, which functions as a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] As a prodrug of zidovudine, it is designed to deliver the active drug, zidovudine monophosphate, intracellularly.[3] Following administration, the lipid portion is cleaved inside the cell, and the resulting zidovudine monophosphate is then phosphorylated to its active triphosphate form. This active form competes with natural nucleotides for incorporation into newly synthesized viral DNA. When incorporated, it acts as a chain terminator, thus inhibiting the viral reverse transcriptase enzyme and preventing the virus from replicating.[4][5][6]

Q2: What is a typical starting dosage for this compound in animal studies?

A documented dosage in a feline immunodeficiency virus (FIV) model in cats is 45 mg/kg administered orally twice daily (totaling 90 mg/kg/day).[1][2][7] This dosage was shown to reduce plasma and cell-associated viremia without significant adverse effects.[1][2] However, the optimal dosage will depend on the animal model, the specific virus being studied, and the experimental goals. A dose-escalation study is recommended to determine the optimal balance of efficacy and safety for your specific model. Human clinical trials have explored a wide range of oral doses, from 50 mg to 1800 mg as single administrations and daily doses from 400 mg to 1200 mg.[8][9]

Q3: How should this compound be prepared for oral administration in animals?

As this compound is a lipid-drug conjugate, its formulation for oral administration is critical for bioavailability. For animal studies, it has been prepared in gelatin capsules for oral administration (PO).[7] For rodents, oral gavage is a common administration route. Due to its lipophilic nature, consideration should be given to formulating it in a suitable lipid-based vehicle to enhance absorption.[10][11][12] The specific vehicle should be chosen based on its compatibility with the compound and the animal species. It is crucial to ensure a homogenous and stable suspension or solution for accurate dosing.

Q4: What are the expected adverse effects of this compound and how should I monitor for them?

This compound is designed to have a better safety profile than its parent drug, zidovudine, particularly concerning hematological toxicity.[3] However, as a nucleoside analog, there is a potential for side effects. The primary concern with zidovudine is bone marrow suppression, leading to anemia and neutropenia.[13][14] Therefore, regular monitoring of hematological parameters is crucial. This should include a complete blood count (CBC) with differential, paying close attention to red blood cell counts, hemoglobin, hematocrit, and neutrophil counts.[13][15][16] Clinical signs to monitor for include lethargy, pale gums (anemia), and signs of infection (neutropenia). Liver function tests are also advisable, as elevated liver enzymes have been reported with zidovudine.[13]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Lack of Efficacy (No reduction in viral load) 1. Suboptimal Dosage: The dose may be too low for the specific animal model or virus. 2. Poor Bioavailability: The formulation may not be adequately absorbed. 3. Drug Resistance: The virus may have pre-existing or developed resistance to zidovudine. 4. Timing of Treatment: Treatment may have been initiated too late in the course of infection.1. Conduct a Dose-Response Study: Test a range of doses to determine the effective concentration. 2. Optimize Formulation: Consider different lipid-based carriers or formulation strategies to improve solubility and absorption.[10][12][17] 3. Genotypic/Phenotypic Resistance Testing: If possible, assess the virus for resistance mutations to NRTIs.[18] 4. Review Treatment Protocol: Evaluate if earlier intervention is possible in your experimental design.
Unexpected Toxicity (e.g., severe weight loss, lethargy) 1. Dosage Too High: The current dose may be causing systemic toxicity. 2. Off-Target Effects: The compound may have unforeseen effects in the chosen animal model. 3. Mitochondrial Toxicity: A known class effect of NRTIs, which can lead to various organ toxicities.[19][20]1. Reduce Dosage: Lower the dose and re-evaluate for signs of toxicity. 2. Hematological and Clinical Chemistry Monitoring: Perform a complete blood count and serum chemistry panel to identify affected organ systems.[13][15] 3. Histopathology: At the end of the study, perform a histopathological examination of key organs (liver, kidney, bone marrow) to assess for tissue damage.
Significant Hematological Abnormalities (Anemia, Neutropenia) 1. Bone Marrow Suppression: A known side effect of zidovudine.[13] 2. Dose-Dependent Toxicity: The severity may be related to the administered dose.1. Immediate Dose Reduction or Discontinuation: Temporarily halt or lower the dose and monitor for recovery of blood cell counts.[15] 2. Supportive Care: Provide supportive care as recommended by a veterinarian. 3. Establish a Monitoring Schedule: Implement regular (e.g., weekly) CBC monitoring for all animals in the study.
Variability in Response Between Animals 1. Inconsistent Dosing: Inaccurate administration of the compound. 2. Biological Variability: Natural differences in drug metabolism and disease progression between individual animals. 3. Effect of Feeding: Food can impact the absorption of orally administered drugs.1. Refine Dosing Technique: Ensure accurate and consistent administration for all animals. For oral gavage, ensure proper technique to avoid misdosing. 2. Increase Group Size: A larger number of animals per group can help to account for individual variability. 3. Standardize Feeding Schedule: Administer the drug at the same time relative to feeding for all animals to minimize variability in absorption.[21]

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Animal and Human Studies

Species Study Type Dosage Route of Administration Key Findings Reference
Cat (FIV Model)Efficacy45 mg/kg twice daily (90 mg/kg/day)OralDecreased plasma and cell-associated viremia with no adverse effects.[1][2][7]
HumanPhase I (Single Dose)50, 100, 300, 600, 900, 1200, 1800 mgOralWell-tolerated up to 1800 mg.[8]
HumanPhase I/II (7-day)400, 800, 1200 mg/dayOralWell-tolerated; viral load reduction most pronounced at 1200 mg/day.[9]
HumanPhase II200-800 mg daily or 200-600 mg twice dailyOralGenerally well-tolerated; largest viral load decrease at 600 mg twice daily.[22]

Table 2: Human Pharmacokinetic Parameters of this compound (Single 100 mg Normalized Dose)

Parameter Value Reference
Cmax (Maximum Plasma Concentration)1.13 mg/L[8]
t1/2 (Half-life)3.78 hours[8]
AUC (Area Under the Curve)8.6 mg x h/L[8]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in a Rodent Model

  • Animal Model: Select a suitable rodent model for the viral infection of interest.

  • Group Allocation: Randomly assign animals to at least 4 groups (n=5-8 per group): Vehicle control, Low Dose this compound, Mid Dose this compound, and High Dose this compound. The dose ranges should be selected based on available data, potentially starting from a lower equivalent of the 90 mg/kg/day used in cats.

  • Drug Preparation: Prepare this compound in a suitable lipid-based vehicle for oral gavage. Ensure the formulation is homogenous. The vehicle control group should receive the vehicle only.

  • Administration: Administer the assigned treatment orally once or twice daily for a predetermined duration (e.g., 7-14 days).

  • Monitoring:

    • Efficacy: Measure viral load (e.g., by qPCR or plaque assay) from blood or target tissues at baseline and at the end of the treatment period.

    • Toxicity: Monitor clinical signs (weight loss, changes in behavior) daily. Collect blood samples for complete blood counts (CBC) and serum chemistry at baseline and at the end of the study.

  • Data Analysis: Compare the reduction in viral load and the incidence of adverse effects across the different dose groups to identify a dose with optimal efficacy and minimal toxicity.

Protocol 2: Pharmacokinetic (PK) Study of this compound in a Rodent Model

  • Animal Model and Dosing: Use the optimal dose determined from the dose-range finding study. Administer a single oral dose of this compound to a group of animals (n=3-5 per time point).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration. Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its active metabolite, zidovudine, in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • PK Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Fozivudine_Tidoxil_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Host Cell cluster_virus Viral Replication Cycle This compound This compound Fozivudine Tidoxil_in This compound This compound->Fozivudine Tidoxil_in Cellular Uptake ZDV-MP Zidovudine Monophosphate (ZDV-MP) Fozivudine Tidoxil_in->ZDV-MP Intracellular Cleavage ZDV-DP Zidovudine Diphosphate (ZDV-DP) ZDV-MP->ZDV-DP Cellular Kinases ZDV-TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV-DP->ZDV-TP Cellular Kinases Reverse\nTranscription Reverse Transcription ZDV-TP->Reverse\nTranscription Inhibition Chain Termination Chain Termination ZDV-TP->Chain Termination Incorporation Viral RNA Viral RNA Viral RNA->Reverse\nTranscription Viral DNA Viral DNA Reverse\nTranscription->Viral DNA

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Dosage Optimization cluster_monitoring Concurrent Monitoring A Dose-Range Finding Study B Pharmacokinetic (PK) Study A->B Determine Tolerated & Efficacious Range D Efficacy Assessment (e.g., Viral Load) A->D E Toxicity Monitoring (CBC, Serum Chemistry, Clinical Signs) A->E C Efficacy Study with Optimized Dose B->C Inform Dosing Regimen C->D C->E F Data Analysis & Interpretation C->F

Caption: Experimental workflow for in vivo dosage optimization.

References

Navigating the Synthesis of Fozivudine Tidoxil: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising drug candidate from the laboratory bench to commercial production is fraught with challenges, particularly in the realm of chemical synthesis scale-up. Fozivudine Tidoxil, a thioether lipid-zidovudine (ZDV) conjugate with potential anti-HIV activity, presents a unique set of synthetic hurdles that require careful consideration for efficient and robust large-scale manufacturing. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during the synthesis of this compound, with a focus on scalability.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.

1. Synthesis of the Lipid-Thioether Alcohol Side Chain

  • Question: We are experiencing low yields in the synthesis of our lipid-thioether alcohol side chain. What are the likely causes and how can we improve this?

    Answer: Low yields in this step often stem from a few key areas. Firstly, the choice of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate the thiol without competing in the substitution reaction. Secondly, the reaction temperature needs to be carefully controlled to prevent side reactions. Finally, the purity of the starting materials, particularly the alkyl halide, is paramount as impurities can lead to undesired byproducts. Consider performing a small-scale reaction screen to optimize these parameters.

  • Question: During the workup of the lipid-thioether alcohol synthesis, we are observing emulsion formation, making phase separation difficult. How can we mitigate this?

    Answer: Emulsion formation is common when dealing with long-chain lipid compounds. To break the emulsion, you can try adding a saturated brine solution or a small amount of a different organic solvent to alter the polarity of the organic phase. In some cases, centrifugation may be necessary on a larger scale. For future batches, consider a solvent system that has a greater density difference with water.

2. Phosphitylation of the Lipid-Thioether Alcohol

  • Question: Our phosphitylation reaction to create the phosphoramidite intermediate is sluggish and incomplete. What factors should we investigate?

    Answer: Incomplete phosphitylation can be due to several factors. Ensure your lipid-thioether alcohol is completely dry, as any residual water will consume the phosphitylating agent. The choice of phosphitylating agent and activator is also crucial; some combinations are more reactive than others. The reaction is also highly sensitive to temperature, so maintaining a consistent, low temperature is important to prevent degradation of the product.

  • Question: We are observing significant amounts of the corresponding H-phosphonate impurity after the phosphitylation step. How can we minimize this?

    Answer: The formation of H-phosphonate is a common side reaction, often caused by hydrolysis of the phosphoramidite. This underscores the need for strictly anhydrous conditions. Using a freshly distilled, dry solvent and ensuring all glassware is flame-dried can significantly reduce this impurity. Additionally, the choice of base used to quench the reaction can influence the stability of the phosphoramidite.

3. Coupling of the Phosphoramidite with Zidovudine

  • Question: The coupling reaction between our lipid-phosphoramidite and Zidovudine is not going to completion, resulting in a mixture of starting materials and product. How can we drive the reaction forward?

    Answer: Incomplete coupling is a frequent challenge. The reactivity of the 5'-hydroxyl group of Zidovudine can be sterically hindered. The choice of activator is critical here; activators like 4,5-dicyanoimidazole (DCI) can be more effective than standard activators for hindered couplings.[1][2] Increasing the stoichiometry of the phosphoramidite can also help, but this may lead to purification challenges. Reaction time and temperature are other parameters to optimize.

  • Question: We are seeing the formation of a significant amount of a byproduct that appears to be a dimer of our lipid-phosphoramidite. What is causing this and how can it be prevented?

    Answer: Dimer formation suggests that the activated phosphoramidite is reacting with another molecule of the lipid-thioether alcohol instead of Zidovudine. This can happen if there is residual unreacted alcohol from the previous step or if the phosphoramidite is overly activated. Careful purification of the phosphoramidite before the coupling step is essential.

4. Oxidation and Purification

  • Question: The final oxidation step is leading to the formation of multiple side products, complicating purification. What are the best practices for this step?

    Answer: The choice of oxidizing agent is key to a clean oxidation. While iodine is commonly used, it can sometimes lead to side reactions with sensitive functional groups. Alternative, milder oxidizing agents can be explored. The reaction should be carefully monitored and quenched as soon as the starting material is consumed to prevent over-oxidation.

  • Question: Purification of the final this compound product by column chromatography is not feasible on a large scale. What are some alternative purification strategies?

    Answer: Scaling up purification is a major hurdle. Crystallization is the most desirable method for large-scale purification. A thorough screen of different solvent systems is recommended to find conditions that provide good recovery and purity. If crystallization is not possible, other techniques like preparative HPLC or precipitation could be considered, although these may be more costly and complex to scale.

Quantitative Data Summary

ParameterLab Scale (1 g)Pilot Scale (1 kg)Target
Lipid-Thioether Alcohol Yield 85%75%>80%
Phosphoramidite Purity (³¹P NMR) 95%90%>95%
Coupling Efficiency 90%80%>90%
Final Product Purity (HPLC) 98%97%>99%
Overall Yield 65%45%>60%

Table 1: Typical yield and purity data for the synthesis of this compound at different scales.

Experimental Protocols

Protocol 1: General Procedure for Phosphitylation of the Lipid-Thioether Alcohol

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dry lipid-thioether alcohol and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) dropwise to the solution.

  • In a separate flask, prepare a solution of the phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in anhydrous dichloromethane.

  • Add the phosphitylating agent solution dropwise to the alcohol solution at 0 °C over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC or ³¹P NMR.

  • Upon completion, quench the reaction by adding a suitable quenching agent.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphoramidite.

Protocol 2: General Procedure for Coupling of Phosphoramidite with Zidovudine

  • To a flame-dried flask under an inert atmosphere, add Zidovudine and the activator (e.g., 4,5-dicyanoimidazole) dissolved in anhydrous acetonitrile.

  • In a separate flask, dissolve the crude phosphoramidite from Protocol 1 in anhydrous acetonitrile.

  • Add the phosphoramidite solution to the Zidovudine solution at room temperature.

  • Stir the reaction mixture for 4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Proceed to the oxidation step.

Visualizing the Process

Fozivudine_Tidoxil_Synthesis_Workflow cluster_0 Side Chain Synthesis cluster_1 Phosphitylation cluster_2 Coupling and Final Steps Lipid Halide Lipid Halide Lipid-Thioether Alcohol Lipid-Thioether Alcohol Lipid Halide->Lipid-Thioether Alcohol Base Mercapto-alcohol Mercapto-alcohol Mercapto-alcohol->Lipid-Thioether Alcohol Lipid-Phosphoramidite Lipid-Phosphoramidite Lipid-Thioether Alcohol->Lipid-Phosphoramidite Activator Phosphitylating Agent Phosphitylating Agent Phosphitylating Agent->Lipid-Phosphoramidite Coupled Product Coupled Product Lipid-Phosphoramidite->Coupled Product Activator Zidovudine Zidovudine Zidovudine->Coupled Product This compound This compound Coupled Product->this compound Oxidation & Deprotection

Figure 1: Synthetic workflow for this compound.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Purification Issues Purification Issues Low Yield->Purification Issues Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Optimize Reaction Conditions\n(Temp, Time, Conc.) Optimize Reaction Conditions (Temp, Time, Conc.) Incomplete Reaction->Optimize Reaction Conditions\n(Temp, Time, Conc.) Verify Activator/Base Strength Verify Activator/Base Strength Incomplete Reaction->Verify Activator/Base Strength Identify Impurities (NMR, MS) Identify Impurities (NMR, MS) Side Product Formation->Identify Impurities (NMR, MS) Modify Stoichiometry Modify Stoichiometry Side Product Formation->Modify Stoichiometry Investigate Alternative Reagents Investigate Alternative Reagents Side Product Formation->Investigate Alternative Reagents Screen Crystallization Solvents Screen Crystallization Solvents Purification Issues->Screen Crystallization Solvents Evaluate Alternative Methods\n(Precipitation, Prep-HPLC) Evaluate Alternative Methods (Precipitation, Prep-HPLC) Purification Issues->Evaluate Alternative Methods\n(Precipitation, Prep-HPLC)

Figure 2: A logical approach to troubleshooting common synthesis problems.

References

Technical Support Center: Mitigating Fozivudine Tidoxil-Induced Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro studies with Fozivudine Tidoxil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a thioether lipid-zidovudine (AZT) conjugate prodrug.[1][2] Once inside the cell, it is metabolized to zidovudine monophosphate (AZT-MP), which is then phosphorylated to its active form, zidovudine triphosphate (AZT-TP).[2] AZT-TP acts as a nucleoside reverse transcriptase inhibitor (NRTI), competing with the natural substrate (thymidine triphosphate) and causing DNA chain termination, thereby inhibiting viral replication.[3][4]

Q2: What is the primary cause of this compound-induced cytotoxicity in cell-based assays?

The cytotoxicity of this compound is primarily linked to the mitochondrial toxicity of its active metabolite, zidovudine.[3][5] This toxicity stems from the non-specific inhibition of human mitochondrial DNA polymerase-γ (Pol-γ) by AZT-TP.[3][4][6][7] Inhibition of Pol-γ leads to the depletion of mitochondrial DNA (mtDNA), impaired synthesis of essential mitochondrial proteins, disruption of the electron transport chain, and subsequent mitochondrial dysfunction.[3][4][5][8]

Q3: What are the observable signs of this compound-induced cytotoxicity in cell culture?

Common indicators of cytotoxicity include:

  • Reduced cell viability and proliferation.

  • Increased lactate production in the culture medium, indicating a shift to anaerobic respiration.[7]

  • Morphological changes in mitochondria, such as swelling and fragmentation of cristae.

  • Increased production of reactive oxygen species (ROS).[9]

  • Induction of apoptosis (programmed cell death).[5]

Q4: How does this compound's cytotoxicity compare to its parent drug, Zidovudine (AZT)?

Data Presentation: Comparative Cytotoxicity of NRTIs

While specific CC50 values for this compound are not widely published, the following table provides illustrative cytotoxicity data for its parent compound, Zidovudine (AZT), and other NRTIs in common cell lines to provide a comparative context for their potential for mitochondrial toxicity.

Cell LineDrug50% Cytotoxic Concentration (CC50) (µM)Reference
HepG2 (Human Liver Carcinoma)Zidovudine (AZT)>100[12]
THLE2 (Immortalized Human Liver)Zidovudine (AZT)>2500[12]
CEM (Human T-lymphoblastoid)Zidovudine (AZT)10-100 (inferred)[13]
U937 (Human Monocytic)Zidovudine (AZT)~50[4]

Note: The cytotoxicity of NRTIs can be highly cell-type dependent. The values presented are for illustrative purposes and may vary based on experimental conditions.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at expected therapeutic concentrations of this compound.

  • Possible Cause: The cell line being used is particularly sensitive to NRTI-induced mitochondrial toxicity. Cells with low mitochondrial DNA copy number or high rates of proliferation may be more susceptible.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity: Utilize multiple cytotoxicity assays to confirm the observation. For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release).

    • Consider a Different Cell Line: If possible, switch to a cell line known to be more resistant to mitochondrial toxins.

    • Implement Mitigation Strategies: Co-incubate the cells with mitochondrial protective agents. See the protocols below for co-treatment with antioxidants or L-carnitine.

Issue 2: Inconsistent or variable cytotoxicity results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well for every experiment.

    • Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular metabolism and drug sensitivity.

    • Check for Contamination: Regularly test cell cultures for mycoplasma contamination, which can affect cellular health and experimental outcomes.

  • Possible Cause 2: Issues with the this compound solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.

    • Verify Solvent Compatibility: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC) Co-treatment

This protocol outlines a method to assess the potential of the antioxidant NAC to reduce this compound-induced cytotoxicity.

Materials:

  • This compound

  • N-Acetylcysteine (NAC)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for a chosen cytotoxicity assay (e.g., MTT or LDH assay kit)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Prepare solutions of this compound at various concentrations.

  • Prepare a solution of NAC at a pre-determined, non-toxic concentration (e.g., 1-5 mM).

  • Treat the cells with the following conditions:

    • Vehicle control

    • NAC alone

    • This compound at various concentrations

    • This compound at various concentrations + NAC

  • Incubate for the desired exposure time.

  • Perform a cytotoxicity assay (e.g., MTT assay as described in Protocol 1).

  • Compare the cytotoxicity of this compound in the presence and absence of NAC to determine if NAC has a protective effect.

Protocol 3: Mitigating Cytotoxicity with L-Carnitine Supplementation

This protocol assesses the ability of L-carnitine to protect against this compound-induced cytotoxicity by supporting mitochondrial fatty acid metabolism.[6][8][14][15][16]

Materials:

  • This compound

  • L-Carnitine

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for a chosen cytotoxicity or mitochondrial function assay (e.g., JC-1 assay for mitochondrial membrane potential).

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Prepare solutions of this compound at various concentrations.

  • Prepare a solution of L-Carnitine at a pre-determined, non-toxic concentration (e.g., 1-10 mM).

  • Treat the cells with the following conditions:

    • Vehicle control

    • L-Carnitine alone

    • This compound at various concentrations

    • This compound at various concentrations + L-Carnitine

  • Incubate for the desired exposure time.

  • Perform an assay to assess cell health. A mitochondrial membrane potential assay (e.g., using JC-1 dye) is recommended to specifically investigate mitochondrial effects.

  • Compare the results from cells treated with this compound alone to those co-treated with L-Carnitine to evaluate its protective potential.

Visualizations

Signaling Pathways and Experimental Workflows

Fozivudine_Tidoxil_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_activation Drug Activation cluster_therapeutic Therapeutic Action (Antiviral) cluster_toxicity Cytotoxicity Mechanism Fozivudine_Tidoxil This compound AZT_MP AZT-Monophosphate Fozivudine_Tidoxil->AZT_MP Intracellular Metabolism AZT_TP AZT-Triphosphate (Active Form) AZT_MP->AZT_TP Cellular Kinases RT HIV Reverse Transcriptase AZT_TP->RT Inhibition Pol_gamma Mitochondrial DNA Polymerase-γ AZT_TP->Pol_gamma Inhibition Viral_DNA Viral DNA Synthesis mtDNA mtDNA Depletion Pol_gamma->mtDNA Replication ETC Electron Transport Chain Dysfunction mtDNA->ETC Leads to ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Mechanism of this compound activation and cytotoxicity.

Mitigation_Logic cluster_ros Oxidative Stress cluster_energy Energy Metabolism root Primary Cytotoxicity Mechanism ros_node Increased ROS Production root->ros_node Leads to energy_node Impaired Fatty Acid Metabolism root->energy_node Contributes to antioxidant_node Mitigation: Antioxidants (NAC, Vit C, Vit E) ros_node->antioxidant_node Counteracted by carnitine_node Mitigation: L-Carnitine energy_node->carnitine_node Supported by

References

Technical Support Center: Refining HPLC-UV Methods for Fozivudine Tidoxil Detection in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC-UV methods for the detection of Fozivudine Tidoxil in tissue samples.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.

Sample Preparation

  • Question: I am observing low recovery of this compound from my tissue homogenate. What could be the cause?

    • Answer: Low recovery can stem from several factors. Firstly, the homogenization process itself may be incomplete, leaving the analyte trapped within the tissue matrix. Ensure your homogenization protocol is optimized for the specific tissue type. Secondly, the extraction solvent may not be optimal for this compound. You may need to experiment with different organic solvents or solvent mixtures (e.g., acetonitrile, methanol, or ethyl acetate) and pH adjustments to improve extraction efficiency. Finally, consider the potential for degradation of the analyte during sample processing. Keeping samples on ice and minimizing the time between homogenization and extraction can be critical.

  • Question: My chromatogram shows many interfering peaks from the tissue matrix. How can I clean up my sample more effectively?

    • Answer: Biological samples from tissues are complex and often require extensive cleanup.[1] Simple protein precipitation with acetonitrile or methanol may not be sufficient.[2][3] Consider employing more rigorous sample preparation techniques such as:

      • Liquid-Liquid Extraction (LLE): This can separate the analyte of interest into an organic phase, leaving many matrix components behind in the aqueous phase.[4]

      • Solid-Phase Extraction (SPE): SPE offers a more selective method for sample cleanup.[1][5] Choosing the correct SPE cartridge chemistry (e.g., reversed-phase, ion-exchange) is crucial for retaining this compound while washing away interfering substances.

Chromatography

  • Question: I am seeing significant peak tailing for my this compound peak. What are the likely causes and solutions?

    • Answer: Peak tailing is a common issue in HPLC.[6] Potential causes include:

      • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

      • Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with basic compounds, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help.

      • Column Degradation: The column may be nearing the end of its lifespan.[6] Consider replacing it.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. Ensure the pH is appropriate to maintain a single ionic form of this compound.

  • Question: My retention times are shifting between injections. How can I improve reproducibility?

    • Answer: Retention time shifts can be caused by several factors:[6]

      • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[6]

      • Pump Issues: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times. Check for leaks and ensure the pump is functioning correctly.[6]

      • Mobile Phase Composition: Inconsistent mobile phase preparation can cause shifts. Prepare fresh mobile phase daily and ensure accurate mixing.

      • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Question: I am observing a noisy or drifting baseline. What should I investigate?

    • Answer: A noisy or drifting baseline can obscure small peaks and affect integration.[6] Common causes include:

      • Air Bubbles: Air bubbles in the pump or detector can cause significant noise. Degas your mobile phase thoroughly.[6][7]

      • Contaminated Mobile Phase: Impurities in the mobile phase or solvents can lead to a noisy baseline.[7] Use HPLC-grade solvents and fresh mobile phase.

      • Detector Lamp Issues: An aging detector lamp can cause baseline drift.[6] Check the lamp's energy output.

      • Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline.

Quantitative Data from Similar Nucleoside Analog Analyses

The following tables summarize HPLC-UV conditions used for the analysis of other nucleoside reverse transcriptase inhibitors in biological matrices. These can serve as a starting point for developing a method for this compound.

Table 1: HPLC-UV Chromatographic Conditions for Nucleoside Analogs

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Zidovudine (AZT)RP-C18Acetonitrile, Methanol, 0.01% v/v aqueous formic acid (20:20:60 v/v/v)0.8266[2]
Zidovudine, Lamivudine, NevirapineHypersil BDS, C18 (250 mm × 4.6 mm; 5 µm)0.1 M ammonium acetate buffer in 0.5% acetic acid (v/v) and methanol (40:60, v/v)0.85270[4]
12 Nucleotides and NucleosidesSynergi Polar-RP 80 Å (250 × 4.6 mm; 10 µm)Phosphate buffer with tetrabutylammonium hydrogen sulfate (ion-pairing agent) in 2–30% acetonitrile (v/v)1254[1]
Nucleoside AnalogsCogent UDC Cholesterol™, 4µm, 100Å (4.6 x 75mm)60% Acetonitrile / 40% DI Water / 0.5% Formic Acid1270[8]

Experimental Protocols

The following are generalized protocols for tissue sample preparation and HPLC-UV analysis that can be adapted for this compound.

Protocol 1: Tissue Homogenization and Protein Precipitation

  • Accurately weigh a portion of the frozen tissue sample.

  • Add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout this process.

  • To a 100 µL aliquot of the tissue homogenate, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and inject a portion into the HPLC system.

Protocol 2: HPLC-UV Analysis

  • Column: A C18 reversed-phase column is a common starting point for nucleoside analogs.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

  • Detection: Monitor the UV absorbance at the λmax of this compound. If unknown, a UV scan of a standard solution should be performed. For many nucleoside analogs, this is in the range of 260-270 nm.[4][8][9]

  • Injection Volume: 10-20 µL is a common injection volume.

  • Standard Curve: Prepare a series of calibration standards of this compound in a blank tissue matrix extract to account for matrix effects.

Visualizations

Experimental Workflow for this compound Analysis in Tissue

experimental_workflow tissue_sample Tissue Sample Collection and Storage (-80°C) homogenization Tissue Homogenization (e.g., with PBS) tissue_sample->homogenization extraction Analyte Extraction (e.g., Protein Precipitation with Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc_injection HPLC-UV Injection supernatant->hplc_injection data_analysis Data Analysis (Peak Integration, Quantification) hplc_injection->data_analysis results Results data_analysis->results

A generalized workflow for the analysis of this compound in tissue samples.

Troubleshooting Logic for Common HPLC-UV Issues

troubleshooting_flowchart start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing or Fronting peak_shape->tailing Yes baseline_noise Noisy/Drifting Baseline? retention_time->baseline_noise No rt_shift Inconsistent Retention Time retention_time->rt_shift Yes noise High Baseline Noise baseline_noise->noise Yes check_concentration Check Sample Concentration (Dilute if necessary) tailing->check_concentration check_mobile_phase Check Mobile Phase pH and Composition check_concentration->check_mobile_phase check_column Inspect/Replace Column check_mobile_phase->check_column check_equilibration Ensure Adequate Column Equilibration rt_shift->check_equilibration check_pump Check Pump for Leaks and Pressure Fluctuations check_equilibration->check_pump check_temp Verify Column Temperature Stability check_pump->check_temp degas_mobile_phase Degas Mobile Phase noise->degas_mobile_phase check_solvents Use Fresh, HPLC-Grade Solvents degas_mobile_phase->check_solvents check_detector_lamp Check Detector Lamp Status check_solvents->check_detector_lamp

A decision tree for troubleshooting common HPLC-UV issues.

References

Technical Support Center: Managing Variability in Fozivudine Tidoxil In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage variability in in vitro assay results for Fozivudine Tidoxil.

Introduction to this compound

This compound is a thioether lipid-zidovudine (ZDV) conjugate, functioning as a prodrug of Zidovudine, a well-known nucleoside reverse transcriptase inhibitor (NRTI).[1] Like other NRTIs, its antiviral activity against Human Immunodeficiency Virus (HIV) relies on its intracellular conversion to an active triphosphate form, which then interferes with the viral replication cycle.[2][3][4] Variability in in vitro assay results can arise from numerous factors related to the compound itself, the experimental setup, and the assays used to measure antiviral activity and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the common in vitro assays used to evaluate this compound?

A1: The most common in vitro assays for evaluating the anti-HIV activity of this compound are the p24 antigen capture assay and cell-based viability assays such as the MTT assay. The p24 assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is an indicator of viral replication.[5][6] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is used to determine the cytotoxicity of the drug (CC50) and its efficacy in protecting cells from virus-induced death (EC50).[7][8]

Q2: What are typical EC50 and CC50 values for this compound?

A2: Publicly available, specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound in various cell lines are limited. However, as a Zidovudine prodrug, its efficacy is expected to be in a similar range to ZDV, though variations will occur based on the cell line and experimental conditions. For Zidovudine, EC50 values can range from micromolar to nanomolar concentrations depending on the HIV-1 strain and the cell type used.[9] It is crucial to determine these values empirically in your specific experimental system.

Q3: How should I prepare this compound for in vitro assays?

A3: The solubility of this compound in aqueous media can be a source of variability. It is generally recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final desired concentrations in the cell culture medium.[10] It is critical to ensure that the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10] The stability of the drug in the culture medium should also be considered, and fresh dilutions should be prepared for each experiment.[11]

Troubleshooting Guides

High Variability in p24 Antigen Assay Results

High variability in p24 antigen levels can obscure the true antiviral effect of this compound. Below are common causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Inconsistent Virus Input Ensure the virus stock is properly tittered and a consistent multiplicity of infection (MOI) is used across all wells and experiments. Store virus stock in small aliquots to avoid repeated freeze-thaw cycles.
Variability in Cell Seeding Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Ensure even cell distribution in the plate by gentle swirling.
Timing of Sample Collection p24 antigen levels can fluctuate during the course of an infection.[5] Establish a time course experiment to determine the optimal time point for sample collection when p24 levels are in a linear range of detection.
Improper Sample Handling Centrifuge supernatants to remove cellular debris before storage. Store supernatants at -80°C to prevent degradation of p24 antigen. Avoid repeated freeze-thaw cycles of the samples.
Assay Plate Issues Use high-quality ELISA plates. Ensure proper washing of plates to reduce background signal.[3][4][12][13] Check for edge effects by including control wells on the plate borders.
Reagent Preparation and Handling Prepare all reagents according to the manufacturer's instructions. Ensure thorough mixing of reagents before use. Use fresh substrate for each assay.[13]
Inconsistent Results in MTT Cytotoxicity and Efficacy Assays

The MTT assay measures metabolic activity and can be influenced by various factors, leading to variable EC50 and CC50 values.[7][14][15]

Potential Cause Troubleshooting Steps
Inappropriate Cell Density Optimize the cell seeding density for your specific cell line. Cells should be in the logarithmic growth phase during the assay.[14]
Variable Incubation Times Standardize the incubation times for both drug treatment and MTT reagent exposure. Long incubation with MTT can lead to formazan crystal formation outside the cells.[16]
Incomplete Solubilization of Formazan Ensure complete solubilization of the formazan crystals by using the appropriate solubilization buffer and allowing sufficient time for solubilization. Visually inspect wells under a microscope.
Drug Interference with MTT Assay Some compounds can directly reduce MTT or interfere with cellular metabolism, leading to inaccurate results.[7] Run a control with the drug in cell-free medium to check for direct MTT reduction.
Contamination Microbial contamination can affect cell metabolism and lead to erroneous results.[13] Regularly check cell cultures for contamination.
Signal-to-Noise Ratio Optimize the signal-to-noise ratio by adjusting cell number, MTT concentration, and incubation time to ensure the absorbance readings are within the linear range of the plate reader.[17]

Experimental Protocols

Key Experiment 1: Determination of Anti-HIV Activity using p24 Antigen Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against a specific HIV-1 strain in a susceptible cell line (e.g., MT-4, CEM-SS, or PBMCs).

Methodology:

  • Cell Preparation: Seed target cells (e.g., MT-4 cells) in a 96-well plate at a pre-determined optimal density.

  • Compound Dilution: Prepare a serial dilution of this compound from a stock solution in DMSO. The final DMSO concentration should be kept constant and non-toxic across all wells.

  • Infection: Add the HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) to the cells.

  • Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a pre-determined period (e.g., 4-7 days), based on the kinetics of viral replication in the chosen cell line.

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Key Experiment 2: Determination of Cytotoxicity using MTT Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in the same cell line used for the antiviral assay.

Methodology:

  • Cell Preparation: Seed the same target cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Dilution: Prepare the same serial dilutions of this compound as in the antiviral assay.

  • Treatment: Add the different concentrations of this compound to the wells. Include a "cell control" (cells with medium and the same concentration of DMSO as the treated wells, but no drug).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for a pre-optimized time (e.g., 2-4 hours) to allow for formazan crystal formation.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

This compound Intracellular Activation Pathway

Fozivudine_Tidoxil_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process HIV Replication Fozivudine_Tidoxil This compound Fozivudine_Tidoxil_inside This compound Fozivudine_Tidoxil->Fozivudine_Tidoxil_inside Cellular Uptake ZDV_MP Zidovudine Monophosphate (ZDV-MP) Fozivudine_Tidoxil_inside->ZDV_MP Intracellular Esterases ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT Reverse Transcriptase ZDV_TP->RT Competitive Inhibition with dTTP Viral_DNA Viral DNA Synthesis ZDV_TP->Viral_DNA Chain Termination

Caption: Intracellular activation of this compound to its active triphosphate form.

General Troubleshooting Workflow for In Vitro Assay Variability

Troubleshooting_Workflow Start High Variability in Assay Results Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol (e.g., concentrations, timing) Start->Check_Protocol Check_Cells Verify Cell Health, Density, and Passage Number Start->Check_Cells Check_Virus Confirm Virus Titer and Handling Start->Check_Virus Check_Equipment Calibrate and Check Plate Reader/Washer Start->Check_Equipment Optimize_Assay Re-optimize Assay Parameters (e.g., cell density, incubation times) Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Check_Cells->Optimize_Assay Check_Virus->Optimize_Assay Check_Equipment->Optimize_Assay Analyze_Data Re-analyze Data, Check for Outliers Optimize_Assay->Analyze_Data Analyze_Data->Start No Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results Yes

Caption: A logical workflow for troubleshooting sources of variability in in vitro assays.

References

long-term stability of Fozivudine Tidoxil stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Fozivudine Tidoxil stock solutions prepared in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: DMSO is a commonly used solvent for preparing stock solutions of many compounds for biological assays. However, it is important to note that DMSO is hygroscopic and can absorb atmospheric moisture, which may impact the stability of the dissolved compound over time.[1]

Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?

Q3: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?

A3: The stability of compounds through freeze-thaw cycles can vary. Studies on diverse compound libraries have shown that many compounds are stable for up to 11 freeze-thaw cycles when handled properly.[3][4] To minimize the potential for degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What are the signs of degradation in my this compound stock solution?

A4: Visual signs of degradation can include color change or the appearance of precipitate. However, chemical degradation may not always be visible. The most reliable way to assess the integrity of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and confirm the concentration of the parent compound.

Q5: Can I store my this compound stock solution at room temperature?

A5: Storing DMSO stock solutions at room temperature for extended periods is not recommended. Studies have shown a significant decrease in the integrity of compounds over time at ambient temperatures.[2] For short-term storage during an experiment, it is advisable to keep the solution on ice.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate observed in the stock solution upon thawing. 1. The compound's solubility limit in DMSO has been exceeded. 2. The compound has precipitated out of solution due to the lower temperature. 3. The compound has degraded.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, consider preparing a fresh, lower concentration stock solution. 3. If degradation is suspected, verify the compound's integrity using an analytical method like HPLC or LC-MS.
Inconsistent or unexpected experimental results. 1. The actual concentration of the stock solution is lower than expected due to degradation. 2. The compound has degraded into inactive or interfering substances. 3. Inaccurate pipetting of the viscous DMSO solution.1. Prepare a fresh stock solution from powder. 2. Qualify the stock solution by analytical methods before use. 3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.
Loss of compound activity over time. 1. Long-term storage has led to chemical degradation. 2. The stock solution has absorbed water, leading to hydrolysis.1. It is recommended to use freshly prepared stock solutions for critical experiments. 2. Use anhydrous DMSO and store aliquots under an inert gas (e.g., argon or nitrogen) to minimize water absorption.

Experimental Protocols

Preparation of this compound Stock Solution

A standardized protocol for preparing stock solutions is crucial for experimental reproducibility.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, polypropylene microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, polypropylene microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Experimental Workflow for Stock Solution Preparation and Storage

G cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use start Start: Equilibrate Reagents weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw use Use in Experiment thaw->use

Caption: Workflow for preparing and storing this compound stock solutions.

This compound Mechanism of Action

This compound is a prodrug of Zidovudine (AZT), a well-known nucleoside reverse transcriptase inhibitor (NRTI).[5]

G cluster_cell Host Cell cluster_virus HIV Replication Cycle FZT This compound AZTMP Zidovudine Monophosphate (AZT-MP) FZT->AZTMP Intracellular Cleavage AZTDP Zidovudine Diphosphate (AZT-DP) AZTMP->AZTDP Cellular Kinases AZTTP Zidovudine Triphosphate (AZT-TP) AZTDP->AZTTP Cellular Kinases RT Reverse Transcriptase AZTTP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis AZTTP->DNA_synthesis Incorporation RT->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

addressing lot-to-lot variability of Fozivudine Tidoxil in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing lot-to-lot variability of Fozivudine Tidoxil during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our in vitro assays with different lots of this compound. What could be the cause?

A1: Lot-to-lot variability in the physical and chemical properties of this compound can lead to inconsistent experimental outcomes. Key factors to investigate include:

  • Purity and Impurity Profile: Minor variations in the synthesis and purification process can lead to different impurity profiles between lots. Some impurities may have biological activity or interfere with your assay.

  • Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility and dissolution rates, affecting the effective concentration in your assay.

  • Degradation Products: Improper storage or handling can lead to the formation of degradation products that might interfere with the experiment. Common factors affecting stability include temperature, light, and pH.[1][2]

  • Residual Solvents: The type and amount of residual solvents from the manufacturing process can vary between lots and may impact cellular assays.

Q2: How can we mitigate the impact of lot-to-lot variability on our ongoing studies?

A2: To minimize the impact of lot-to-lot variability, a comprehensive qualification of each new lot is crucial. This involves:

  • Multi-lot Comparison: Whenever possible, acquire sufficient material from a single lot to complete a series of experiments. When switching to a new lot, perform a bridging study to compare its performance against the previous lot in your specific assay.

  • Analytical Characterization: Conduct in-house analytical testing or request detailed Certificates of Analysis (CoA) from the manufacturer for each lot. Key parameters to compare are purity (by HPLC), impurity profile, and residual solvent levels.

  • Bioassay Qualification: Test each new lot in a standardized and validated bioassay to confirm consistent biological activity.

Q3: What are the critical stability considerations for this compound?

A3: this compound, as a thioether lipid-zidovudine conjugate, may be susceptible to degradation under certain conditions.[3][4] Key stability concerns include:

  • Hydrolysis: The ether and tidoxil moieties may be susceptible to hydrolysis, especially at extreme pH values.

  • Oxidation: The thioether linkage could be prone to oxidation.

  • Photostability: Exposure to light may cause degradation.

It is recommended to store this compound under inert gas, protected from light, and at the temperature specified by the manufacturer.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Profile Observed Between Study Cohorts Treated with Different Lots of this compound.

Possible Cause: Differences in the physicochemical properties of the this compound lots are affecting its absorption and bioavailability.

Troubleshooting Workflow:

A Inconsistent PK Profile Observed B Characterize Physicochemical Properties of Lots A->B Investigate E Review Formulation and Dosing Procedures A->E Review C Perform Comparative Dissolution Testing B->C Solubility? D Conduct In Vitro Permeability Assay B->D Permeability? F Correlate Physicochemical Properties with PK Data C->F D->F E->F G Establish Acceptance Criteria for Future Lots F->G Define

Caption: Troubleshooting workflow for inconsistent PK profiles.

Detailed Steps:

  • Physicochemical Characterization:

    • Protocol: Analyze the particle size distribution, polymorphism (using XRD or DSC), and purity (using a validated HPLC method) of each lot.

    • Data Presentation:

Lot NumberMean Particle Size (µm)Polymorphic FormPurity (%) by HPLC
Lot A15.2Form I99.5
Lot B25.8Form I99.6
Lot C14.9Form II98.9
  • Comparative Dissolution Testing:

    • Protocol: Perform a dissolution study for each lot using a USP Apparatus 2 (paddle) in a biorelevant medium (e.g., FaSSIF).

    • Data Presentation:

Time (min)Lot A (% Dissolved)Lot B (% Dissolved)Lot C (% Dissolved)
15453560
30706285
60888195
  • In Vitro Permeability Assay:

    • Protocol: Use a Caco-2 cell monolayer model to assess the permeability of this compound from each lot.

    • Data Presentation:

Lot NumberApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Lot A5.2
Lot B5.1
Lot C5.3
  • Review Formulation and Dosing: Ensure consistency in the vehicle preparation and administration technique across all study cohorts.

  • Correlate and Conclude: Analyze the data to determine if variations in physicochemical properties (e.g., particle size, polymorphic form) correlate with the observed differences in dissolution and, consequently, the in vivo PK profile.

Issue 2: A New Lot of this compound Shows Reduced Potency in an Anti-HIV Assay.

Possible Cause: The new lot may have a different impurity profile, a lower percentage of the active pharmaceutical ingredient (API), or may have degraded.

Troubleshooting Workflow:

A Reduced Potency in Bioassay B Verify Certificate of Analysis (CoA) A->B Initial Check E Confirm Biological Activity with a Reference Standard A->E Parallel Test C Perform Purity and Impurity Profiling via HPLC B->C If CoA is inconclusive D Conduct Forced Degradation Study C->D To identify potential degradants F Compare Impurity Profile with Previous Lots C->F G Identify and Quantify Key Impurities D->G H Assess Impact of Impurities on Assay F->H G->H

Caption: Troubleshooting workflow for reduced bioassay potency.

Detailed Steps:

  • Certificate of Analysis (CoA) Review:

    • Carefully compare the CoA of the new lot with that of a previously qualified, well-performing lot. Pay close attention to purity, specified impurities, and residual solvents.

  • Purity and Impurity Profiling:

    • Protocol: Develop and validate a stability-indicating HPLC method.[5][6][7] Analyze the new lot alongside a sample from a previous lot and a reference standard.

    • Data Presentation:

Lot NumberPurity (%)Impurity A (%)Impurity B (%)Unknown Impurities (%)
Lot X (Good)99.70.120.080.10
Lot Y (New)98.50.450.100.95
  • Forced Degradation Study:

    • Protocol: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps in confirming that the analytical method is capable of detecting degradants.

  • Biological Activity Confirmation:

    • Protocol: Run the anti-HIV assay with the new lot, the previous lot, and a certified reference standard in parallel. Calculate the relative potency of the new lot.

  • Analyze and Conclude: If the purity of the new lot is lower and/or a specific impurity is significantly higher, this is a likely cause of the reduced potency. Further investigation may be needed to identify the structure of the unknown impurities and assess their biological activity.

Experimental Protocols

Protocol 1: Validated RP-HPLC Method for Purity and Impurity Determination of this compound

This protocol is a general template and should be optimized and validated for your specific instrumentation and this compound material.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 267 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5]

Signaling Pathway (Hypothetical for a Zidovudine Prodrug)

This compound is designed to deliver Zidovudine monophosphate intracellularly. The general mechanism of action for Zidovudine involves its conversion to the active triphosphate form, which then inhibits HIV reverse transcriptase.

cluster_cell Host Cell cluster_virus HIV Replication Cycle Fozivudine This compound ZDV_MP Zidovudine Monophosphate (ZDV-MP) Fozivudine->ZDV_MP Intracellular Cleavage ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT Reverse Transcriptase ZDV_TP->RT Inhibits Viral_DNA Viral DNA Synthesis RT->Viral_DNA Catalyzes

Caption: Intracellular activation of Zidovudine and inhibition of HIV reverse transcriptase.

References

Validation & Comparative

A Comparative Analysis of Fozivudine Tidoxil and Zidovudine Efficacy in HIV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, pharmacokinetics, and safety profiles of two nucleoside reverse transcriptase inhibitors (NRTIs), Fozivudine Tidoxil and the established antiretroviral drug, Zidovudine. The information presented is supported by available experimental data from preclinical and clinical studies.

Introduction

Zidovudine (azidothymidine or AZT) was a cornerstone of early combination antiretroviral therapy (cART) for HIV-1 infection. As a thymidine analog, it inhibits the viral reverse transcriptase enzyme, crucial for the conversion of viral RNA into DNA. This compound was developed as a prodrug of Zidovudine, designed as a thioether lipid-zidovudine conjugate. This modification was intended to enhance its pharmacokinetic profile and potentially improve its safety and tolerability. This guide delves into a comparative analysis of these two compounds.

Mechanism of Action

Both this compound and Zidovudine share the same ultimate mechanism of action by targeting the HIV-1 reverse transcriptase. However, their initial intracellular activation pathways differ.

Intracellular Activation Pathway

Zidovudine, a prodrug, requires intracellular phosphorylation to its active triphosphate form, Zidovudine triphosphate (ZDV-TP). This process is mediated by host cellular kinases.[1][2][3] this compound is designed to be cleaved intracellularly, directly releasing Zidovudine monophosphate (ZDV-MP), thus bypassing the initial phosphorylation step required for Zidovudine.[4][5] This is theorized to lead to more efficient formation of the active ZDV-TP.

Antiviral Mechanism of Action cluster_fozivudine This compound Pathway cluster_zidovudine Zidovudine Pathway This compound This compound Intracellular Cleavage Intracellular Cleavage This compound->Intracellular Cleavage Intracellular Enzymes ZDV-MP (from FZD) ZDV-MP (from FZD) Intracellular Cleavage->ZDV-MP (from FZD) ZDV-DP ZDV-DP ZDV-MP (from FZD)->ZDV-DP Zidovudine Zidovudine ZDV-MP (from ZDV) ZDV-MP (from ZDV) Zidovudine->ZDV-MP (from ZDV) Thymidine Kinase ZDV-MP (from ZDV)->ZDV-DP Thymidylate Kinase ZDV-TP (Active) ZDV-TP (Active) ZDV-DP->ZDV-TP (Active) Nucleoside Diphosphate Kinase HIV Reverse\nTranscriptase HIV Reverse Transcriptase ZDV-TP (Active)->HIV Reverse\nTranscriptase Competitive Inhibition Viral DNA Chain\nTermination Viral DNA Chain Termination HIV Reverse\nTranscriptase->Viral DNA Chain\nTermination

Comparative Intracellular Activation Pathways

Efficacy: A Comparative Look

Direct head-to-head clinical trials with robust statistical comparisons between this compound and Zidovudine are limited in publicly available literature. However, existing studies provide some insights into their relative efficacy.

Clinical Efficacy Data

A Phase I/II dose-escalating trial of this compound administered for one week showed a dose-dependent reduction in viral load, with the most significant decrease of -0.64 log10 observed in the 1200 mg/day group.[6][7] Another Phase II placebo-controlled trial of this compound monotherapy for four weeks reported a maximum viral load decrease of -0.67 log10 in the 600 mg twice-daily group.[8] The authors of the latter study concluded that this compound "appears to be as effective as and potentially better tolerated than ZDV during short-term administration".[8]

Drug Clinical Trial Phase Dosage Duration Maximum Viral Load Reduction (log10 copies/mL) Reference
This compoundI/II1200 mg/day1 week-0.64[6][7]
This compoundII600 mg twice daily4 weeks-0.67[8]
Zidovudine(Various)Standard Dosing(Various)(Data not directly comparable from a single head-to-head trial)

Pharmacokinetic Profiles

The structural modification of this compound as a lipid conjugate was designed to alter its pharmacokinetic properties compared to Zidovudine.

Parameter This compound Zidovudine Reference
Plasma Half-life (t1/2) Approximately 3.8 hoursApproximately 1.1 hours[8]
Bioavailability Not explicitly stated, but designed for oral administration~64%[9]
Metabolism Intracellular cleavage to ZDV-MPIntracellular phosphorylation; hepatic glucuronidation[4][5]
Elimination Not explicitly detailedPrimarily renal excretion of the glucuronide metabolite[3]

Safety and Tolerability

A key rationale for developing this compound was to improve upon the known toxicities of Zidovudine, particularly hematologic adverse events.

Comparative Safety Profile

Clinical trials of this compound reported it to be generally well-tolerated.[6][7][8] In a Phase II trial, only one patient discontinued the drug due to a moderate rise in aminotransferase activity.[8] In contrast, Zidovudine is associated with a range of adverse effects, with bone marrow suppression being a significant concern.

Table of Selected Adverse Reactions for Zidovudine (from clinical trials)

Adverse Reaction Frequency in Zidovudine-treated Patients Reference
Nausea/Vomiting18.8% to 89%[9]
Diarrhea7% to 78%[9]
Headaches15% to 38%[9]
Bone Marrow SuppressionCan be as high as 45%[9]
AnemiaIncidence varies with disease stage
NeutropeniaIncidence varies with disease stage

Note: A comparable, detailed frequency table for this compound is not available in the reviewed literature.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assessment: p24 Antigen ELISA

This protocol outlines a general method for determining the in vitro efficacy of antiviral compounds by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Experimental_Workflow Cell_Culture 1. Culture susceptible T-lymphocyte cell line (e.g., MT-4, CEM) Infection 2. Infect cells with a known titer of HIV-1 Cell_Culture->Infection Drug_Addition 3. Add serial dilutions of This compound or Zidovudine Infection->Drug_Addition Incubation 4. Incubate for a defined period (e.g., 3-5 days) Drug_Addition->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection p24_ELISA 6. Quantify p24 antigen concentration using ELISA Supernatant_Collection->p24_ELISA Data_Analysis 7. Calculate EC50 values (50% effective concentration) p24_ELISA->Data_Analysis

In Vitro Anti-HIV-1 Assay Workflow

Protocol Steps:

  • Cell Preparation: Culture a suitable T-lymphocyte cell line (e.g., MT-4 or CEM) to an appropriate density.

  • Virus Inoculation: Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, add serial dilutions of this compound or Zidovudine to the cell cultures. Include a no-drug control.

  • Incubation: Incubate the treated and untreated infected cells at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Sample Collection: After the incubation period, collect the cell culture supernatants.

  • p24 Antigen Quantification: Determine the concentration of HIV-1 p24 antigen in the supernatants using a commercial or in-house ELISA kit.[1][2][3][9]

  • Data Analysis: Plot the p24 antigen concentration against the drug concentration and determine the 50% effective concentration (EC50) for each compound.

Conclusion

References

head-to-head comparison of Fozivudine Tidoxil and Tenofovir in PBMC assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the in vitro anti-HIV activity of Fozivudine Tidoxil and Tenofovir in Peripheral Blood Mononuclear Cell (PBMC) assays. Due to the limited availability of direct comparative data for this compound in PBMC assays, this guide utilizes data for its parent compound, Zidovudine (AZT), as a surrogate for an indirect comparison. This approach is based on the mechanism of this compound as a prodrug that delivers Zidovudine monophosphate intracellularly.

Executive Summary

Both this compound (via its active metabolite, Zidovudine triphosphate) and Tenofovir (as Tenofovir diphosphate) are potent nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) that effectively suppress HIV-1 replication. In vitro studies in PBMCs demonstrate that both compounds exhibit significant antiviral activity. Tenofovir, particularly its prodrugs like Tenofovir Alafenamide (TAF), shows high potency with a favorable selectivity index. While direct quantitative data for this compound in PBMCs is scarce, the data for Zidovudine suggests comparable efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data for the anti-HIV-1 activity and cytotoxicity of Zidovudine (as a proxy for this compound) and Tenofovir in human PBMC assays. It is important to note that EC50 and CC50 values can vary depending on the specific experimental conditions, including the HIV-1 strain, donor PBMCs, and assay methodology.

Table 1: Anti-HIV-1 Activity in Human PBMCs

CompoundEC50 (µM)Cell TypeHIV-1 StrainReference
Zidovudine (AZT)0.002 - 0.12PBMCsVarious[1]
Tenofovir1.08 - 1.22Activated PBMCsHIV-1BaL, HIV-1IIIb[2]
Tenofovir1.4 - 4.2PBMCsHIV-1BaL[3]

Table 2: Cytotoxicity in Human PBMCs

CompoundCC50 (µM)Cell TypeReference
Zidovudine (AZT)>32PBMCs[1]
Tenofovir> 1000PBMCs[3]
Tenofovir> 20Activated PBMCs[2]

Table 3: Selectivity Index

CompoundSelectivity Index (SI = CC50/EC50)Cell TypeReference
Zidovudine (AZT)> 680PBMCs[1]
Tenofovir> 286PBMCs[3]

Mechanism of Action and Signaling Pathways

Both this compound and Tenofovir are prodrugs that require intracellular activation to exert their antiviral effect. They ultimately act as chain terminators of the viral reverse transcriptase enzyme, preventing the synthesis of viral DNA.

This compound (via Zidovudine)

This compound is a lipid conjugate of Zidovudine (AZT). This formulation is designed to enhance cellular uptake. Once inside the cell, this compound is metabolized to release Zidovudine monophosphate (AZT-MP). Cellular kinases then further phosphorylate AZT-MP to the active metabolite, Zidovudine triphosphate (AZT-TP). AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated AZT prevents the formation of the next phosphodiester bond, leading to chain termination.

Fozivudine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (PBMC) This compound This compound Fozivudine Tidoxil_in This compound This compound->Fozivudine Tidoxil_in Cellular Uptake AZT-MP Zidovudine Monophosphate (AZT-MP) Fozivudine Tidoxil_in->AZT-MP Metabolism AZT-DP Zidovudine Diphosphate (AZT-DP) AZT-MP->AZT-DP Thymidylate Kinase AZT-TP Zidovudine Triphosphate (AZT-TP) AZT-DP->AZT-TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase (RT) AZT-TP->RT Competitive Inhibition Chain_Termination Viral DNA Chain Termination RT->Chain_Termination

Caption: Intracellular activation pathway of this compound.

Tenofovir

Tenofovir is administered as a prodrug, most commonly Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to increase its oral bioavailability. Once inside the cell, these prodrugs are converted to Tenofovir. Cellular enzymes then phosphorylate Tenofovir to its active form, Tenofovir diphosphate (TFV-DP).[4][5] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate deoxyadenosine triphosphate (dATP).[5] Upon incorporation into the viral DNA, it causes chain termination due to the lack of a 3'-hydroxyl group.

Tenofovir_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (PBMC) Tenofovir Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Prodrug_in Tenofovir Prodrug Tenofovir Prodrug->Tenofovir Prodrug_in Cellular Uptake Tenofovir_in Tenofovir Tenofovir Prodrug_in->Tenofovir_in Hydrolysis TFV-MP Tenofovir Monophosphate (TFV-MP) Tenofovir_in->TFV-MP AMP Kinase TFV-DP Tenofovir Diphosphate (TFV-DP) TFV-MP->TFV-DP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase (RT) TFV-DP->RT Competitive Inhibition Chain_Termination Viral DNA Chain Termination RT->Chain_Termination PBMC_Assay_Workflow cluster_assays Parallel Assays Start Start PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Start->PBMC_Isolation Stimulation Stimulate PBMCs with PHA and IL-2 PBMC_Isolation->Stimulation Plating Plate Stimulated PBMCs Stimulation->Plating Antiviral_Assay Antiviral Assay: Add Drug Dilutions + HIV-1 Infection Plating->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay: Add Drug Dilutions (No Virus) Plating->Cytotoxicity_Assay Incubation Incubate for 7 Days Antiviral_Assay->Incubation Cytotoxicity_Assay->Incubation Supernatant_Collection Collect Supernatants (Antiviral Assay) Incubation->Supernatant_Collection Viability_Measurement Measure Cell Viability (Cytotoxicity Assay) Incubation->Viability_Measurement p24_ELISA Quantify HIV-1 p24 Antigen (ELISA) Supernatant_Collection->p24_ELISA Data_Analysis Data Analysis: Calculate EC50, CC50, SI Viability_Measurement->Data_Analysis p24_ELISA->Data_Analysis End End Data_Analysis->End

References

A Comparative In Vitro Analysis of Fozivudine Tidoxil and Emtricitabine: Potency and Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency and resistance profiles of two nucleoside reverse transcriptase inhibitors (NRTIs): Fozivudine Tidoxil and Emtricitabine. The data presented is compiled from various in vitro studies to offer an objective overview for research and drug development purposes.

Mechanism of Action

Both this compound and Emtricitabine are prodrugs that, once intracellularly phosphorylated to their active triphosphate forms, act as competitive inhibitors of HIV-1 reverse transcriptase. Incorporation of these analogues into the growing viral DNA chain leads to premature termination, thus halting viral replication. This compound is a thioether lipid conjugate of zidovudine (ZDV), designed for improved delivery of the active drug.[1][2][3] Emtricitabine is a synthetic nucleoside analog of cytidine.

In Vitro Potency

The in vitro potency of an antiviral compound is typically determined by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of viral replication, and its 50% cytotoxic concentration (CC50), the concentration at which it causes 50% cell death. A higher therapeutic index (CC50/EC50) indicates a more favorable safety profile.

DrugCell LineHIV-1 StrainEC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)
Emtricitabine VariousClades A, C, D, E, F, G0.007 - 0.075>20 (in MT-2 cells)>267 - >2857
HIV-20.007 - 1.5
Zidovudine (AZT) MT-4HIV-1 IIIB0.0012 - 0.01534.052270 - 28375
VariousClinical Isolates0.003 - >2.0

Table 1: In Vitro Potency of Emtricitabine and Zidovudine against HIV-1.[4][5]

In Vitro Resistance Profile

The emergence of drug-resistant viral strains is a significant challenge in antiretroviral therapy. The following table summarizes key resistance mutations associated with Emtricitabine and Zidovudine, the parent compound of this compound. The fold change indicates the decrease in susceptibility of the mutant virus compared to the wild-type virus.

DrugMutationFold Change in Susceptibility
Emtricitabine M184V/IHigh-level resistance (>300-fold)
K65R~8-fold reduction
Zidovudine (AZT) T215Y~16-fold reduction
M41L, D67N, K70R, L210W, K219Q/E (TAMs)Variable, confer increasing levels of resistance

Table 2: Key Resistance Mutations for Emtricitabine and Zidovudine.[6][7][8]

Experimental Protocols

Determination of In Vitro Antiviral Potency (EC50)

The 50% effective concentration (EC50) is determined through cell-based assays that measure the inhibition of viral replication. A common method involves the following steps:

  • Cell Culture and Infection: Susceptible host cells (e.g., MT-4, peripheral blood mononuclear cells) are cultured and infected with a known amount of HIV-1.

  • Drug Treatment: The infected cells are then treated with serial dilutions of the antiviral drug.

  • Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:

    • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the HIV-1 reverse transcriptase enzyme in the supernatant.[9]

    • Reporter Gene Assays: Uses genetically engineered viruses that express a reporter gene (e.g., luciferase, beta-galactosidase) upon successful infection and replication.

  • Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to untreated controls.

G cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MT-4, PBMCs) infection Infection of Cells with HIV-1 cell_culture->infection virus_prep HIV-1 Stock Preparation virus_prep->infection drug_dilution Serial Dilution of Antiviral Drug treatment Addition of Drug Dilutions drug_dilution->treatment infection->treatment incubation Incubation (3-7 days) treatment->incubation quant_method Measure Viral Replication (p24 ELISA, RT Assay, etc.) incubation->quant_method analysis Generate Dose-Response Curve and Calculate EC50 quant_method->analysis

Workflow for EC50 Determination
Determination of Cytotoxicity (CC50)

The 50% cytotoxic concentration (CC50) is assessed to determine the concentration of a drug that is toxic to host cells. The MTT assay is a widely used method:

  • Cell Seeding: Host cells are seeded in a 96-well plate at a specific density.

  • Drug Treatment: The cells are treated with serial dilutions of the drug.

  • Incubation: The plate is incubated for a period equivalent to the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer (typically at 570 nm).

  • Data Analysis: The absorbance values are used to generate a dose-response curve, and the CC50 is calculated as the drug concentration that reduces cell viability by 50% compared to untreated controls.

G cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_mtt MTT Assay cluster_analysis Data Analysis cell_seeding Seed Host Cells in 96-well plate treatment Add Drug Dilutions to Cells cell_seeding->treatment drug_dilution Serial Dilution of Antiviral Drug drug_dilution->treatment incubation Incubate treatment->incubation add_mtt Add MTT Solution incubation->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analysis Generate Dose-Response Curve and Calculate CC50 read_absorbance->analysis

Workflow for CC50 Determination using MTT Assay
Generation and Analysis of Resistant Mutants

To study the resistance profile of an antiviral drug, specific mutations are introduced into the viral genome, and the susceptibility of the resulting mutant virus is assessed.

  • Site-Directed Mutagenesis: A specific mutation is introduced into a plasmid containing the HIV-1 proviral DNA or a sub-genomic fragment (e.g., the reverse transcriptase gene). This is typically achieved using PCR with primers containing the desired mutation.

  • Virus Production: The mutated plasmid is transfected into a suitable cell line to produce infectious virus particles carrying the desired mutation.

  • Phenotypic Susceptibility Testing: The susceptibility of the mutant virus to the antiviral drug is determined by performing an EC50 assay as described above. The fold change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

G cluster_mutagenesis Site-Directed Mutagenesis cluster_virus_production Virus Production cluster_phenotyping Phenotypic Analysis plasmid HIV-1 Proviral DNA Plasmid pcr PCR Amplification plasmid->pcr primers Design Primers with Desired Mutation primers->pcr transfection Transfect Cells with Mutated Plasmid pcr->transfection harvest Harvest Mutant Virus Stock transfection->harvest ec50_mutant Determine EC50 of Mutant Virus harvest->ec50_mutant fold_change Calculate Fold Change in Susceptibility ec50_mutant->fold_change ec50_wt Determine EC50 of Wild-Type Virus ec50_wt->fold_change

References

A Comparative Pharmacokinetic Analysis of Fozivudine Tidoxil and Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Fozivudine Tidoxil and other widely used Nucleoside Reverse Transcriptase Inhibitors (NRTIs), namely Zidovudine (ZDV), Lamivudine (3TC), and Tenofovir Disoproxil Fumarate (TDF). The information presented is intended to support research and development efforts in the field of antiretroviral therapy.

Executive Summary

This compound, a prodrug of Zidovudine, exhibits a distinct pharmacokinetic profile compared to its parent drug and other NRTIs. Notably, it demonstrates a longer plasma half-life than Zidovudine, suggesting the potential for less frequent dosing. This guide synthesizes key pharmacokinetic parameters from clinical studies, outlines the experimental methodologies employed, and visualizes the common metabolic pathway of NRTIs.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound, Zidovudine, Lamivudine, and Tenofovir Disoproxil Fumarate. These values are derived from various clinical trials and represent a comparative overview of their absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterThis compoundZidovudineLamivudineTenofovir Disoproxil Fumarate
Dose 100 mg (normalized)300 mg300 mg300 mg
Cmax (Maximum Concentration) 1.13 mg/L[1]~1.1-1.2 mg/L2.0-3.46 µg/mL[2]0.30-0.33 µg/mL[3][4][5]
Tmax (Time to Maximum Concentration) 4 - 8 hours[1]~0.5-1.5 hours~1.6-2.2 hours[2]~1.0-2.0 hours[6]
AUC (Area Under the Curve) 8.6 mg·h/L[1]~2.2-4.5 µg·h/mL8.354 - 16.644 µg·h/mL[2][7]2.92 - 3.32 µg·h/mL[3][4][5]
t½ (Half-life) ~3.8 hours[8][9]~1.1 hours~5-7 hours~12-18 hours[6]
Bioavailability Not explicitly stated~60-70%~80-85%~25% (fasting), ~39% (with high-fat meal)

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical trials with specific methodologies. While individual study protocols may vary, the general experimental design for assessing the pharmacokinetics of these NRTIs is outlined below.

Study Design: The majority of the cited studies were Phase I or II, open-label, single- or multiple-dose, and often randomized crossover or parallel-group trials. Participants were typically healthy adult volunteers or HIV-infected patients.

Dosing and Administration: Drugs were administered orally as tablets or capsules, usually with a standardized meal or after an overnight fast to assess food effects on absorption. Dosing regimens varied from a single dose to multiple doses over several days to achieve steady-state concentrations.

Pharmacokinetic Sampling: Serial blood samples were collected at predetermined time points before and after drug administration. Typical sampling schedules included pre-dose, and then at multiple intervals up to 24 or 48 hours post-dose to accurately characterize the concentration-time profile. Plasma was separated from whole blood by centrifugation and stored frozen until analysis.

Bioanalytical Method: Plasma concentrations of the parent drug and, in some cases, its metabolites were determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are highly sensitive and specific for the quantification of drug concentrations in biological matrices.

Pharmacokinetic Analysis: Non-compartmental analysis was commonly used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters included the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Mechanism of Action: Intracellular Activation of NRTIs

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are prodrugs that require intracellular activation to exert their antiviral effect. Upon entering a host cell, NRTIs undergo a series of phosphorylation steps, catalyzed by host cellular kinases, to form the active triphosphate metabolite. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The incorporation of the NRTI-triphosphate results in chain termination, thus inhibiting viral replication.

NRTI_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NRTI_prodrug NRTI (Prodrug) NRTI_in_cell NRTI NRTI_prodrug->NRTI_in_cell Cellular Uptake NRTI_MP NRTI-Monophosphate NRTI_in_cell->NRTI_MP Phosphorylation (Cellular Kinase) NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Phosphorylation (Cellular Kinase) NRTI_TP NRTI-Triphosphate (Active) NRTI_DP->NRTI_TP Phosphorylation (Cellular Kinase) RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis NRTI_TP->DNA_synthesis Chain Termination RT->DNA_synthesis

Caption: Intracellular activation pathway of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

This guide provides a foundational comparison of the pharmacokinetics of this compound and other key NRTIs. Further research and clinical studies are essential to fully elucidate the clinical implications of these pharmacokinetic differences.

References

Assessing the Cross-Resistance Profile of Fozivudine Tidoxil with Other NRTIs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fozivudine Tidoxil, a novel nucleoside reverse transcriptase inhibitor (NRTI), is a thioether lipid conjugate of Zidovudine (ZDV). As a prodrug, it is metabolized intracellularly to its active form, Zidovudine triphosphate, which then inhibits the HIV reverse transcriptase enzyme. Understanding the cross-resistance profile of this compound is critical for its clinical positioning and for developing effective combination antiretroviral therapies. Due to the limited availability of direct comparative studies on this compound against a wide array of NRTI-resistant HIV-1 strains, this guide will primarily leverage the extensive data available for its active metabolite, Zidovudine, to infer the cross-resistance profile of this compound. This approach is scientifically justified as the resistance mutations selected by and affecting Zidovudine are expected to have the same impact on the activity of this compound.

Data Presentation: Comparative In Vitro Susceptibility

The following tables summarize the in vitro activity of various NRTIs against wild-type and NRTI-resistant HIV-1 strains. The data is presented as the fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain. A higher fold change indicates reduced susceptibility (resistance).

Table 1: In Vitro Activity of NRTIs against HIV-1 with Thymidine Analog Mutations (TAMs)

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Wild-Type HIV-1 (Fold Change)HIV-1 with TAMs (e.g., M41L, L210W, T215Y) (Fold Change)
This compound (inferred from Zidovudine) 1.010 - 100+
Zidovudine (ZDV)1.010 - 100+
Stavudine (d4T)1.02 - 15
Abacavir (ABC)1.02 - 10
Tenofovir (TDF)1.02 - 5
Lamivudine (3TC)1.0<1 (Hypersusceptible)
Emtricitabine (FTC)1.0<1 (Hypersusceptible)

Table 2: In Vitro Activity of NRTIs against HIV-1 with M184V Mutation

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Wild-Type HIV-1 (Fold Change)HIV-1 with M184V Mutation (Fold Change)
This compound (inferred from Zidovudine) 1.0<1 (Hypersusceptible)
Zidovudine (ZDV)1.0<1 (Hypersusceptible)
Stavudine (d4T)1.0<1 (Hypersusceptible)
Abacavir (ABC)1.02 - 5
Tenofovir (TDF)1.0<1 (Hypersusceptible)
Lamivudine (3TC)1.0>100
Emtricitabine (FTC)1.0>100

Table 3: In Vitro Activity of NRTIs against HIV-1 with K65R Mutation

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Wild-Type HIV-1 (Fold Change)HIV-1 with K65R Mutation (Fold Change)
This compound (inferred from Zidovudine) 1.0<1 (Hypersusceptible)
Zidovudine (ZDV)1.0<1 (Hypersusceptible)
Stavudine (d4T)1.02 - 5
Abacavir (ABC)1.02 - 5
Tenofovir (TDF)1.03 - 10
Lamivudine (3TC)1.02 - 5
Emtricitabine (FTC)1.02 - 5

Experimental Protocols

The data presented above are typically generated using phenotypic drug susceptibility assays. The general methodology for these assays is as follows:

Phenotypic Drug Susceptibility Assay Protocol

  • Virus Isolation and Preparation:

    • HIV-1 is isolated from patient plasma samples or laboratory-adapted strains are used.

    • For patient samples, the reverse transcriptase and protease regions of the viral genome are amplified by RT-PCR.

  • Generation of Recombinant Viruses:

    • The amplified patient-derived gene fragments are inserted into a proviral DNA vector that lacks the corresponding region of a laboratory reference strain. This creates a panel of recombinant viruses carrying the patient's resistance mutations.

  • Cell Culture and Infection:

    • Susceptible target cells (e.g., MT-4 cells, peripheral blood mononuclear cells) are cultured.

    • The recombinant viruses are used to infect the target cells in the presence of serial dilutions of the antiretroviral drugs being tested. A no-drug control is included.

  • Measurement of Viral Replication:

    • After a defined incubation period (typically 3-7 days), the extent of viral replication is measured. Common methods include:

      • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 produced.

      • Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.

      • Reporter Gene Assays: Use of viruses engineered to express a reporter gene (e.g., luciferase, green fluorescent protein) upon successful replication. The signal from the reporter is quantified.

  • Data Analysis:

    • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug and each viral strain.

    • The fold change in susceptibility is determined by dividing the IC50 for the test virus by the IC50 for a wild-type reference virus.

Mandatory Visualization

Signaling Pathway of NRTI Action and Resistance

NRTI_Resistance cluster_cell Host Cell cluster_virus HIV Replication Cycle cluster_resistance Resistance Mechanisms Fozivudine This compound ZDV_MP Zidovudine Monophosphate Fozivudine->ZDV_MP Intracellular Cleavage ZDV_TP Zidovudine Triphosphate (Active) ZDV_MP->ZDV_TP Host Kinases RT Reverse Transcriptase ZDV_TP->RT Inhibition NRTIs Other NRTIs NRTI_TP Active NRTI Triphosphate NRTIs->NRTI_TP Host Kinases NRTI_TP->RT Inhibition vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription TAMs TAMs (e.g., M41L, T215Y) TAMs->RT Increased Excision of NRTI-MP M184V M184V M184V->RT Steric Hindrance K65R K65R K65R->RT Altered Active Site Phenotypic_Assay_Workflow start Start: Patient Plasma Sample rt_pcr 1. RT-PCR Amplification of RT and Protease Genes start->rt_pcr cloning 2. Cloning into Proviral Vector rt_pcr->cloning transfection 3. Transfection of Host Cells cloning->transfection virus_production 4. Production of Recombinant Virus transfection->virus_production infection 5. Infection of Target Cells with Serial Drug Dilutions virus_production->infection incubation 6. Incubation (3-7 days) infection->incubation measurement 7. Measurement of Viral Replication incubation->measurement data_analysis 8. Data Analysis (IC50 and Fold Change) measurement->data_analysis end End: Resistance Profile data_analysis->end Cross_Resistance_Logic cluster_tams Thymidine Analog Mutations (TAMs) cluster_m184v M184V Mutation cluster_k65r K65R Mutation Fozivudine This compound (as ZDV) ZDV Zidovudine d4T Stavudine ABC Abacavir TDF Tenofovir ThreeTC Lamivudine FTC Emtricitabine TAMs_Node TAMs TAMs_Node->Fozivudine High Resistance TAMs_Node->ZDV High Resistance TAMs_Node->d4T Resistance TAMs_Node->ABC Low Resistance TAMs_Node->TDF Low Resistance TAMs_Node->ThreeTC Hypersusceptibility TAMs_Node->FTC Hypersusceptibility M184V_Node M184V M184V_Node->Fozivudine Hypersusceptibility M184V_Node->ZDV Hypersusceptibility M184V_Node->d4T Hypersusceptibility M184V_Node->ABC Low Resistance M184V_Node->TDF Hypersusceptibility M184V_Node->ThreeTC High Resistance M184V_Node->FTC High Resistance K65R_Node K65R K65R_Node->Fozivudine Hypersusceptibility K65R_Node->ZDV Hypersusceptibility K65R_Node->d4T Resistance K65R_Node->ABC Resistance K65R_Node->TDF Resistance K65R_Node->ThreeTC Resistance K65R_Node->FTC Resistance

A Comparative Analysis of the Cytotoxicity of Fozivudine Tidoxil and Zidovudine on Bone Marrow Progenitor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic effects of Fozivudine Tidoxil and the parent drug, Zidovudine (AZT), on bone marrow progenitor cells. The significant hematologic toxicity of Zidovudine, a cornerstone of early antiretroviral therapy, has driven the development of derivatives like this compound, which are designed to mitigate this adverse effect. This document summarizes the available data, outlines relevant experimental protocols, and visualizes the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.

Executive Summary

Data Presentation: Cytotoxicity on Hematopoietic Progenitor Cells

The following table summarizes the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values for Zidovudine on various hematopoietic progenitor cells from in vitro studies. No directly comparable in vitro data for this compound was identified in the reviewed literature.

DrugCell TypeAssayIC50 / CC50 (µM)Reference
ZidovudineErythroid Progenitor CellsCFU-E0.06 - 5[2]
ZidovudineMyeloid Progenitor CellsCFU-GM> Zidovudine's effect on Erythroid Progenitors[2]
ZidovudineMurine Fetal Liver Erythroid ProgenitorsIn VitroLess toxic than Ribavirin, more than d4T[8]
ZidovudineHuman Fetal Erythroid ProgenitorsClonal AssayMore sensitive than adult progenitors[9]
This compoundBone Marrow Progenitor Cells-Data Not Available in Cited Literature-

Experimental Protocols

A standard method to assess the comparative cytotoxicity of compounds on bone marrow progenitor cells is the Colony-Forming Unit (CFU) assay. This assay measures the ability of individual progenitor cells to proliferate and differentiate into colonies of mature cells in a semi-solid medium.

Colony-Forming Unit (CFU) Assay for Hematotoxicity
  • Cell Isolation:

    • Human bone marrow mononuclear cells (BM-MNCs) are isolated by density gradient centrifugation (e.g., using Ficoll-Paque).

    • Alternatively, CD34+ hematopoietic stem and progenitor cells can be enriched from BM-MNCs using immunomagnetic bead selection for a more purified progenitor population.

  • Drug Preparation:

    • Stock solutions of this compound and Zidovudine are prepared in a suitable solvent (e.g., DMSO or cell culture medium).

    • A series of dilutions are made to achieve the desired final concentrations for the dose-response analysis.

  • Cell Culture:

    • Isolated progenitor cells are suspended in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth and differentiation of specific hematopoietic lineages (e.g., erythropoietin for erythroid colonies, G-CSF and GM-CSF for granulocyte-macrophage colonies).

    • The test compounds (this compound or Zidovudine) at various concentrations are added to the cell suspension in the methylcellulose medium.

    • The cell-medium-drug mixture is plated in triplicate in 35 mm culture dishes or multi-well plates.

  • Incubation:

    • Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14 days to allow for colony formation.

  • Colony Scoring:

    • After the incubation period, colonies are enumerated and identified based on their morphology using an inverted microscope. Common colony types include Burst-Forming Unit-Erythroid (BFU-E) and Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM).

    • A colony is typically defined as a cluster of 40 or more cells.

  • Data Analysis:

    • The number of colonies in the drug-treated plates is expressed as a percentage of the number of colonies in the vehicle control plates.

    • The IC50 value, the concentration of the drug that inhibits colony formation by 50%, is calculated from the dose-response curve.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Isolate Bone Marrow Progenitor Cells (CD34+) C Plate Cells in Methylcellulose with Cytokines A->C B Prepare Serial Dilutions of this compound & Zidovudine D Add Drug Dilutions to Cultures B->D C->D E Incubate for 14 Days at 37°C, 5% CO2 D->E F Score Hematopoietic Colonies (BFU-E, CFU-GM) E->F G Calculate % Inhibition vs. Control F->G H Determine IC50 Values G->H

Caption: Workflow for the comparative cytotoxicity assessment using a CFU assay.

Proposed Mechanism of Reduced Myelotoxicity

G cluster_fozivudine This compound Pathway cluster_zidovudine Zidovudine Pathway FZD This compound (Prodrug) MNC Mononuclear Cells (e.g., Lymphocytes) FZD->MNC High Cleavage Activity BMPC Bone Marrow Progenitor Cells FZD->BMPC Low Cleavage Activity AZT_active Zidovudine (AZT) (Active Drug) MNC->AZT_active AZT_active->BMPC AZT_direct Zidovudine (AZT) AZT_direct->BMPC Toxicity Myelotoxicity (Anemia, Neutropenia) BMPC->Toxicity Inhibition of DNA Polymerase Gamma, Mitochondrial Damage

Caption: Proposed mechanism for the reduced myelotoxicity of this compound.

References

Fozivudine Tidoxil's Activity Against Zidovudine-Resistant HIV-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validated activity of Fozivudine Tidoxil against Zidovudine-resistant HIV-1 isolates, placed in context with alternative therapeutic options. This guide provides a detailed overview of the mechanisms of Zidovudine resistance, in vitro efficacy data for comparable nucleoside reverse transcriptase inhibitors (NRTIs), and standardized experimental protocols for assessing antiretroviral drug susceptibility.

Introduction to this compound and Zidovudine Resistance

This compound is a thioether lipid-zidovudine conjugate, developed as a prodrug of Zidovudine (AZT), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the history of HIV-1 therapy. Zidovudine acts by terminating the nascent viral DNA chain during reverse transcription. However, its efficacy has been challenged by the emergence of drug-resistant HIV-1 strains.

Resistance to Zidovudine is primarily mediated by a series of mutations in the viral reverse transcriptase (RT) enzyme. These mutations, known as thymidine analog mutations (TAMs), allow the RT to excise the incorporated Zidovudine monophosphate from the terminated DNA chain, thereby enabling the continuation of DNA synthesis. The most common TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. The accumulation of these mutations leads to a progressive increase in resistance to Zidovudine and can also confer cross-resistance to other NRTIs.

While this compound is designed to enhance the delivery and intracellular concentration of Zidovudine's active moiety, a comprehensive evaluation of its activity against pre-existing Zidovudine-resistant HIV-1 isolates is crucial for its clinical positioning. This guide aims to provide a comparative landscape of this compound's potential efficacy in the context of Zidovudine resistance, drawing upon available data for other relevant NRTIs.

Note: Despite a thorough review of available scientific literature, no direct experimental data on the in vitro activity of this compound against characterized Zidovudine-resistant HIV-1 isolates could be identified. Therefore, this guide presents a comparison based on the known mechanisms of Zidovudine resistance and the well-documented performance of alternative NRTIs against such resistant strains.

Comparative in vitro Activity of NRTIs against Zidovudine-Resistant HIV-1

The following tables summarize the in vitro antiviral activity of Zidovudine and alternative NRTIs against wild-type HIV-1 and various strains harboring Zidovudine resistance mutations. The data is presented as the fold change in the 50% inhibitory concentration (IC50) compared to the wild-type virus. A fold change greater than 1 indicates reduced susceptibility.

HIV-1 RT MutationsZidovudine (AZT) Fold Change in IC50Tenofovir (TDF) Fold Change in IC50Lamivudine (3TC) Fold Change in IC50Abacavir (ABC) Fold Change in IC50
Wild-Type 1.01.01.01.0
K70R 2-10~1.0~1.0~1.0
T215Y 10-501.0-2.0~1.01.0-3.0
M41L + T215Y >501.5-3.0~1.02.0-5.0
D67N + K70R + T215Y >1002.0-4.0~1.03.0-7.0
M41L + L210W + T215Y >1003.0-5.0~1.04.0-10.0
≥3 TAMs >1002.0-5.0~1.03.0-15.0

Data compiled from multiple sources. The exact fold change can vary depending on the specific viral strain and the assay used.

Experimental Protocols

Accurate assessment of antiviral drug resistance is fundamental to both clinical management and drug development. The following are detailed methodologies for the principal assays used to determine HIV-1 drug susceptibility.

Phenotypic Drug Susceptibility Assay

This assay directly measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.

Principle: Recombinant viruses are generated containing the reverse transcriptase gene from the patient's plasma HIV-1 RNA. These viruses are then used to infect target cells in the presence of serial dilutions of the drug being tested. The drug concentration that inhibits viral replication by 50% (IC50) is determined and compared to the IC50 of a wild-type reference virus. The result is expressed as a fold change in susceptibility.

Protocol Outline:

  • RNA Extraction: Viral RNA is extracted from patient plasma samples.

  • RT-PCR and Nested PCR: The reverse transcriptase gene is amplified from the viral RNA using reverse transcription PCR (RT-PCR), followed by a nested PCR to increase the yield of the target region.

  • Recombinant Virus Generation: The amplified RT gene is inserted into a proviral DNA vector that lacks the corresponding RT region. This recombinant DNA is then transfected into a suitable cell line (e.g., HEK293T cells).

  • Virus Harvest: The supernatant containing the recombinant virus particles is harvested.

  • Infection of Target Cells: Target cells (e.g., MT-2 or TZM-bl cells) are infected with the recombinant virus in the presence of a range of concentrations of the antiretroviral drug.

  • Quantification of Viral Replication: After a defined incubation period (typically 3-5 days), viral replication is quantified. This can be done by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) engineered into the viral vector, or by quantifying viral p24 antigen production using an ELISA.

  • Data Analysis: The IC50 is calculated by plotting the percentage of viral inhibition against the drug concentration. The fold change in resistance is determined by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.

Genotypic Drug Resistance Assay

This assay identifies the presence of specific mutations in the viral genes that are known to be associated with drug resistance.

Principle: The nucleotide sequence of the reverse transcriptase gene from the patient's plasma HIV-1 RNA is determined and compared to a wild-type reference sequence. The presence of specific mutations at codons associated with drug resistance is reported.

Protocol Outline:

  • RNA Extraction: Viral RNA is extracted from patient plasma samples.

  • RT-PCR and Nested PCR: The reverse transcriptase gene is amplified from the viral RNA using RT-PCR and nested PCR.

  • DNA Sequencing: The amplified PCR product is purified and sequenced using an automated DNA sequencer (e.g., Sanger sequencing or next-generation sequencing platforms).

  • Sequence Analysis: The obtained nucleotide sequence is aligned with a wild-type reference sequence to identify mutations.

  • Interpretation: The identified mutations are interpreted using a drug resistance database (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs.

Visualizing Mechanisms and Workflows

To facilitate a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Zidovudine_Mechanism_and_Resistance cluster_action Zidovudine Mechanism of Action cluster_resistance Mechanism of Zidovudine Resistance HIV_RNA HIV-1 RNA Viral_DNA Viral DNA Synthesis (Reverse Transcriptase) HIV_RNA->Viral_DNA Incorporation Incorporation into Viral DNA Viral_DNA->Incorporation AZT Zidovudine (AZT) AZT_TP AZT-Triphosphate (Active Form) AZT->AZT_TP Cellular Kinases AZT_TP->Incorporation Chain_Termination DNA Chain Termination Incorporation->Chain_Termination Terminated_DNA AZT-Terminated Viral DNA Chain_Termination->Terminated_DNA Inhibition leads to... Excision ATP-Dependent Excision of AZT-MP Terminated_DNA->Excision TAMs Thymidine Analog Mutations (TAMs) in Reverse Transcriptase TAMs->Excision ATP ATP ATP->Excision Resumed_Synthesis Resumed Viral DNA Synthesis Excision->Resumed_Synthesis

Caption: Mechanism of Zidovudine action and resistance pathway.

Phenotypic_Assay_Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR & Nested PCR (Amplify RT gene) rna_extraction->rt_pcr recombinant_vector Insert RT gene into proviral vector rt_pcr->recombinant_vector transfection Transfect into packaging cell line recombinant_vector->transfection virus_harvest Harvest Recombinant Virus transfection->virus_harvest infection Infect Target Cells with serial drug dilutions virus_harvest->infection quantification Quantify Viral Replication (e.g., Luciferase Assay) infection->quantification analysis Calculate IC50 and Fold Change quantification->analysis end Resistance Profile analysis->end

Caption: Experimental workflow for a phenotypic drug susceptibility assay.

Conclusion and Future Directions

The emergence of Zidovudine-resistant HIV-1 strains presents a significant challenge in antiretroviral therapy. While this compound, as a prodrug of Zidovudine, offers potential pharmacokinetic advantages, its efficacy against strains that have already developed resistance to Zidovudine remains to be elucidated through direct experimental validation.

The comparative data for alternative NRTIs such as Tenofovir and Abacavir demonstrate that while some level of cross-resistance is conferred by TAMs, these agents may still retain activity, particularly in cases with a low number of mutations. Lamivudine, on the other hand, is generally not affected by TAMs but is highly susceptible to the M184V mutation, which can sometimes re-sensitize the virus to Zidovudine.

For researchers and drug development professionals, the key takeaway is the critical need for dedicated in vitro studies to determine the susceptibility of a comprehensive panel of Zidovudine-resistant HIV-1 isolates to this compound. Such studies, employing the standardized protocols outlined in this guide, would be invaluable in defining the potential role of this compound in the treatment of patients with pre-existing NRTI resistance. Future research should also focus on the intracellular metabolism of this compound in cells infected with both wild-type and resistant HIV-1 to understand if its unique delivery mechanism can overcome the established enzymatic resistance pathways.

comparing the in vivo efficacy of Fozivudine Tidoxil in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vivo efficacy of Fozivudine Tidoxil (FZD) in various animal models, with a focus on its performance against Feline Immunodeficiency Virus (FIV), a key animal model for Human Immunodeficiency Virus (HIV). This document summarizes key experimental data, details methodologies of cited experiments, and presents signaling pathways and experimental workflows through standardized diagrams.

This compound for Feline Immunodeficiency Virus (FIV)

This compound, a thioether lipid-zidovudine (ZDV) conjugate, has been investigated as a potent antiretroviral agent.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action involves intracellular cleavage to zidovudine monophosphate, which is then phosphorylated to the active triphosphate form. This active form is incorporated into the growing viral DNA strand, leading to chain termination and inhibition of viral replication.[3]

In Vivo Efficacy in the FIV Cat Model

Studies utilizing the feline immunodeficiency virus (FIV) model in domestic cats have demonstrated the antiviral activity of this compound in the acute phase of infection. A key study showed that FZD administration resulted in a significant short-term decrease in viral load with no observable adverse effects, such as the anemia commonly associated with its parent compound, Zidovudine (ZDV).[1][2]

However, it is crucial to note that direct, head-to-head comparative efficacy studies of this compound and Zidovudine under the same experimental conditions are lacking and have been identified as a key area for future research.[1][2]

Table 1: Summary of In Vivo Efficacy of this compound in FIV-Infected Cats

ParameterThis compound (FZD)Placebo
Animal Model Male, neutered cats (~7 months of age)Male, neutered cats (~7 months of age)
Dosage 45 mg/kg, PO, q12hSucrose in gelatin capsules
Treatment Duration 6 weeks6 weeks
Efficacy Endpoint Plasma and Cell-Associated ViremiaPlasma and Cell-Associated Viremia
Results at Week 2 Significant reduction in plasma and cell-associated viremia.[1]High levels of plasma and cell-associated viremia.[1]
Adverse Effects No significant adverse effects reported. Specifically, no hematologic toxicity was observed.[2]Not applicable.

Experimental Protocol: In Vivo Efficacy of this compound in an Acute FIV Infection Model [1][3]

  • Animals: Twelve specific-pathogen-free male, neutered cats, approximately 7 months of age, were used in the study.

  • Housing and Acclimation: Cats were housed under controlled conditions and acclimated before the study.

  • Randomization: Animals were randomly assigned to two groups: this compound (n=6) and Placebo (n=6).

  • Drug Administration: this compound was administered orally at a dose of 45 mg/kg every 12 hours. The placebo group received gelatin capsules containing sucrose. Treatment began one day prior to viral challenge and continued for 6 weeks.

  • Viral Challenge: Cats were infected with a standardized strain of Feline Immunodeficiency Virus.

  • Sample Collection: Peripheral blood was collected at baseline (pre-infection) and at weeks 2, 4, and 6 post-infection.

  • Analysis:

    • Virological: Plasma and cell-associated viremia were quantified using real-time RT-PCR.

    • Hematological: Complete blood counts (CBC) were performed to monitor for adverse effects.

    • Immunological: CD4+ and CD8+ T lymphocyte counts were determined by flow cytometry.

experimental_workflow_FIV cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model FIV Cat Model (Male, ~7 months) randomization Randomization (n=6 per group) animal_model->randomization fozivudine This compound (45 mg/kg, PO, q12h) randomization->fozivudine placebo Placebo randomization->placebo infection FIV Infection fozivudine->infection placebo->infection treatment_duration 6-Week Treatment infection->treatment_duration sampling Blood Sampling (Weeks 0, 2, 4, 6) treatment_duration->sampling viremia Viremia Quantification (RT-PCR) sampling->viremia hematology Hematology (CBC) sampling->hematology immunology Immunophenotyping (Flow Cytometry) sampling->immunology

Experimental workflow for evaluating this compound in the FIV cat model.
Comparison with Zidovudine (ZDV)

Zidovudine is the parent compound of this compound and a widely used antiretroviral. In vivo studies in FIV-infected cats have shown that ZDV can reduce plasma viral load and improve clinical signs.[4][5] However, a significant drawback of ZDV is its potential for dose-related toxicity, most notably bone marrow suppression leading to anemia.[6] this compound was developed as a prodrug to improve the therapeutic index of ZDV.[3]

Table 2: Comparative Overview of this compound and Zidovudine in the FIV Cat Model

FeatureThis compound (FZD)Zidovudine (ZDV/AZT)
Mechanism of Action Prodrug of ZDV, intracellularly converted to active ZDV-triphosphate.[3]Nucleoside Reverse Transcriptase Inhibitor.[4]
Reported Efficacy Reduces plasma and cell-associated viremia in acute FIV infection.[1]Reduces plasma viral load and improves clinical and immunological parameters in FIV-infected cats.[4][5]
Dosage in Studies 45 mg/kg, PO, q12h.[1]5-15 mg/kg, PO, q12h (anecdotal for neurologic signs); 5 mg/kg, SC, q12h (clinical trial).
Key Advantage Lack of hematologic toxicity at effective doses.[2]Established efficacy against FIV.[4]
Key Disadvantage Lack of direct comparative efficacy data with ZDV.Dose-related bone marrow suppression (anemia).[5][6]

This compound for Hepatitis B Virus (HBV)

Currently, there is a lack of publicly available preclinical or in-vivo studies evaluating the efficacy of this compound in animal models of Hepatitis B Virus (HBV) infection. For the benefit of researchers, this section provides a brief overview of the efficacy of other established nucleoside/nucleotide analogs in a relevant animal model.

Efficacy of Other NRTIs in the Woodchuck Model of HBV

The woodchuck and its corresponding Woodchuck Hepatitis Virus (WHV) are a well-established animal model for studying HBV infection and antiviral therapies.

Table 3: Efficacy of Tenofovir and Entecavir in the Woodchuck Model of Chronic WHV Infection (Reference)

DrugAnimal ModelDosageEfficacy EndpointResults
Tenofovir WoodchuckVaries by studyWHV DNA levelsSignificant reduction in serum WHV DNA levels.
Entecavir WoodchuckVaries by studyWHV DNA levelsPotent suppression of WHV replication.

This reference data for Tenofovir and Entecavir highlights the typical endpoints and expected outcomes for an effective NRTI in a preclinical HBV model.[7][8] Future studies on this compound for HBV would likely involve similar experimental designs.

signaling_pathway cluster_cell Infected Host Cell cluster_virus Viral Replication Cycle FZD This compound (Prodrug) ZDV_MP Zidovudine Monophosphate FZD->ZDV_MP Intracellular Cleavage ZDV_DP Zidovudine Diphosphate ZDV_MP->ZDV_DP Phosphorylation ZDV_TP Zidovudine Triphosphate (Active Form) ZDV_DP->ZDV_TP Phosphorylation RT Reverse Transcriptase ZDV_TP->RT Inhibition viral_DNA Viral DNA Synthesis ZDV_TP->viral_DNA Incorporation RT->viral_DNA viral_RNA Viral RNA viral_RNA->RT chain_termination Chain Termination viral_DNA->chain_termination

Intracellular activation and mechanism of action of this compound.

References

Fozivudine Tidoxil: A Comparative Meta-Analysis of Clinical Trial Data Against Alternative HIV-1 Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fozivudine Tidoxil with its parent drug, Zidovudine (ZDV), and current first-line antiretroviral therapies for the treatment of HIV-1. The analysis is based on available clinical trial data to objectively assess the performance of this compound.

Executive Summary

This compound, a thioether lipid-zidovudine conjugate, was developed as a prodrug of Zidovudine (ZDV) with the aim of improving its therapeutic index. Clinical trials demonstrated that this compound is generally safe and well-tolerated, with evidence of antiviral activity.[1][2][3] It showed a dose-dependent reduction in HIV-1 viral load.[1][2][3] However, its development did not advance to a stage where it could be directly compared in large-scale trials with modern, highly effective antiretroviral regimens. This guide synthesizes the available data to offer a comparative perspective.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from clinical trials of this compound, Zidovudine, and currently recommended first-line antiretroviral regimens.

Table 1: Efficacy of this compound in Treatment-Naïve HIV-1 Patients (Phase I/II and II Trials)

Dosage RegimenDurationMean Viral Load Reduction (log10 copies/mL)Reference
400 mg/day7 daysNot specified[1][2]
800 mg/day7 daysNot specified[1][2]
1200 mg/day7 days-0.64[1][2]
200 mg/day4 weeksNo significant reduction[3]
400 mg/day4 weeksStatistically significant reduction[3]
800 mg/day (400 mg twice daily)4 weeksStatistically significant reduction[3]
1200 mg/day (600 mg twice daily)4 weeks-0.67[3]
Placebo7 daysNo reduction[1][2]

Table 2: Comparative Efficacy of Zidovudine and Modern First-Line Regimens

Drug/RegimenStudy PopulationKey Efficacy OutcomeReference
Zidovudine (ZDV) Mildly symptomatic HIV-1, CD4 <500Delayed disease progression vs. placebo[1][4]
Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC) HIV-1 pre-exposure prophylaxisNon-inferior to TAF/FTC for HIV prevention[5][6][7][8]
Dolutegravir (DTG) + TDF/FTC or TAF/FTC Treatment-naïve HIV-1Virologic suppression in ~90% of patients at 48 weeks[9][10][11]
Bictegravir/Tenofovir Alafenamide/Emtricitabine (BIC/TAF/FTC) Treatment-naïve HIV-1High rates of virologic suppression[12][13]

Table 3: Safety and Tolerability Profile

Drug/RegimenCommon Adverse EventsSerious Adverse EventsReference
This compound Generally well-tolerated; one case of loose stool reported.One patient discontinued due to a moderate rise in aminotransaminase activity.[3]
Zidovudine (ZDV) Anemia, neutropeniaHigher incidence of serious anemia and neutropenia compared to placebo.[1][4][14]
Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC) Renal and bone density issues with long-term useLow rate of discontinuation due to adverse events.[6][7][15]
Dolutegravir-based regimens Generally well-tolerated; potential for weight gain.Low discontinuation rates due to adverse events.[9][11]

Experimental Protocols

This compound Phase I/II Dose-Escalating Trial
  • Objective : To evaluate the safety, tolerability, and efficacy of this compound in HIV-infected patients.[1][2]

  • Design : A randomized, placebo-controlled, dose-escalating trial.[1][2]

  • Participants : HIV-infected patients with a CD4 count > 100 cells/mm³ who had not received prior antiretroviral treatment.[1][2][16] Exclusion criteria included active opportunistic infections.[1][2][16]

  • Intervention : Three doses of this compound (400, 800, or 1200 mg/day) or placebo were administered for one week.[1][2]

  • Primary Endpoints : Safety and tolerability.

  • Secondary Endpoints : Pharmacokinetics and change in viral load.

This compound Phase II Placebo-Controlled Trial
  • Objective : To assess the safety, efficacy, and pharmacokinetics of this compound monotherapy.[3]

  • Design : A multicenter, randomized, double-blind, placebo-controlled trial.[3]

  • Participants : 72 HIV-infected patients who had not previously received antiretroviral therapy.[3]

  • Intervention : Patients were randomized to receive this compound at various dosages (200 mg daily, 400 mg daily, 200 mg twice daily, 800 mg daily, 400 mg twice daily, and 600 mg twice daily) or a placebo for 4 weeks.[3]

  • Primary Endpoints : Safety and tolerability.

  • Secondary Endpoints : Change in HIV viral load and pharmacokinetics.

Mechanism of Action and Experimental Workflow

Signaling Pathway of this compound

This compound is a prodrug of Zidovudine, which is a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the virus to convert its RNA genome into DNA. This process is a critical step in the HIV-1 replication cycle.

Fozivudine_Mechanism cluster_cell Host Cell cluster_virus HIV-1 Replication Fozivudine_ext This compound (extracellular) Fozivudine_int This compound (intracellular) Fozivudine_ext->Fozivudine_int Cellular Uptake ZDV_MP Zidovudine Monophosphate (ZDV-MP) Fozivudine_int->ZDV_MP Intracellular Metabolism ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Cellular Kinases ZDV_TP Zidovudine Triphosphate (ZDV-TP) ZDV_DP->ZDV_TP Cellular Kinases RT Reverse Transcriptase ZDV_TP->RT Inhibits Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration RT->Viral_DNA Catalyzes

Caption: Mechanism of action of this compound.

Generalized Experimental Workflow for a Phase II Clinical Trial

The following diagram illustrates a typical workflow for a Phase II clinical trial, similar to those conducted for this compound.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Period cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met? (e.g., HIV+, ART-naïve, CD4 count) Randomization Random Assignment Screening->Randomization Treatment_Group This compound (Various Doses) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Monitoring Regular Follow-up Visits - Safety Assessments (AEs) - Efficacy Measures (Viral Load) - Pharmacokinetic Sampling Treatment_Group->Monitoring Placebo_Group->Monitoring Analysis Statistical Analysis - Compare safety between groups - Compare efficacy between groups Monitoring->Analysis

Caption: Generalized workflow of a Phase II randomized controlled trial.

Conclusion

This compound demonstrated a favorable safety profile and modest antiviral efficacy in early-phase clinical trials, particularly when compared to placebo. As a prodrug, it successfully delivered the active moiety of Zidovudine. However, the landscape of HIV-1 treatment has evolved significantly, with current first-line therapies offering substantially greater potency, a high barrier to resistance, and improved long-term safety profiles. While this compound represented an incremental improvement over Zidovudine, its clinical development did not progress to a point where it could be considered a viable alternative to modern integrase inhibitor-based single-tablet regimens. This comparative guide highlights the rapid advancements in antiretroviral therapy and provides a historical and scientific context for evaluating older versus contemporary treatment strategies.

References

Evaluating the Synergistic Potential of Fozivudine Tidoxil in Combination Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fozivudine Tidoxil, a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of Zidovudine (AZT), holds potential as a component of combination antiretroviral therapy (ART) for the management of HIV-1 infection. The efficacy of ART is significantly enhanced through the synergistic or additive interactions of drugs from different classes, which can suppress viral replication more effectively, delay the emergence of drug-resistant strains, and reduce drug-related toxicities. This guide provides a comparative evaluation of the synergistic potential of this compound with other major antiretroviral drug classes, based on available in vitro experimental data for its active moiety, Zidovudine.

Disclaimer: To date, specific in vitro synergy studies for this compound in combination with other antiretroviral agents are not publicly available. The following data and discussion are based on studies conducted with Zidovudine, the active form of this compound. This information serves as a scientific proxy to infer the potential synergistic interactions of this compound.

Mechanism of Action: A Foundation for Synergy

This compound, as an NRTI, inhibits the HIV-1 reverse transcriptase enzyme. After intracellular phosphorylation to its active triphosphate metabolite, it is incorporated into the growing viral DNA chain, causing premature chain termination and halting viral replication.[1] Synergy often arises when drugs with different mechanisms of action are combined, targeting multiple steps in the HIV lifecycle.

cluster_HIVLifecycle HIV Lifecycle cluster_DrugClasses Antiretroviral Drug Classes HIV_Virion HIV Virion Binding_Fusion Binding and Fusion HIV_Virion->Binding_Fusion Reverse_Transcription Reverse Transcription Binding_Fusion->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding_Maturation Budding and Maturation Assembly->Budding_Maturation New_Virion New HIV Virion Budding_Maturation->New_Virion NRTIs NRTIs (e.g., this compound) NRTIs->Reverse_Transcription Inhibit NNRTIs NNRTIs NNRTIs->Reverse_Transcription Inhibit INSTIs Integrase Inhibitors INSTIs->Integration Inhibit PIs Protease Inhibitors PIs->Budding_Maturation Inhibit

Figure 1: Simplified schematic of the HIV lifecycle and the points of intervention for different classes of antiretroviral drugs.

Synergy with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

Combining two NRTIs is a common backbone of ART. The rationale is that different nucleoside analogs can interfere with reverse transcriptase in complementary ways.

Drug CombinationCell TypeInteractionReference
Zidovudine + Lamivudine-Synergistic[2][3]
Zidovudine + Abacavir-Synergistic[4]
Zidovudine + DidanosineMT-4, PBLs, MacrophagesSynergistic[5]

Key Findings:

  • The combination of Zidovudine and Lamivudine has been well-documented to have synergistic anti-HIV activity in vitro.[2][3]

  • Synergy has also been observed when Zidovudine is combined with Abacavir and Didanosine.[4][5]

Synergy with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs bind to a different site on the reverse transcriptase enzyme than NRTIs, providing a strong basis for synergistic activity.

Drug CombinationCell TypeInteractionReference
Zidovudine + Efavirenz-Synergistic[6][7]
Zidovudine + MKC-442MT-4, PBMCsSynergistic[8]

Key Findings:

  • The combination of Zidovudine with the NNRTI Efavirenz has demonstrated synergistic effects in inhibiting HIV replication.[6][7]

  • A study involving the potent NNRTI MKC-442 in combination with Zidovudine and Lamivudine also showed strong synergistic suppression of HIV-1.[8]

Synergy with Protease Inhibitors (PIs)

Protease inhibitors act at a late stage of the HIV lifecycle, preventing the maturation of new, infectious virions. This distinct mechanism of action makes them excellent candidates for combination with NRTIs.

Drug CombinationCell TypeInteractionReference
Zidovudine + Indinavir-Additive[9][10]
Zidovudine + Indinavir + Lamivudine-Highly Synergistic[9][10]
Zidovudine + SK&F 108922Molt-4, H9Synergistic[11]

Key Findings:

  • While the two-drug combination of Zidovudine and the protease inhibitor Indinavir showed an additive effect, the addition of Lamivudine resulted in a highly synergistic three-drug combination.[9][10]

  • Strong synergy was also observed between Zidovudine and another protease inhibitor, SK&F 108922, in acutely infected T-cell lines.[11]

Synergy with Integrase Strand Transfer Inhibitors (INSTIs)

Integrase inhibitors represent a newer class of antiretrovirals that block the integration of viral DNA into the host cell's genome. While specific in vitro synergy data for Zidovudine with INSTIs is limited, clinical studies have shown the effectiveness of regimens containing Zidovudine and the integrase inhibitor Raltegravir.[12] General studies on other NRTIs, such as Tenofovir and Emtricitabine, have demonstrated strong synergy when combined with integrase inhibitors like Raltegravir and Elvitegravir.[13][14]

Experimental Protocols

The evaluation of drug synergy in vitro typically involves the following methodologies:

1. Cell Culture and Virus Infection:

  • Cell Lines: Commonly used cell lines for HIV-1 susceptibility assays include MT-4 cells, a human T-cell line, and peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.[5][8][15]

  • Virus Strains: Laboratory-adapted strains of HIV-1, such as HIV-1IIIB, are often used.[8]

  • Infection Protocol: Cells are infected with a standardized amount of virus. Following infection, the cells are washed to remove any unabsorbed virus and then cultured in the presence of the antiretroviral drugs, both individually and in combination, at various concentrations.

2. Assessment of Antiviral Activity:

  • p24 Antigen Assay: The level of HIV-1 p24 capsid protein in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The concentration of p24 is indicative of the extent of viral replication.

  • Reverse Transcriptase (RT) Activity Assay: The activity of the reverse transcriptase enzyme in the culture supernatant is quantified as another measure of viral replication.

  • Cytopathic Effect (CPE) Assay: In some cell lines, HIV-1 infection leads to cell death (cytopathic effect). The viability of the cells is measured, often using a colorimetric assay (e.g., MTT assay), to determine the protective effect of the drugs.

3. Synergy Analysis:

  • Median-Effect Analysis: This method, developed by Chou and Talalay, is a widely used quantitative method to determine drug interactions. It calculates a Combination Index (CI), where:

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

  • Isobologram Analysis: This is a graphical representation of drug interactions. The concentrations of two drugs required to produce a specific level of effect (e.g., 50% inhibition) are plotted. Data points falling below the line of additivity indicate synergy.

  • MacSynergy™ II: This is a computer program that analyzes drug interactions based on a three-dimensional model, calculating synergy, additivity, and antagonism at various concentration levels.

cluster_workflow In Vitro HIV Drug Synergy Assay Workflow Cell_Culture Prepare Target Cells (e.g., MT-4, PBMCs) Infection Infect Cells with HIV-1 Cell_Culture->Infection Drug_Preparation Prepare Serial Dilutions of Single Drugs and Combinations Treatment Add Drug Dilutions to Infected Cells Drug_Preparation->Treatment Infection->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Measure Viral Replication (p24 ELISA, RT Assay) Incubation->Assay Analysis Analyze Data for Synergy (Combination Index, Isobologram) Assay->Analysis

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Fozivudine Tidoxil in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for the Responsible Management of Investigational Compounds

This document provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for the proper disposal of Fozivudine Tidoxil in a research environment.

Core Principles of this compound Disposal

The disposal of this compound, as with any investigational compound, should be guided by the principles of minimizing environmental release and ensuring personnel safety. The primary route for disposal of unused or waste this compound is through a licensed hazardous waste management company.

Step-by-Step Disposal Protocol

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and ensure compliance with local, state, and federal regulations.

  • Segregation of Waste:

    • Solid Waste: Unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipettes) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Container Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[3][4]

Quantitative Data Summary: Disposal Considerations

While specific quantitative data for this compound disposal is unavailable, the following table summarizes key considerations based on general principles of pharmaceutical waste management.

ConsiderationGuidelineRationale
Waste Classification Likely Hazardous WasteAs an investigational drug and a derivative of Zidovudine, it should be treated as hazardous in the absence of specific data.
Container Type Compatible, leak-proof, and clearly labeled containersTo prevent environmental release and ensure proper handling.
Segregation Separate solid, liquid, and sharps waste streamsTo comply with waste management regulations and ensure safe handling.
Disposal Method Incineration by a licensed hazardous waste facilityHigh-temperature incineration is the preferred method for destroying active pharmaceutical ingredients.
Regulatory Compliance Adherence to local, state, and federal regulationsTo avoid legal penalties and ensure environmental protection.

Experimental Protocols

As this compound is an investigational drug, there are no standardized, publicly available experimental protocols for its disposal. The appropriate disposal method is determined by regulatory guidelines for chemical waste, not by experimental procedures. The step-by-step protocol provided above outlines the necessary procedural guidance for its safe disposal in a research setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start This compound Waste Generated consult_ehs Consult Institutional EHS for Specific Procedures start->consult_ehs segregate Segregate Waste by Type (Solid, Liquid, Sharps) consult_ehs->segregate label_waste Label Containers as 'Hazardous Waste: this compound' segregate->label_waste store_waste Store in Designated Secure Area label_waste->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup disposal Disposal by Licensed Hazardous Waste Vendor schedule_pickup->disposal

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fozivudine Tidoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Fozivudine Tidoxil, a thioether lipid-zidovudine conjugate with anti-HIV activity. Developed for researchers, scientists, and drug development professionals, this guide establishes procedural steps to ensure a safe laboratory environment. The following protocols are based on best practices for handling analogous compounds, specifically Zidovudine, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

All personnel handling this compound must adhere to the following personal protective equipment standards. Consistent and correct use of PPE is the primary barrier against potential exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times in the laboratory. Should be equipped with side-shields for comprehensive protection.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised when handling concentrated solutions or for prolonged procedures.
Body Protection Laboratory CoatA buttoned, knee-length lab coat is mandatory to protect skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages of the operational process.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Decontamination and Disposal receipt Receive Shipment storage Store in a cool, dry, well-ventilated area away from incompatible materials. receipt->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh solid this compound fume_hood->weighing dissolving Prepare solutions weighing->dissolving decontaminate Decontaminate all surfaces and equipment dissolving->decontaminate waste_collection Collect all waste in labeled, sealed containers decontaminate->waste_collection disposal Dispose of as hazardous waste according to institutional and local regulations waste_collection->disposal

Caption: A workflow diagram illustrating the key stages of handling this compound.

Emergency Response Plan

In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following plan outlines the necessary steps for different types of exposure.

cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_followup Follow-up Actions exposure Exposure Event skin_contact Skin Contact: - Remove contaminated clothing. - Wash affected area with soap and water for at least 15 minutes. exposure->skin_contact eye_contact Eye Contact: - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting eyelids occasionally. exposure->eye_contact inhalation Inhalation: - Move to fresh air. - Seek medical attention if breathing is difficult. exposure->inhalation ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. exposure->ingestion medical_attention Seek Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention ingestion->medical_attention report_incident Report the incident to the laboratory supervisor and institutional safety office. medical_attention->report_incident

Caption: A diagram outlining the emergency response plan for accidental exposure to this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated PPE, and labware, must be segregated as hazardous waste.

  • Containerization: Waste should be collected in clearly labeled, sealed, and puncture-resistant containers. The label should include "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Disposal Method: Disposal must be carried out through the institution's designated hazardous waste management program, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[1][2]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Continuous vigilance and a commitment to safety are paramount in all research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fozivudine Tidoxil
Reactant of Route 2
Fozivudine Tidoxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.